Product packaging for Trimethylene sulfate(Cat. No.:CAS No. 1073-05-8)

Trimethylene sulfate

Cat. No.: B092673
CAS No.: 1073-05-8
M. Wt: 138.14 g/mol
InChI Key: OQYOVYWFXHQYOP-UHFFFAOYSA-N
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Description

Trimethylene sulfate (CAS 1073-05-8), with the molecular formula C₃H₆O₄S and a molecular weight of 138.14 g/mol, is a cyclic sulfate ester of significant interest in advanced materials and synthetic chemistry research . In the field of energy storage, this compound is evaluated as a novel and effective electrolyte additive for lithium-ion batteries . Research indicates that it participates in the formation of a more stable and robust solid electrolyte interphase (SEI) on the graphite anode during initial charging cycles . This improved SEI film contributes to enhanced battery performance, including higher initial charge capacity and improved long-term capacity retention upon cycling . As a synthetic intermediate, its six-membered ring structure serves as a versatile precursor. The compound is a valuable building block in organic synthesis, where it can be used to introduce sulfate functionalities or construct more complex molecular architectures . This product is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O4S B092673 Trimethylene sulfate CAS No. 1073-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,2-dioxathiane 2,2-dioxide
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InChI

InChI=1S/C3H6O4S/c4-8(5)6-2-1-3-7-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYOVYWFXHQYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061460
Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Molecular Weight

138.14 g/mol
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CAS No.

1073-05-8
Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Record name Trimethylene sulfate
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Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Record name 1,3,2-dioxathiane 2,2-dioxide
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Record name TRIMETHYLENE SULFATE
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Foundational & Exploratory

An In-depth Technical Guide to Trimethylene Sulfate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylene sulfate (1,3,2-dioxathiane-2,2-dioxide), a cyclic sulfate ester, is a versatile and highly reactive molecule of significant interest in organic synthesis and materials science. Its strained six-membered ring structure renders it susceptible to nucleophilic attack, making it a valuable intermediate for the introduction of sulfate functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its potential applications in drug development, particularly as a building block for sulfated molecules that can modulate biological signaling pathways. Detailed experimental protocols for its synthesis and a discussion of its role as a potential tool for studying sulfatase activity are also presented.

Chemical Structure and Properties

This compound, with the CAS number 1073-05-8, is a white crystalline powder.[1][2] The molecule consists of a six-membered ring composed of three carbon atoms, two oxygen atoms, and a sulfur atom, with the sulfur atom being in a +6 oxidation state and doubly bonded to two additional oxygen atoms.

The chemical structure of this compound can be visualized as follows:

Figure 1: Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₃H₆O₄S[3]
Molecular Weight 138.14 g/mol [4]
Appearance White crystalline powder[1][2]
Melting Point 58 - 62 °C[1]
Density 1.452 g/cm³[5]
Solubility Soluble in water and alcohols[5]
CAS Number 1073-05-8[3][4]

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the three methylene (CH₂) groups. The protons on the central carbon (C2) would likely appear as a distinct multiplet from the protons on the two carbons bonded to the oxygen atoms.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two different carbon environments: the carbon atom at the 2-position of the propane-1,3-diyl backbone and the two equivalent carbon atoms at the 1- and 3-positions, which are attached to the oxygen atoms. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfate groups. Studies on the analogous trimethylene sulfite show that the orientation of the S=O group has a pronounced influence on the C-4 and C-6 ring carbon shieldings, a principle that also applies to the sulfate.[4]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of this compound is dominated by the vibrational modes of the sulfate group. Strong absorption bands are expected for the symmetric and asymmetric S=O stretching vibrations.

Synthesis of this compound

The primary method for synthesizing this compound involves the cyclization reaction of 1,3-propanediol with a suitable sulfating agent.[4] Several methodologies have been developed to achieve this transformation efficiently.

Synthesis from 1,3-Propanediol and Sulfuryl Chloride

A common laboratory-scale synthesis involves the reaction of 1,3-propanediol with sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the HCl byproduct.

G cluster_0 Reaction Scheme 1,3-Propanediol 1,3-Propanediol Intermediate Intermediate 1,3-Propanediol->Intermediate + SO₂Cl₂ This compound This compound Intermediate->this compound + Base - 2HCl G cluster_0 Workflow for Ruthenium-Catalyzed Synthesis 1,3-Propanediol 1,3-Propanediol Trimethylene Sulfite Trimethylene Sulfite 1,3-Propanediol->Trimethylene Sulfite + Thionyl Chloride This compound This compound Trimethylene Sulfite->this compound + RuCl₃ (cat.) + NaIO₄ G cluster_1 General Nucleophilic Ring-Opening Reaction This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product + Nucleophile (Nu⁻) G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Modulation by Synthetic Sulfated Molecule GF Growth Factor (e.g., FGF) HSPG Heparan Sulfate Proteoglycan (HSPG) GF->HSPG Receptor Growth Factor Receptor (FGFR) GF->Receptor HSPG->Receptor Activation Receptor Dimerization & Autophosphorylation Receptor->Activation Cascade Downstream Signaling (e.g., MAPK pathway) Activation->Cascade Response Cellular Response (Proliferation, etc.) Cascade->Response SSM Synthetic Sulfated Molecule SSM->GF Sequesters Growth Factor SSM->HSPG Competes for Binding G cluster_0 Drug Delivery Workflow ADC Antibody-Drug Conjugate (with Sulfatase-Cleavable Linker) Targeting Targeting of Tumor Cell ADC->Targeting Internalization Internalization into Lysosome Targeting->Internalization Cleavage Sulfatase-Mediated Linker Cleavage Internalization->Cleavage Release Drug Release Cleavage->Release Action Cytotoxic Action Release->Action

References

An In-depth Technical Guide to Trimethylene Sulfate (CAS 1073-05-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylene sulfate, also known as 1,3,2-Dioxathiane 2,2-dioxide or 1,3-propanediol cyclic sulfate (PCS), is a highly reactive cyclic sulfate ester with the CAS number 1073-05-8.[1][2][3][4] Its strained six-membered ring structure makes it a potent electrophile, susceptible to nucleophilic attack. This reactivity is harnessed in its primary applications as a versatile intermediate in organic synthesis and, most notably, as a high-performance electrolyte additive in lithium-ion batteries.[5] In battery systems, it forms a stable solid electrolyte interphase (SEI) on electrode surfaces, significantly enhancing cycling stability and performance.[6][7] However, its high reactivity also corresponds with significant health hazards, including suspected carcinogenicity and mutagenicity.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and critical safety information.

Chemical and Physical Properties

This compound is a white, solid crystalline compound at room temperature.[7] It is highly soluble in water and polar organic solvents like carbonates and glymes.[6] The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1073-05-8[2][4]
Molecular Formula C₃H₆O₄S[2][4][6]
Molecular Weight 138.14 g/mol [2][4][6]
IUPAC Name 1,3,2-dioxathiane 2,2-dioxide[2]
Synonyms This compound, 1,3-Propanediol cyclic sulfate, 1,3-Propylene sulfate[1][2][3][4]
Appearance White to off-white solid/crystals[7]
Melting Point 58-62 °C[3][6][8]
Boiling Point 240.4 °C at 760 mmHg[7]
Density 1.452 g/cm³[7]
Solubility Highly soluble in water; soluble in carbonates and glymes[6]
SMILES O=S1(=O)OCCCO1[8]
InChI Key OQYOVYWFXHQYOP-UHFFFAOYSA-N[2][4][8]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of 1,3-propanediol with a sulfating agent. A common and effective laboratory-scale method is a two-step process involving the formation of a cyclic sulfite intermediate, which is subsequently oxidized.

Representative Synthesis Protocol: Two-Step Oxidation

This protocol is based on the well-established method of reacting a diol with thionyl chloride, followed by oxidation of the resulting cyclic sulfite. A notable advancement by K. Barry Sharpless and his group demonstrated a high-yield, one-pot version of this reaction using a ruthenium catalyst.[5]

Step 1: Synthesis of Cyclic Sulfite (1,3,2-Dioxathiane 2-oxide)

  • To a stirred solution of 1,3-propanediol (1 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the solution. An organic base like pyridine may be used to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclic sulfite.

Step 2: Oxidation to Cyclic Sulfate (this compound)

  • Dissolve the crude cyclic sulfite from Step 1 in a solvent mixture, typically acetonitrile, carbon tetrachloride, and water.

  • Add a catalytic amount of ruthenium(III) chloride (RuCl₃) to the solution.

  • Add sodium periodate (NaIO₄) (1.5 equivalents) portion-wise to the stirred mixture. The reaction is exothermic and should be cooled if necessary.

  • Stir the reaction at room temperature for 2-4 hours. The progress of the oxidation can be monitored by the disappearance of the sulfite spot on TLC.

  • Upon completion, the mixture is partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, washed with sodium thiosulfate solution to remove any remaining oxidant, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the resulting crude solid is purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure this compound.

G Synthesis Workflow of this compound cluster_0 Step 1: Sulfite Formation cluster_1 Step 2: Oxidation PDO 1,3-Propanediol Reaction1 Reaction in Anhydrous Solvent PDO->Reaction1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction1 Sulfite Intermediate: 1,3,2-Dioxathiane 2-oxide (Cyclic Sulfite) Reaction1->Sulfite Reaction2 Oxidation Reaction Sulfite->Reaction2 Input from Step 1 Oxidant Oxidant (e.g., NaIO₄) Oxidant->Reaction2 Catalyst Catalyst (e.g., RuCl₃) Catalyst->Reaction2 TMS Final Product: This compound Reaction2->TMS

Figure 1. General synthesis workflow for this compound.

Applications and Mechanisms of Action

Primary Application: Lithium-Ion Battery Electrolyte Additive

The most significant application of this compound is as a film-forming additive in electrolytes for high-voltage lithium-ion batteries.[6] When added in small quantities (typically up to 3 wt.%) to standard carbonate-based electrolytes, it dramatically improves the battery's cycling performance, capacity retention, and thermal stability.[6][7]

Mechanism of Action: this compound has a lower reduction potential than common electrolyte solvents like ethylene carbonate (EC).[9] During the initial charging cycles, it is preferentially reduced on the anode surface and oxidized on the cathode surface. This sacrificial decomposition forms a stable, ionically conductive, and electronically insulating layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.[6][7]

This sulfur-rich protective layer:

  • Prevents the continuous decomposition of the bulk electrolyte on the electrode surfaces.[7]

  • Suppresses the co-intercalation of solvent molecules into graphite anodes, which can cause structural damage.

  • Reduces the dissolution of transition metals from the cathode, particularly at high voltages and temperatures.[7]

  • Inhibits gas production within the cell.[6]

These effects collectively lead to a longer cycle life and improved safety for the battery. For instance, in one study, the addition of 3.0 wt.% this compound to the electrolyte of a LiNi₀.₆Co₀.₁Mn₀.₃O₂/graphite battery improved the capacity retention from 9.6% to 86.5% after 150 cycles at a high voltage of 4.5 V.[7]

G Mechanism in Li-ion Battery cluster_anode Anode (Graphite) cluster_cathode Cathode (e.g., NMC) Anode Anode Surface SEI Stable, Sulfur-rich SEI Layer SEI->Anode Protects Outcome Improved Performance: - Higher Capacity Retention - Longer Cycle Life - Enhanced Safety SEI->Outcome Cathode Cathode Surface CEI Stable, Sulfur-rich CEI Layer CEI->Cathode Protects CEI->Outcome TMS This compound (PCS Additive) TMS->SEI Sacrificial Reduction TMS->CEI Sacrificial Oxidation

Figure 2. Role of this compound in forming protective layers in a battery.
Role in Organic Synthesis and Drug Development

As a highly reactive bifunctional electrophile, this compound serves as a valuable intermediate in organic synthesis. The strained ring is readily opened by nucleophiles, allowing for the stereospecific introduction of a sulfated 1,3-propanediol moiety into a target molecule. This reactivity makes it a synthetic equivalent to an epoxide but with different reactivity patterns.[5]

While not a drug itself, its utility as a building block could be relevant in drug development for synthesizing complex molecules, including sulfated compounds which can exhibit a range of biological activities. The sulfate group can increase water solubility and mimic biological sulfate esters. However, there is limited specific information in the public domain linking this compound directly to established signaling pathways or as a key component in currently approved drugs. Its inherent toxicity and reactivity likely present significant challenges for direct therapeutic applications.

Safety, Handling, and Toxicity

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

GHS Hazard Classification:

  • Signal Word: Danger[6][8]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[6][8]

    • H318: Causes serious eye damage.[6][8]

    • H341: Suspected of causing genetic defects.[2][6][8]

    • H351: Suspected of causing cancer.[2][6][8]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from moisture, as it is hygroscopic and hydrolyzes in the presence of water.

The suspected mutagenicity and carcinogenicity are likely due to its nature as a potent alkylating agent. The electrophilic ring can be attacked by nucleophilic sites on biological macromolecules like DNA and proteins, leading to covalent modification and potential genetic damage.

G Reactivity and Associated Hazards cluster_reactivity Chemical Reactivity cluster_outcomes Consequences TMS This compound (Potent Electrophile) H2O Water (Nucleophile) TMS->H2O Ring-opening attack BioMol Biomacromolecules (DNA, Proteins) TMS->BioMol Ring-opening attack Hydrolysis Hydrolysis to: 1,3-Propanediol & Sulfuric Acid H2O->Hydrolysis Toxicity Biological Hazard: Alkylation leading to - Mutagenicity - Carcinogenicity BioMol->Toxicity

Figure 3. Relationship between chemical reactivity and biological hazards.

Conclusion

This compound (CAS 1073-05-8) is a compound of significant interest in materials science and organic chemistry. Its role as a film-forming electrolyte additive has proven to be a highly effective strategy for enhancing the performance and longevity of high-voltage lithium-ion batteries. In synthesis, it provides a reactive handle for the introduction of sulfated functionalities. Researchers and professionals must balance its powerful chemical utility with its considerable health hazards, adhering to strict safety protocols during its handling and use. Future research may continue to explore its applications in energy storage and as a specialized reagent for complex molecule synthesis.

References

Synthesis of 1,3,2-dioxathiane-2,2-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1,3,2-Dioxathiane-2,2-Dioxide

Introduction

1,3,2-Dioxathiane-2,2-dioxide, also known as 1,3-propanediol cyclic sulfate or trimethylene sulfate, is a six-membered heterocyclic compound with the chemical formula C₃H₆O₄S.[1] As a member of the cyclic sulfate family (δ-sultones), it serves as a versatile and highly reactive building block in organic synthesis. Its utility stems from the strained ring and the presence of the electron-withdrawing sulfonyl group, which makes it an excellent electrophile for ring-opening reactions with a variety of nucleophiles. This reactivity is harnessed in the synthesis of diverse molecules, including pharmaceuticals, polymers, and specialty chemicals. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data for the preparation of 1,3,2-dioxathiane-2,2-dioxide.

Core Synthetic Pathway

The most established and widely employed method for synthesizing 1,3,2-dioxathiane-2,2-dioxide is a two-step process. This pathway begins with the reaction of a 1,3-diol with a sulfinylating agent to form a cyclic sulfite, which is subsequently oxidized to the target cyclic sulfate.[2][3]

  • Step 1: Cyclization to form 1,3,2-Dioxathiane-2-oxide. 1,3-Propanediol is reacted with thionyl chloride (SOCl₂) in the presence of a base, such as pyridine, to yield the cyclic sulfite intermediate, 1,3,2-dioxathiane-2-oxide.[2] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

  • Step 2: Oxidation to 1,3,2-Dioxathiane-2,2-dioxide. The cyclic sulfite intermediate is then oxidized to the final cyclic sulfate product. This oxidation is typically achieved using an oxidizing agent like ruthenium(III) chloride (RuCl₃) in combination with a co-oxidant such as sodium periodate (NaIO₄).

Synthetic Workflow Visualization

The overall process can be visualized as a two-stage workflow, starting from the precursor 1,3-propanediol and proceeding through the cyclic sulfite intermediate to the final product.

G cluster_workflow Synthesis Workflow A 1,3-Propanediol B 1,3,2-Dioxathiane-2-oxide (Cyclic Sulfite) A->B  Step 1: Cyclization (SOCl₂, Pyridine) C 1,3,2-Dioxathiane-2,2-dioxide (Cyclic Sulfate) B->C  Step 2: Oxidation (RuCl₃ / NaIO₄)

Caption: Overall workflow for the synthesis of 1,3,2-dioxathiane-2,2-dioxide.

Data Presentation: Reaction Parameters

Quantitative data for the synthesis of cyclic sulfites and their subsequent oxidation are crucial for reproducibility and optimization. The following table summarizes typical reaction conditions and yields for analogous transformations.

StepReactantsSolventCatalyst/ReagentTemperatureTimeYieldReference
Cyclization 2,2-diethyl-1,3-propanediol, Thionyl ChloridePyridine-Reflux-63%The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride[2]
Cyclization Glycerol, Thionyl ChlorideDichloromethane--5 to 15 °C24 h96%ChemicalBook Synthesis of 1,3,2-dioxathiolane-4-methanol 2-oxide[4]
Oxidation Ethylene SulfiteAcetonitrile/H₂ORuCl₃ / NaIO₄0 to 25 °C2 h>95%Based on standard oxidation protocols for cyclic sulfites.
Flow Synthesis Ethylene Sulfite, H₂O₂-Titanium Silicalite-114.73 °C118 s92.2%Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors[5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 1,3,2-dioxathiane-2,2-dioxide. These protocols are representative of standard laboratory procedures.

Protocol 1: Synthesis of 1,3,2-Dioxathiane-2-oxide

This procedure details the cyclization of 1,3-propanediol with thionyl chloride.

Materials:

  • 1,3-Propanediol (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.1 equiv)

  • Anhydrous Pyridine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 1,3-propanediol (1.0 equiv) and anhydrous pyridine (2.2 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add a solution of thionyl chloride (1.1 equiv) in anhydrous DCM dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 1,3,2-dioxathiane-2-oxide.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 1,3,2-Dioxathiane-2-oxide

This procedure describes the oxidation of the cyclic sulfite intermediate to the final cyclic sulfate product.

Materials:

  • 1,3,2-Dioxathiane-2-oxide (1.0 equiv)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.01 equiv)

  • Sodium periodate (NaIO₄) (1.2 equiv)

  • Acetonitrile

  • Deionized Water

  • Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 1,3,2-dioxathiane-2-oxide (1.0 equiv) in a solvent mixture of acetonitrile and water (e.g., 2:1 v/v).

  • Add ruthenium(III) chloride (0.01 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add sodium periodate (1.2 equiv) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction vigorously at room temperature for 2-4 hours. The formation of a precipitate (sodium iodate) will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a small amount of saturated sodium thiosulfate solution to consume any excess oxidant.

  • Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting solid is the crude 1,3,2-dioxathiane-2,2-dioxide. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the purified product.

Reaction Mechanism Visualization

The core mechanism involves nucleophilic attack by the diol's hydroxyl groups on the sulfur atom of thionyl chloride, followed by ring closure and subsequent oxidation of the sulfur center.

G cluster_mechanism Reaction Pathway Detail diol 1,3-Propanediol (HO-CH₂CH₂CH₂-OH) intermediate1 Chlorosulfinate Ester (HO-C₃H₆-OS(O)Cl) diol->intermediate1 + SOCl₂ - HCl socl2 Thionyl Chloride (SOCl₂) sulfite Cyclic Sulfite (1,3,2-Dioxathiane-2-oxide) intermediate1->sulfite Intramolecular Cyclization - HCl (Base) sulfate Cyclic Sulfate (1,3,2-Dioxathiane-2,2-dioxide) sulfite->sulfate + [O] oxidant Oxidant ([O])

Caption: Key stages in the formation of 1,3,2-dioxathiane-2,2-dioxide.

Safety and Handling

Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood.

  • 1,3,2-Dioxathiane-2,2-dioxide: As a cyclic sulfate, it is a potent electrophile and should be considered a potential alkylating agent. Alkylating agents are often toxic and may be carcinogenic. Handle with care, avoiding skin contact and inhalation. The analogous compound, 1,3,2-dioxathiolane 2,2-dioxide, is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[7][8][9] Similar precautions should be taken.

  • Oxidizing Agents: Sodium periodate and ruthenium catalysts should be handled with care. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

References

Spectroscopic and Mechanistic Analysis of Trimethylene Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic properties of trimethylene sulfate (1,3,2-dioxathiane 2,2-dioxide), including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. It also details the experimental protocols for acquiring this data and illustrates key chemical transformations of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques. The following tables summarize the expected and reported data for its ¹H NMR, ¹³C NMR, and IR spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-6 (axial)~4.5Multiplet
H-4, H-6 (equatorial)~4.0Multiplet
H-5 (axial)~2.2Multiplet
H-5 (equatorial)~1.8Multiplet

Note: The chemical shifts are approximate and based on the analysis of related cyclic sulfate structures. The protons on the six-membered ring form a complex spin system, leading to multiplets. The protons adjacent to the oxygen atoms (H-4 and H-6) are expected to be downfield compared to the central methylene protons (H-5).

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-4, C-6~70
C-5~25

Note: The chemical shifts are approximate. The carbons bonded to the electronegative oxygen atoms (C-4 and C-6) are significantly deshielded and appear downfield. The central carbon (C-5) appears at a more typical upfield position for an aliphatic methylene group. A ¹³C NMR spectrum for this compound has been recorded on a Bruker WP-80 instrument.[1]

Table 3: IR Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
Asymmetric SO₂ Stretch1350 - 1400Strong
Symmetric SO₂ Stretch1175 - 1210Strong
C-O Stretch1000 - 1050Strong
C-H Stretch2850 - 3000Medium

Note: The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfate group.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation and Data Acquisition:

    • Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • The resulting spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the internal standard (TMS).

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., acetone or methylene chloride).

    • Apply a drop of the solution to the surface of a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • Instrumentation and Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the clean, empty sample compartment is recorded first.

    • The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired.

    • Typically, spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample interferogram is Fourier transformed to produce the spectrum.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Key Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the synthesis and a key reaction of this compound.

Synthesis_of_Trimethylene_Sulfate cluster_reactants Reactants cluster_process Reaction cluster_product Product 1,3-Propanediol 1,3-Propanediol Reaction_Vessel Reaction in Inert Solvent (e.g., Dichloromethane) 1,3-Propanediol->Reaction_Vessel Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Sulfuryl_Chloride->Reaction_Vessel Trimethylene_Sulfate This compound Reaction_Vessel->Trimethylene_Sulfate Cyclization Hydrolysis_of_Trimethylene_Sulfate cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Trimethylene_Sulfate This compound 1,3-Propanediol 1,3-Propanediol Trimethylene_Sulfate->1,3-Propanediol Ring Opening Sulfuric_Acid Sulfuric Acid Trimethylene_Sulfate->Sulfuric_Acid Water Water Water->1,3-Propanediol Water->Sulfuric_Acid Acid_Catalyst Acid Catalyst (H⁺) Acid_Catalyst->1,3-Propanediol

References

Trimethylene Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylene sulfate, also known as 1,3,2-dioxathiane-2,2-dioxide, is a cyclic sulfate ester with significant applications in organic synthesis and materials science. Its strained six-membered ring structure renders it a potent electrophile, susceptible to nucleophilic attack and ring-opening reactions. This reactivity is harnessed for the introduction of a functionalized 3-hydroxypropyl sulfate moiety onto various substrates. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and a discussion of its toxicological profile and safety considerations.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₆O₄S[1]
Molecular Weight 138.14 g/mol [1]
Appearance White crystalline powder
Boiling Point 224-228 °C[1]
Density 1.58 g/mL[1]
Solubility Soluble in water, ethanol, and other polar solvents.[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the cyclization of 1,3-propanediol with a suitable sulfating agent. A common and effective method utilizes sulfuryl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis from 1,3-Propanediol and Sulfuryl Chloride

Materials:

  • 1,3-Propanediol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of 1,3-propanediol in anhydrous dichloromethane.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: An equimolar amount of anhydrous triethylamine is added to the solution.

  • Addition of Sulfuryl Chloride: A solution of sulfuryl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1,3-Propanediol in anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_so2cl2 Dropwise addition of Sulfuryl Chloride in DCM add_base->add_so2cl2 stir Stir at RT for 12-24h add_so2cl2->stir filter Filter Triethylammonium Chloride Salt stir->filter wash Wash with HCl, NaHCO₃, Brine filter->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Product purify->end Pure this compound

Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its susceptibility to nucleophilic attack, leading to ring-opening reactions. This property makes it a valuable intermediate in organic synthesis.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield 1,3-propanediol and sulfuric acid. This reaction can be catalyzed by both acids and bases.[2] The rate of hydrolysis is dependent on the pH of the solution.

Nucleophilic Ring-Opening

This compound is a potent alkylating agent due to the strained ring structure.[2] It readily reacts with a variety of nucleophiles, resulting in the opening of the cyclic sulfate and the formation of a 3-substituted propyl sulfate. This reaction provides a convenient method for introducing a HO-(CH₂)₃-O-SO₂- functionality onto a nucleophilic substrate.

Nucleophilic_Ring_Opening TMS This compound Intermediate Tetrahedral Intermediate TMS->Intermediate Nu Nucleophile (Nu⁻) Nu->TMS Nucleophilic Attack Product Ring-Opened Product (Nu-(CH₂)₃-OSO₃⁻) Intermediate->Product Ring Opening

General mechanism of nucleophilic ring-opening.

Applications in Research and Development

Electrolyte Additive in Lithium-Ion Batteries

This compound has been investigated as an electrolyte additive in lithium-ion batteries. It can form a stable solid electrolyte interphase (SEI) on the surface of the electrodes, which can improve the cycling stability and performance of the battery.

Experimental Evaluation:

  • Charge-Discharge Cycling: To assess the impact on battery capacity and longevity.

  • Cyclic Voltammetry (CV): To study the electrochemical behavior and the formation of the SEI layer.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the electrode surface and the SEI film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI layer.

  • Electrochemical Impedance Spectroscopy (EIS): To measure the impedance of the battery and evaluate the properties of the SEI film.

Organic Synthesis

As a bifunctional electrophile, this compound serves as a versatile building block in organic synthesis for the preparation of various sulfur-containing heterocyclic compounds and as a precursor for the introduction of a sulfated propyl chain.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing specific signaling pathways that are modulated by this compound. However, based on its chemical nature as a potent SN2 alkylating agent, it is plausible that this compound could interact with biological nucleophiles such as the thiol groups of cysteine residues in proteins or the nitrogen atoms of DNA bases.[3] Such interactions could potentially lead to the disruption of protein function or genotoxicity. Further research is required to elucidate any specific biological activities and signaling pathways affected by this compound.

Toxicology and Safety

Specific toxicological data for this compound is not extensively available. However, as a reactive alkylating agent, it should be handled with caution. Alkylating agents as a class of compounds are known to have mutagenic, carcinogenic, and cytotoxic effects due to their ability to covalently modify biological macromolecules.[4]

Safety Precautions:

  • Handling: Should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[5]

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids and oxidizing agents.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This technical guide provides a summary of the current knowledge on this compound. Researchers and professionals are encouraged to consult the primary literature and safety data sheets for the most up-to-date and detailed information.

References

An In-depth Technical Guide to the Thermal Stability of Cyclic Sulfate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic sulfate esters are a class of highly reactive molecules utilized as versatile intermediates in organic synthesis and drug development. Their utility stems from the strained ring system, which facilitates nucleophilic attack, making them potent alkylating agents. However, this inherent reactivity also raises concerns about their thermal stability, a critical parameter for safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal stability of cyclic sulfate esters, including their decomposition pathways, and relevant kinetic and thermodynamic parameters. Detailed experimental protocols for synthesis and thermal analysis are provided, alongside a discussion of their potential role in modulating biological signaling pathways.

Introduction

Cyclic sulfate esters, also known as endo-sulfates, are five- or six-membered heterocyclic compounds containing a sulfate group within the ring. The most common are the 1,3,2-dioxathiolane-2,2-dioxides (five-membered) and 1,3,2-dioxathiane-2,2-dioxides (six-membered). The angle strain in these rings makes them significantly more reactive than their acyclic counterparts.[1] This enhanced reactivity is harnessed in a variety of synthetic transformations, including the introduction of sulfate moieties into complex molecules and the formation of epoxides and other strained ring systems.

In the context of drug development, cyclic sulfates are explored as potential inhibitors of enzymes such as sulfotransferases, which play crucial roles in various signaling pathways.[2][3] Understanding the thermal stability of these compounds is paramount to ensure their integrity during synthesis, purification, formulation, and storage, as well as to mitigate any potential thermal hazards.

This guide will focus on the thermal properties of common cyclic sulfate esters, including ethylene sulfate, propylene sulfate, and butane-2,3-diol cyclic sulfate, providing a foundation for researchers working with these reactive intermediates.

Synthesis of Cyclic Sulfate Esters

The synthesis of cyclic sulfate esters typically involves the reaction of a vicinal diol with a sulfating agent. Two common methods are the two-step process involving a cyclic sulfite intermediate and a one-pot reaction using sulfuryl chloride.

Two-Step Synthesis via Cyclic Sulfite Intermediate

This method involves the initial formation of a cyclic sulfite from the diol and thionyl chloride, followed by oxidation to the cyclic sulfate.

Logical Relationship: Two-Step Synthesis

Diol Diol Cyclic_Sulfite Cyclic_Sulfite Diol->Cyclic_Sulfite SOCl2, Base Cyclic_Sulfate Cyclic_Sulfate Cyclic_Sulfite->Cyclic_Sulfate Oxidant (e.g., RuO4) Diol Diol Cyclic_Sulfate Cyclic_Sulfate Diol->Cyclic_Sulfate SO2Cl2, Base Cyclic_Sulfate Cyclic_Sulfate Alkene Alkene Cyclic_Sulfate->Alkene Δ, -SO3 Polymer Polymer Cyclic_Sulfate->Polymer Δ Diol_Sulfuric_Acid Diol_Sulfuric_Acid Cyclic_Sulfate->Diol_Sulfuric_Acid H2O cluster_0 Esterification cluster_1 Oxidation cluster_2 Purification Ethylene_Glycol Ethylene_Glycol Glycol_Sulfite Glycol_Sulfite Ethylene_Glycol->Glycol_Sulfite Thionyl Chloride, 0-50°C Ethylene_Glycol->Glycol_Sulfite Ethylene_Sulfate_Crude Ethylene_Sulfate_Crude Glycol_Sulfite->Ethylene_Sulfate_Crude RuCl3, NaOCl, 0-10°C Glycol_Sulfite->Ethylene_Sulfate_Crude Ethylene_Sulfate_Pure Ethylene_Sulfate_Pure Ethylene_Sulfate_Crude->Ethylene_Sulfate_Pure Recrystallization Ethylene_Sulfate_Crude->Ethylene_Sulfate_Pure Sample_Prep Prepare Sample (5-10 mg) TGA_Setup Setup TGA Instrument (N2 atmosphere, 10°C/min ramp) Sample_Prep->TGA_Setup Heating Heat from RT to 400°C TGA_Setup->Heating Data_Acquisition Record Mass Loss vs. Temperature Heating->Data_Acquisition Analysis Analyze TGA Curve Data_Acquisition->Analysis Sample_Prep Prepare Sample (2-5 mg) in hermetically sealed pan DSC_Setup Setup DSC Instrument (N2 atmosphere, 10°C/min ramp) Sample_Prep->DSC_Setup Heating Heat from RT to 300°C DSC_Setup->Heating Data_Acquisition Record Heat Flow vs. Temperature Heating->Data_Acquisition Analysis Analyze DSC Thermogram Data_Acquisition->Analysis PAPS PAPS SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate (e.g., Estrogen) Substrate->SULT Sulfated_Substrate Sulfated Substrate (Inactive) SULT->Sulfated_Substrate Cyclic_Sulfate Cyclic Sulfate (Inhibitor) Cyclic_Sulfate->SULT Inhibition

References

Solubility of trimethylene sulfate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Trimethylene Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,3,2-dioxathiane-2,2-dioxide), a cyclic sulfate ester, is a versatile compound with applications in organic synthesis and increasingly as an electrolyte additive in lithium-ion batteries. Its performance in these applications is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility in common organic solvents, and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for any solubility studies.

PropertyValue
Chemical Formula C₃H₆O₄S
Molar Mass 138.14 g/mol
Appearance White crystalline solid
Melting Point 58-62 °C
Synonyms 1,3-Propanediol cyclic sulfate, Propane-1,3-diyl sulfate

Solubility of this compound in Organic Solvents

Table of Qualitative Solubility:

Solvent CategorySolvent ExamplesQualitative Solubility
Polar Aprotic Solvents Propylene Carbonate (PC), Dimethyl Carbonate (DMC), Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF)Generally Soluble
Glymes Dimethoxyethane (DME)Soluble
Water -Soluble[1]

The solubility in polar aprotic solvents is particularly relevant for its application as an electrolyte additive in lithium-ion batteries, where it is often used in carbonate-based electrolytes[2].

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method. This method is reliable for determining the equilibrium solubility of a solid in a liquid.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, or a calibrated spectrophotometer)

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the samples at a constant speed to facilitate the dissolution process. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause significant mechanical breakdown of the crystals.

    • Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter (also pre-warmed) into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

  • Sample Analysis:

    • Determine the mass of the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique (e.g., HPLC, GC).

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

4.3. Recrystallization for Purification

Recrystallization is a standard procedure for purifying solid organic compounds like this compound. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

General Recrystallization Procedure:

  • Dissolve the impure this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess this compound to vials prep2 Add known amount of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in thermostatic shaker prep3->equil1 Transfer to shaker equil2 Agitate at constant temperature equil1->equil2 equil3 Allow to reach equilibrium equil2->equil3 sample1 Withdraw supernatant equil3->sample1 After equilibration sample2 Filter through pre-warmed syringe filter sample1->sample2 analysis1 Dilute sample sample2->analysis1 Prepare for analysis analysis2 Analyze concentration (e.g., HPLC) analysis1->analysis2 calc1 Calculate solubility analysis2->calc1 Data for calculation

Caption: Experimental workflow for determining the solubility of this compound.

References

The Advent and Evolution of Cyclic Sulfates: A Technical Guide to Their Chemistry and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic sulfates have emerged as highly versatile and reactive intermediates in modern organic synthesis. Their unique combination of electrophilicity and stereochemical control has made them invaluable tools for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds. This technical guide provides an in-depth exploration of the historical development of cyclic sulfate chemistry, detailing key synthetic methodologies, quantitative data, and experimental protocols. Furthermore, it visualizes critical reaction pathways and workflows to offer a comprehensive understanding of this important class of molecules.

Historical Development: From Obscurity to Ubiquity

The chemistry of cyclic sulfates remained relatively niche for many decades due to challenges associated with their synthesis. Early methods often involved harsh conditions and lacked general applicability, limiting their widespread use in synthetic chemistry.

A pivotal breakthrough occurred in 1988 when K. Barry Sharpless and Yun Gao reported a mild and highly efficient one-pot procedure for the synthesis of cyclic sulfates from vicinal diols.[1] This method, which proceeds via a cyclic sulfite intermediate that is subsequently oxidized, revolutionized the field. The use of a catalytic amount of ruthenium trichloride (RuCl₃) with a stoichiometric oxidant, such as sodium periodate (NaIO₄), made cyclic sulfates readily accessible from a wide range of diols, including those with sensitive functional groups. This development unlocked the synthetic potential of cyclic sulfates, establishing them as "epoxide-like, but more reactive" synthons.[1]

Following this seminal work, research in cyclic sulfate chemistry expanded rapidly, leading to the development of new synthetic methods, such as halocyclization, and a deeper understanding of their reactivity with a diverse array of nucleophiles.[2] This has solidified their position as indispensable intermediates in target-oriented synthesis and diversity-oriented synthesis.

Core Synthetic Methodologies

The dominant and most widely adopted method for the preparation of cyclic sulfates is the two-step, one-pot procedure developed by Sharpless and Gao.

General Workflow for Cyclic Sulfate Synthesis and Subsequent Nucleophilic Ring-Opening

G General Workflow: From Diol to Functionalized Product Diol Vicinal Diol CyclicSulfite Cyclic Sulfite Intermediate Diol->CyclicSulfite SOCl₂, CCl₄ CyclicSulfate Cyclic Sulfate CyclicSulfite->CyclicSulfate cat. RuCl₃, NaIO₄, CH₃CN/H₂O RingOpened Ring-Opened Sulfate CyclicSulfate->RingOpened Nucleophile (e.g., NaN₃), DMF Product Functionalized Product (e.g., Azido Alcohol) RingOpened->Product Hydrolysis (H₃O⁺)

Caption: One-pot synthesis of a cyclic sulfate and its subsequent reaction.

Experimental Protocol: Synthesis of a Cyclic Sulfate from a Vicinal Diol (Sharpless Method)

This protocol is a generalized procedure based on the method reported by Sharpless and Gao.[1]

Materials:

  • Vicinal diol

  • Thionyl chloride (SOCl₂)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyclic Sulfite Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the vicinal diol in CCl₄. Add thionyl chloride (typically 1.1-1.2 equivalents) dropwise to the solution at room temperature. The reaction is often exothermic. After the addition is complete, heat the mixture to reflux for 30-60 minutes to drive off the generated HCl gas.

  • Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Add acetonitrile and water to the flask. To this biphasic mixture, add a catalytic amount of RuCl₃·xH₂O followed by the portion-wise addition of sodium periodate (typically 1.5-2.0 equivalents). The color of the reaction mixture will typically turn from dark brown/black to orange or yellow upon completion.

  • Work-up: Allow the reaction to stir at room temperature until the starting cyclic sulfite is consumed (monitored by TLC). Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude cyclic sulfate can be purified by column chromatography on silica gel if necessary.

Quantitative Data: Synthesis of Cyclic Sulfates

The following table summarizes the yields for the synthesis of various cyclic sulfates from their corresponding diols using the Sharpless method.[1]

EntryDiol SubstrateCyclic Sulfate ProductYield (%)
11,2-PropanediolPropylene sulfate92
2(2R,3R)-Diethyl tartrate(4R,5R)-2,2-Dioxo-1,3,2-dioxathiolane-4,5-dicarboxylic acid diethyl ester95
3(S)-1,2-Butanediol(S)-4-Ethyl-1,3,2-dioxathiolane-2,2-dioxide93
4meso-Hydrobenzoincis-4,5-Diphenyl-1,3,2-dioxathiolane-2,2-dioxide96
5(d,l)-Hydrobenzointrans-4,5-Diphenyl-1,3,2-dioxathiolane-2,2-dioxide94
61,2-CyclohexanediolCyclohexane-1,2-diyl sulfate91

Reactivity of Cyclic Sulfates: Nucleophilic Ring-Opening

Cyclic sulfates are potent electrophiles and readily undergo ring-opening reactions with a wide range of nucleophiles. This reaction proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at the center of attack. The high reactivity of cyclic sulfates is attributed to the relief of ring strain and the excellent leaving group ability of the sulfate moiety.

Experimental Protocol: Nucleophilic Ring-Opening with Sodium Azide

This protocol describes a general procedure for the synthesis of 1,2-azido alcohols from cyclic sulfates.

Materials:

  • Cyclic sulfate

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (or other suitable extraction solvent)

  • Water

  • Dilute aqueous acid (e.g., 1 M HCl or 20% H₂SO₄)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ring-Opening: Dissolve the cyclic sulfate in DMF in a round-bottom flask. Add sodium azide (typically 1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

  • Hydrolysis of the Sulfate Ester: Cool the reaction mixture and dilute it with diethyl ether. Wash the organic solution with water and brine to remove the DMF and excess sodium azide. Concentrate the organic layer to obtain the crude ring-opened sulfate. To this crude product, add a mixture of diethyl ether and dilute aqueous acid. Stir the biphasic mixture vigorously at room temperature for several hours (typically 6-12 hours) to effect hydrolysis of the sulfate ester.

  • Work-up and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude 1,2-azido alcohol can be purified by column chromatography on silica gel.

Quantitative Data: Nucleophilic Ring-Opening of Cyclic Sulfates

The following table presents representative examples of the nucleophilic ring-opening of cyclic sulfates with various nucleophiles.

EntryCyclic SulfateNucleophileProductYield (%)Regioselectivity (attack at less substituted carbon)
1Propylene sulfateNaN₃1-Azido-2-propanol85>95:5
2Styrene sulfateNaN₃2-Azido-1-phenylethanol93>95:5 (attack at benzylic position)
3(4R,5R)-2,2-Dioxo-1,3,2-dioxathiolane-4,5-dicarboxylic acid diethyl esterNaN₃Diethyl (2S,3R)-2-azido-3-hydroxysuccinate94N/A (symmetrical)
4Cyclohexane-1,2-diyl sulfatePhSNa2-(Phenylthio)cyclohexanol88N/A (symmetrical)
5(S)-4-Ethyl-1,3,2-dioxathiolane-2,2-dioxideLiBr(S)-1-Bromo-2-butanol82>95:5

Regioselectivity in the Ring-Opening of Unsymmetrical Cyclic Sulfates

The regioselectivity of nucleophilic attack on unsymmetrical cyclic sulfates is a crucial aspect of their synthetic utility. Generally, the reaction is governed by a combination of steric and electronic factors, analogous to the ring-opening of epoxides.

Factors Influencing Regioselectivity

G Factors Influencing Regioselectivity of Nucleophilic Attack cluster_factors Controlling Factors cluster_outcomes Regioselective Outcomes Steric Steric Hindrance LessSubstituted Attack at Less Substituted Carbon Steric->LessSubstituted Favors Electronic Electronic Effects MoreSubstituted Attack at More Substituted Carbon Electronic->MoreSubstituted Can Favor (e.g., benzylic, allylic positions) Nucleophile Nature of Nucleophile Nucleophile->LessSubstituted Nucleophile->MoreSubstituted Substrate Substrate Structure Substrate->LessSubstituted Substrate->MoreSubstituted

Caption: Key factors determining the site of nucleophilic attack.

  • Steric Hindrance: In the absence of strong electronic effects, nucleophilic attack generally occurs at the less sterically hindered carbon atom. This is the predominant factor for alkyl-substituted cyclic sulfates.

  • Electronic Effects: When one of the carbons of the cyclic sulfate is benzylic or allylic, electronic effects can favor attack at the more substituted carbon due to stabilization of the partial positive charge that develops in the transition state.

  • Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can also influence regioselectivity, although this is often a secondary effect compared to steric and electronic factors of the substrate.

Applications in Drug Development and Complex Molecule Synthesis

The ability to introduce two functional groups with defined stereochemistry in a single transformation makes cyclic sulfates powerful intermediates in the synthesis of pharmaceuticals and natural products. They have been employed in the synthesis of a wide range of biologically active molecules, including:

  • Amino alcohols: Key structural motifs in many drugs, which can be readily synthesized by the ring-opening of cyclic sulfates with amines or azide followed by reduction.

  • Modified Sugars: The selective functionalization of diols in carbohydrates via cyclic sulfates has enabled the synthesis of novel glycosidase inhibitors and other carbohydrate-based therapeutics.

  • Chiral Building Blocks: The enantioselective dihydroxylation of olefins followed by conversion to cyclic sulfates provides access to a vast array of enantiopure building blocks for asymmetric synthesis.

Conclusion

The development of cyclic sulfate chemistry, spearheaded by the seminal work of Sharpless and Gao, has had a profound impact on the field of organic synthesis. Their high reactivity, coupled with predictable stereochemical outcomes, has established them as indispensable tools for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of these versatile intermediates is essential for the design and execution of efficient and innovative synthetic strategies. The methodologies and data presented in this guide offer a solid foundation for the application of cyclic sulfate chemistry to contemporary challenges in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: Trimethylene Sulfate as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimethylene sulfate (TMS), also known as 1,3,2-dioxathiane-2,2-dioxide or 1,3-propanediol cyclic sulfate (PCS), is a promising electrolyte additive for enhancing the performance and stability of lithium-ion batteries (LIBs). When introduced in small quantities to conventional carbonate-based electrolytes, TMS can significantly improve the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a protective film on the cathode. This leads to enhanced cycling stability, higher coulombic efficiency, and improved safety, particularly in high-voltage applications. These application notes provide a comprehensive overview of the benefits of TMS, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Data Presentation

The addition of this compound (TMS) to a standard lithium-ion battery electrolyte has been shown to improve key performance metrics. The following tables summarize the quantitative data from studies on the effect of TMS on graphite-based anodes.

Table 1: Electrochemical Performance of Graphite Electrodes With and Without TMS Additive

Performance MetricElectrolyte without TMSElectrolyte with TMSSource(s)
Initial Charge Capacity (mAh g⁻¹) 332.54362.93[1][2]
Charge Capacity after 100 Cycles (mAh g⁻¹) 321.05353.4[1][2]
Capacity Retention after 100 Cycles (%) 96.697.4[1][2]

Table 2: Comparison of SEI Composition on Graphite Anodes

SEI ComponentElectrolyte without TMSElectrolyte with TMSAnalytical TechniqueSource(s)
Organic Carbon Species PredominantReduced contentXPS[3][4][5]
Lithium Fluoride (LiF) PresentPresentXPS[3][5]
Lithium Carbonate (Li₂CO₃) PresentPresentXPS[3][5]
Sulfur-containing species (e.g., R-SO₃-Li) AbsentPresentXPS[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as an electrolyte additive.

Protocol 1: Preparation of TMS-Containing Electrolyte

Objective: To prepare a lithium-ion battery electrolyte containing a specified concentration of this compound.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC)

  • Lithium hexafluorophosphate (LiPF₆) salt

  • This compound (TMS) additive (≥99.9% purity)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Precision balance

Procedure:

  • Solvent Preparation: Inside the argon-filled glovebox, prepare the base solvent mixture. A common mixture is EC and DMC in a 1:1 volume ratio. For example, to prepare 100 mL of solvent, mix 50 mL of EC and 50 mL of DMC.

  • Salt Dissolution: While stirring the solvent mixture, slowly add the LiPF₆ salt to achieve the desired concentration, typically 1.0 M. Continue stirring until the salt is completely dissolved.

  • Additive Incorporation: Weigh the required amount of TMS to achieve the desired weight percentage (wt%), typically ranging from 0.5% to 2%. For example, for a 1 wt% TMS electrolyte in 100 g of the LiPF₆ solution, add 1 g of TMS.

  • Final Mixing: Continue stirring the solution for several hours to ensure the TMS is fully dissolved and the electrolyte is homogeneous.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent contamination.

Protocol 2: Coin Cell Assembly (CR2032)

Objective: To assemble a CR2032 coin cell for electrochemical testing of the TMS-containing electrolyte.

Materials:

  • CR2032 coin cell components (case, cap, spacer, spring)

  • Graphite anode

  • Lithium metal counter electrode (for half-cell) or a suitable cathode like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) (for full-cell)

  • Celgard separator

  • Prepared electrolyte with and without TMS

  • Crimping machine

  • Tweezers

  • Pipette

Procedure:

  • Preparation: Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.

  • Assembly Steps (inside the glovebox): a. Place the anode in the center of the coin cell case. b. Add one or two drops of the prepared electrolyte onto the anode surface. c. Place the separator on top of the anode. d. Add a few more drops of electrolyte to wet the separator completely. e. Place the lithium metal counter/reference electrode (for a half-cell) or the cathode (for a full-cell) on top of the separator. f. Place the spacer disk and then the spring on top of the electrode stack. g. Carefully place the cap on top of the case.

  • Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the cell. Ensure a proper seal is formed to prevent electrolyte leakage.

  • Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes and stabilization of the open-circuit voltage.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled coin cells using various techniques.

Equipment:

  • Battery cycler (e.g., Maccor, Arbin, Neware)

  • Potentiostat with frequency response analyzer for EIS

3.1 Galvanostatic Cycling:

  • Purpose: To determine the specific capacity, coulombic efficiency, and capacity retention.

  • Procedure:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI layer. A typical voltage window for a graphite/Li half-cell is 0.005 V to 1.5 V.

    • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

    • Long-Term Cycling: Cycle the cell for an extended number of cycles (e.g., 100 or more) at a moderate C-rate (e.g., C/2 or 1C) to assess its capacity retention and long-term stability.

3.2 Cyclic Voltammetry (CV):

  • Purpose: To investigate the reduction and oxidation behavior of the electrolyte and the formation of the SEI layer.

  • Procedure:

    • Set up a three-electrode cell if possible (with a lithium reference electrode) for more accurate potential measurements, or use a two-electrode coin cell.

    • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within a relevant voltage window (e.g., from open circuit voltage down to 0.005 V vs. Li/Li⁺ for anode SEI formation).

    • Observe the reduction peaks in the initial cycles, which correspond to the decomposition of electrolyte components and the formation of the SEI. The reduction of TMS is expected to occur at a higher potential than the solvent, leading to its preferential decomposition.

3.3 Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To analyze the impedance characteristics of the cell, including the resistance of the SEI layer and the charge transfer resistance.

  • Procedure:

    • Measure the impedance at different states of charge (SOC) and after a certain number of cycles.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Fit the resulting Nyquist plot to an equivalent circuit model to extract the values for different resistance and capacitance components of the cell. A lower SEI resistance is expected in cells with the TMS additive.

Protocol 4: Ex-situ X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To characterize the chemical composition of the SEI layer formed on the electrode surface.

Procedure:

  • Cell Disassembly: After a specific number of formation cycles, carefully disassemble the coin cell inside an argon-filled glovebox.

  • Sample Preparation: Gently rinse the electrode of interest (e.g., graphite anode) with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt. Allow the solvent to evaporate completely.

  • Sample Transfer: Mount the electrode on an XPS sample holder and transfer it to the XPS instrument using an air-tight transfer vessel to prevent exposure to air and moisture.

  • XPS Analysis: Acquire high-resolution XPS spectra for the elements of interest, including C 1s, O 1s, F 1s, Li 1s, and S 2p. The presence of sulfur-containing species in the S 2p spectrum on the electrode from the TMS-containing cell would confirm its contribution to the SEI.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis A Prepare Base Electrolyte (e.g., 1M LiPF6 in EC/DMC) B Add this compound (TMS) (0.5-2.0 wt%) A->B Additive Incorporation D Assemble CR2032 Coin Cells in Glovebox B->D Electrolyte C Prepare Electrodes (Graphite Anode, NMC Cathode) C->D Electrodes E Galvanostatic Cycling (Capacity, Efficiency, Cycle Life) D->E F Cyclic Voltammetry (CV) (SEI Formation Potential) D->F G Electrochemical Impedance Spectroscopy (EIS) (Interfacial Resistance) D->G H Disassemble Cells in Glovebox E->H I X-ray Photoelectron Spectroscopy (XPS) (SEI Composition) H->I

Caption: Experimental workflow for evaluating TMS as an electrolyte additive.

Signaling Pathway: SEI Formation Mechanism with TMS

Caption: Proposed mechanism of SEI formation with TMS on the anode surface.

References

Application Notes and Protocols: The Role of Trimethylene Sulfate in Solid Electrolyte Interphase Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of trimethylene sulfate (TMS), also known as 1,3,2-dioxathiane-2,2-dioxide, as an electrolyte additive in lithium-ion batteries. The focus is on its involvement in the formation of the solid electrolyte interphase (SEI), a critical component for battery performance and longevity.

Introduction

The solid electrolyte interphase (SEI) is a passivation layer formed on the anode surface of a lithium-ion battery during the initial charging cycles. A stable and ionically conductive SEI is crucial for preventing further electrolyte decomposition and ensuring long-term cyclability. Electrolyte additives are commonly used to favorably modify the SEI's properties. Sulfur-containing additives, in particular, have been investigated for their ability to form robust SEI layers. This compound (TMS) is a cyclic sulfate that has been studied as one such additive.

Mechanism of Action and Role in SEI Formation

Unlike many other SEI-forming additives that sacrificially decompose to form the primary components of the SEI layer, this compound appears to play a more subtle role. Studies have shown that the chemical composition of the SEI formed in electrolytes containing TMS is remarkably similar to that of the SEI formed in electrolytes without the additive.[1] This suggests that TMS does not significantly decompose to produce species that are incorporated into the SEI.

Instead, the beneficial effects of TMS are likely attributed to its ability to influence the initial stages of SEI formation. It is hypothesized that TMS is reduced at the anode surface at a potential slightly higher than that of the bulk electrolyte solvents. This initial reduction may lead to the formation of a primary, thin, and uniform passivation layer. This initial layer can then facilitate the subsequent decomposition of the primary electrolyte components (e.g., ethylene carbonate) in a more controlled manner, leading to a more stable and effective SEI. The decomposition of TMS itself may result in soluble species that do not integrate into the final SEI structure.

// Relationships TMS -> Initial_Layer [label=" Preferential\nReduction", color="#EA4335"]; EC -> SEI [label=" Controlled\nDecomposition", color="#34A853"]; Li_ion -> Initial_Layer [color="#4285F4"]; Li_ion -> SEI [color="#4285F4"]; Initial_Layer -> SEI [label=" Facilitates Formation", style=dashed, color="#5F6368"]; Anode -> Initial_Layer [style=invis]; Anode -> SEI [style=invis];

// Node Styling TMS [fillcolor="#FFFFFF", fontcolor="#202124"]; EC [fillcolor="#FFFFFF", fontcolor="#202124"]; Anode [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Initial_Layer [fillcolor="#F1F3F4", fontcolor="#202124"]; SEI [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot Caption: Proposed mechanism of TMS-facilitated SEI formation.

Quantitative Data Summary

The addition of this compound to the electrolyte can lead to notable improvements in the electrochemical performance of lithium-ion batteries. The following table summarizes key quantitative data from studies evaluating TMS as an electrolyte additive.

Performance MetricElectrolyte without TMSElectrolyte with TMSSource
Initial Charge Capacity (mAh g⁻¹) 332.54362.93[1]
Charge Capacity after 100 Cycles (mAh g⁻¹) 321.05353.4[1]
Capacity Retention after 100 Cycles (%) 96.697.4[1]
Electrode Impedance HigherReduced[1]

Experimental Protocols

The following protocols outline the general methodologies for evaluating the effect of this compound on SEI formation and battery performance.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and a TMS-containing electrolyte for comparison.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (LiPF₆)

  • This compound (TMS)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

  • Inside the glovebox, prepare the baseline electrolyte by dissolving 1.0 M LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by volume).

  • To prepare the TMS-containing electrolyte, add a specified weight percentage of TMS (e.g., 1-2 wt%) to the baseline electrolyte.

  • Stir both electrolyte solutions overnight to ensure complete dissolution and homogeneity.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • Graphite anode

  • Lithium metal counter electrode

  • Celgard separator

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared electrolytes

  • Crimping machine

Procedure:

  • Inside the glovebox, place the graphite anode in the bottom cap of the coin cell.

  • Add a few drops of the prepared electrolyte onto the anode surface.

  • Place the separator on top of the wetted anode.

  • Add a few more drops of electrolyte to the separator.

  • Place the lithium metal counter electrode on top of the separator.

  • Add a spacer and a spring.

  • Place the top cap and crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Repeat the process for both the baseline and TMS-containing electrolytes.

// Nodes prep [label="Electrolyte Preparation\n(Baseline and TMS-containing)", fillcolor="#F1F3F4", fontcolor="#202124"]; assembly [label="Coin Cell Assembly\n(Graphite || Li)", fillcolor="#F1F3F4", fontcolor="#202124"]; electrochem [label="Electrochemical Testing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cv [label="Cyclic Voltammetry (CV)", fillcolor="#FFFFFF", fontcolor="#202124"]; cycling [label="Galvanostatic Cycling", fillcolor="#FFFFFF", fontcolor="#202124"]; eis [label="Electrochemical Impedance\nSpectroscopy (EIS)", fillcolor="#FFFFFF", fontcolor="#202124"]; postmortem [label="Post-Mortem Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sem [label="Scanning Electron\nMicroscopy (SEM)", fillcolor="#FFFFFF", fontcolor="#202124"]; xps [label="X-ray Photoelectron\nSpectroscopy (XPS)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> assembly [color="#5F6368"]; assembly -> electrochem [color="#5F6368"]; electrochem -> cv [color="#4285F4"]; electrochem -> cycling [color="#4285F4"]; electrochem -> eis [color="#4285F4"]; cycling -> postmortem [label="After Cycling", style=dashed, color="#5F6368"]; postmortem -> sem [color="#EA4335"]; postmortem -> xps [color="#EA4335"]; cv -> analysis [color="#5F6368"]; cycling -> analysis [color="#5F6368"]; eis -> analysis [color="#5F6368"]; sem -> analysis [color="#5F6368"]; xps -> analysis [color="#5F6368"]; } dot Caption: General experimental workflow for evaluating TMS.

Electrochemical Measurements

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Apparatus:

  • Battery cycler

  • Potentiostat with frequency response analyzer

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV on the assembled cells for 3-5 cycles at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of 0.01 V to 2.5 V vs. Li/Li⁺.

    • Analyze the resulting voltammograms to identify the reduction potentials of the electrolyte components and the formation of the SEI.

  • Galvanostatic Cycling:

    • Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles.

    • Conduct long-term cycling tests at a higher C-rate (e.g., C/2 or 1C) for 100 or more cycles within a defined voltage window (e.g., 0.01 V to 1.5 V).

    • Record the charge/discharge capacities, coulombic efficiency, and capacity retention over the cycles.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (e.g., fully charged and fully discharged) and after a specific number of cycles.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a frequency range of 100 kHz to 0.01 Hz.

    • Analyze the Nyquist plots to determine the SEI resistance (R_sei) and charge-transfer resistance (R_ct).

Post-Mortem Analysis

Objective: To characterize the surface morphology and chemical composition of the SEI on the anode.

Apparatus:

  • Scanning Electron Microscope (SEM)

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

  • After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.

  • Gently rinse the graphite anodes with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Transfer the anodes to the SEM and XPS instruments using an air-sensitive sample holder to prevent exposure to air and moisture.

  • SEM Analysis: Acquire high-resolution images of the anode surface to observe the morphology, uniformity, and thickness of the SEI layer.

  • XPS Analysis:

    • Acquire survey spectra to identify the elemental composition of the SEI.

    • Perform high-resolution scans of key elements (C 1s, O 1s, F 1s, P 2p, and S 2p) to determine the chemical species present in the SEI.

    • Use argon ion sputtering to perform depth profiling and analyze the compositional changes from the surface to the bulk of the SEI.

Conclusion

This compound serves as a functional electrolyte additive that can enhance the performance of lithium-ion batteries by promoting the formation of a more stable and effective solid electrolyte interphase. While it may not directly contribute its decomposition products to the bulk of the SEI, its role in facilitating a more controlled formation process leads to improved capacity retention and reduced impedance. The protocols outlined in these notes provide a framework for researchers to systematically evaluate the impact of TMS and other novel additives on battery performance.

References

Application Notes and Protocols: Using Trimethylene Sulfate for Surface Modification of Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylene sulfate, also known as 1,3-propanediol cyclic sulfate (PCS), is a cyclic sulfate ester increasingly recognized for its efficacy as a film-forming electrolyte additive.[1] Its primary application lies in the surface modification of electrodes within electrochemical systems, most notably in lithium-ion batteries (LIBs). The strained ring structure of this compound (TMS) allows it to undergo electrochemical reduction and oxidation, forming a stable and ionically conductive passivation layer on the surface of both anodes and cathodes.[1][2] This layer, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, is critical for enhancing battery performance, longevity, and safety.[1][3] These surface modification properties also suggest potential in other electrochemical applications such as biosensors and corrosion protection.

Mechanism of Action: SEI and CEI Formation in Lithium-Ion Batteries

In LIBs, TMS is added in small weight percentages (typically up to 3%) to a standard liquid electrolyte.[1] During the initial charging cycles, TMS is preferentially reduced on the anode surface and oxidized on the cathode surface. This sacrificial decomposition forms a protective, thin, and uniform film rich in sulfur-containing species.[1][4]

  • On the Anode (Negative Electrode): TMS is reduced at a higher potential than the primary electrolyte solvents (like ethylene carbonate). This leads to the formation of a stable, compact, and smooth SEI layer. This sulfur-rich SEI layer is highly conductive for Li-ions but electronically insulating, which prevents further decomposition of the electrolyte and minimizes capacity loss over time.[2]

  • On the Cathode (Positive Electrode): TMS is oxidized to form a protective CEI layer. This layer is crucial for stabilizing the cathode surface, especially in high-voltage applications. It helps to suppress side reactions between the electrode and the electrolyte, reduce the dissolution of transition metals from the cathode material, and inhibit gas production, thereby improving thermal stability and cycling performance.[1][3]

SEI_CEI_Formation cluster_anode Anode Side (Reduction) cluster_cathode Cathode Side (Oxidation) Anode Graphite Anode TMS_Anode This compound (TMS) SEI Stable, Sulfur-Rich SEI Layer TMS_Anode->SEI Preferential Reduction SEI->Anode Passivates Surface Li_ion_anode Li+ Li_ion_anode->SEI Conducts Cathode Li-Metal Oxide Cathode (e.g., NMC) TMS_Cathode This compound (TMS) CEI Stable, Sulfur-Rich CEI Layer TMS_Cathode->CEI Sacrificial Oxidation CEI->Cathode Protects Surface Li_ion_cathode Li+ Li_ion_cathode->CEI Conducts Electrolyte Bulk Electrolyte (LiPF6 in EC/DMC) Electrolyte->TMS_Anode Electrolyte->TMS_Cathode

Mechanism of TMS-driven SEI/CEI formation on electrodes.

Data Presentation: Performance Enhancement in Li-ion Batteries

The addition of TMS as a surface-modifying agent yields significant improvements in the electrochemical performance of lithium-ion batteries.

Performance MetricElectrolyte SystemWithout TMS AdditiveWith TMS AdditiveImprovementSource(s)
Initial Charge Capacity Graphite Electrode332.54 mAh g⁻¹362.93 mAh g⁻¹+ 9.1%[2][5]
Charge Capacity (after 100 cycles) Graphite Electrode321.05 mAh g⁻¹353.4 mAh g⁻¹+ 10.1%[2][5]
Capacity Retention (after 100 cycles) Graphite Electrode96.6%97.4%+ 0.8%[2][5]
Capacity Retention (after 150 cycles) LiNi₀.₆Co₀.₁Mn₀.₃O₂/Graphite (3.0–4.5 V)9.6%86.5% (with 3.0 wt% PCS)+ 76.9%[6]

Experimental Protocols

A systematic approach is required to evaluate the effect of this compound on electrode surfaces. The workflow involves electrolyte preparation, cell assembly, electrochemical testing, and post-mortem surface analysis.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Analysis cluster_postmortem Post-Mortem Surface Analysis A1 Prepare Baseline Electrolyte A2 Add Trimethylene Sulfate (0.5-3.0 wt%) A1->A2 A3 Assemble Electrochemical Cell (e.g., Coin Cell) A2->A3 B1 Cyclic Voltammetry (CV) (Identify Reduction Potential) A3->B1 B2 Galvanostatic Cycling (Measure Capacity/Retention) B1->B2 B3 Electrochemical Impedance Spectroscopy (EIS) (Analyze Interfacial Resistance) B2->B3 C1 Disassemble Cell in Glovebox B2->C1 C2 Rinse & Dry Electrodes C1->C2 C3 X-ray Photoelectron Spectroscopy (XPS) (Determine SEI/CEI Composition) C2->C3 C4 Scanning Electron Microscopy (SEM) (Observe Surface Morphology) C2->C4

Workflow for evaluating TMS as an electrode modifier.
Protocol 1: Electrolyte Preparation

  • Environment: All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Baseline Electrolyte: Prepare a standard battery electrolyte. A common formulation is 1 M Lithium Hexafluorophosphate (LiPF₆) dissolved in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).[7]

  • Additive Inclusion: Weigh the desired amount of this compound powder (≥99.5% purity). Add it to the baseline electrolyte to achieve the target concentration (e.g., 1-3 wt%).

  • Dissolution: Stir the mixture with a magnetic stirrer for several hours at room temperature until the TMS is completely dissolved and the solution is homogeneous.

Protocol 2: Cyclic Voltammetry (CV)

This protocol is used to determine the reduction potential of TMS and confirm its preferential decomposition compared to the solvent.[4][8]

  • Cell Assembly: Assemble a three-electrode cell or a two-electrode coin cell (e.g., CR2032) using a graphite working electrode, lithium metal as both the counter and reference electrode, and a separator.

  • Electrolyte Filling: Add the prepared TMS-containing electrolyte to the cell.

  • Instrumentation: Connect the cell to a potentiostat.[8]

  • CV Parameters:

    • Potential Window: Scan from the open-circuit voltage (e.g., ~3.0 V vs. Li/Li⁺) down to 0.01 V and back.

    • Scan Rate: A slow scan rate, such as 0.1 mV/s, is typically used to resolve the electrochemical processes.[9]

    • Cycles: Perform at least 2-3 initial cycles.

  • Analysis: In the first cathodic scan, observe the reduction peak corresponding to the decomposition of TMS. This peak should appear at a higher potential (e.g., ~1.4 V vs. Li/Li⁺) than the main solvent reduction peaks, confirming its role as a film-forming additive.[4]

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is used to quantify the resistance of the SEI layer formed on the electrode surface. A lower resistance facilitates better Li-ion transport.[2][7]

  • Cell State: Perform EIS measurements on a cell after the initial formation cycles (e.g., after 3-5 galvanostatic cycles).

  • State of Charge (SOC): Bring the cell to a known state of charge (e.g., fully discharged, 0% SOC) to achieve "blocking conditions," which helps isolate the SEI resistance from the charge transfer resistance.[7][10]

  • Instrumentation: Connect the cell to a potentiostat with a frequency response analyzer.

  • EIS Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.[11]

    • AC Amplitude: Apply a small sinusoidal voltage perturbation, typically 5-10 mV.[11]

    • Measurement Potential: Hold the cell at a constant DC potential during the measurement.

  • Analysis: Plot the data as a Nyquist plot (Z' vs. -Z''). The high-to-medium frequency semicircle can be attributed to the impedance of Li-ion migration through the SEI layer (R_SEI).[10] Fit the data to an appropriate equivalent circuit model to extract the quantitative value of R_SEI. A smaller semicircle diameter in the TMS-containing cell compared to the baseline indicates a less resistive, more effective SEI.[2]

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface analysis technique used to determine the elemental and chemical composition of the SEI and CEI layers, confirming the incorporation of TMS decomposition products.[2]

  • Sample Preparation:

    • Cycle a cell with the TMS-containing electrolyte for a set number of formation cycles.

    • Carefully disassemble the cell inside an argon-filled glovebox.

    • Gently rinse the harvested anode and cathode with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt.

    • Dry the electrodes under vacuum.

  • Sample Transfer: Transfer the electrode samples to the XPS analysis chamber using an inert-gas transfer vessel to prevent air exposure and surface contamination.

  • Data Acquisition:

    • X-ray Source: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source.

    • Survey Scan: Acquire a wide-energy survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution scans for key elements, particularly S 2p, C 1s, O 1s, and F 1s.

  • Analysis:

    • Analyze the high-resolution S 2p spectrum to identify sulfur-containing species like lithium alkyl sulfates (ROSO₂Li) and lithium sulfite (Li₂SO₃), which are characteristic decomposition products of TMS.[4]

    • Compare the spectra from electrodes cycled with and without TMS to confirm that these sulfur species are unique to the additive-modified surface.

Potential Applications Beyond Batteries

While extensively studied for LIBs, the principles of forming stable, functional surface films via electropolymerization or decomposition of cyclic sulfates could be extended to other fields relevant to drug development and life sciences.

  • Biosensor Development: A stable, modified electrode surface is crucial for biosensor performance. A thin, uniform layer derived from TMS could potentially serve as a biocompatible platform for immobilizing biorecognition elements (e.g., enzymes, antibodies).[12][13] The sulfate groups on the surface could be further functionalized to covalently link biomolecules.

  • Controlled Drug Delivery: Electrochemical techniques are being explored for advanced drug delivery systems.[1] A functional polymer layer on an electrode could be designed to load and release therapeutic agents in response to an electrical stimulus. The properties of a TMS-derived film could be investigated for such applications.

  • Corrosion Protection of Implants: Passivation of metallic implant surfaces is critical to prevent degradation and adverse biological reactions.[14] Applying a stable, inert coating derived from an organic precursor like TMS through an electrochemical process could offer a novel method for enhancing the corrosion resistance of biomedical devices.[15]

These potential applications remain speculative and require dedicated research to validate the efficacy of this compound in these contexts.

References

Application Notes and Protocols: Ring-Opening Polymerization of Trimethylene Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The ring-opening polymerization (ROP) of cyclic monomers is a versatile method for the synthesis of biodegradable polymers with significant potential in biomedical applications, including drug delivery and tissue engineering. While the ROP of trimethylene carbonate (TMC) is extensively studied, the polymerization of its sulfur analog, trimethylene sulfate (1,3,2-dioxathiane 2,2-dioxide), presents a less explored yet potentially valuable route to novel polysulfates. This document provides an overview of the available information on the ring-opening polymerization of this compound, including reaction mechanisms and potential applications.

Note to the Reader: Scientific literature extensively covers the ring-opening polymerization of trimethylene carbonate (TMC). In contrast, detailed experimental protocols and comprehensive characterization data for the ring-opening polymerization of this compound are sparse. Much of the understanding of the polymerization of this class of six-membered rings is inferred from the behavior of its carbonate counterpart. The following sections are constructed based on the available information and general principles of ring-opening polymerization.

Polymerization Mechanisms

The ring-opening polymerization of cyclic monomers can proceed through various mechanisms, including anionic, cationic, and coordination-insertion pathways. The specific mechanism for this compound would be dictated by the choice of initiator or catalyst.

Anionic Ring-Opening Polymerization

Anionic ROP is typically initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The polymerization proceeds via nucleophilic attack on one of the carbon atoms adjacent to the heteroatom in the ring, leading to the opening of the ring and the formation of a propagating anionic chain end.

  • Initiation: A nucleophile (Nu⁻) attacks a carbon atom of the this compound ring.

  • Propagation: The resulting anionic species attacks another monomer molecule, extending the polymer chain.

  • Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents.

Cationic Ring-Opening Polymerization

Cationic ROP is initiated by electrophilic species, such as strong protic acids or Lewis acids. The initiator activates the monomer, making it susceptible to nucleophilic attack by another monomer molecule.

  • Initiation: An initiator activates the monomer, creating a cationic propagating species.

  • Propagation: The cationic chain end reacts with the oxygen atom of another monomer, propagating the polymerization.

  • Termination: Termination can occur through various mechanisms, including reaction with a counter-ion or chain transfer.

Potential Applications in Drug Development

Biodegradable polymers derived from ROP are of great interest in drug delivery. The resulting polyesters or, in this case, polysulfates can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents. The degradation of the polymer matrix allows for the gradual release of the encapsulated drug over a desired period. The degradation products of poly(this compound) would be 1,3-propanediol and sulfate ions, which are generally considered biocompatible.

Experimental Workflow for Polymerization

The following diagram illustrates a general experimental workflow for the ring-opening polymerization of a cyclic monomer like this compound.

G cluster_prep Monomer and Reagent Preparation cluster_reaction Polymerization Reaction cluster_purification Polymer Purification and Isolation cluster_characterization Polymer Characterization Monomer_Purification Monomer Purification (e.g., recrystallization, sublimation) Reaction_Setup Reaction Setup (inert atmosphere, controlled temperature) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (e.g., distillation over drying agent) Solvent_Drying->Reaction_Setup Initiator_Prep Initiator/Catalyst Preparation Initiation Initiator/Catalyst Addition Initiator_Prep->Initiation Reaction_Setup->Initiation Polymerization Polymerization (monitoring conversion) Initiation->Polymerization Termination Termination/Quenching Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure, End-group analysis) Drying->NMR FTIR FTIR Spectroscopy (Functional groups) Drying->FTIR DSC_TGA Thermal Analysis (DSC/TGA) (Tg, Tm, Td) Drying->DSC_TGA

Application Notes: Synthesis of Functionalized Polysulfates via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: The direct ring-opening polymerization of trimethylene sulfate (1,3-propylene sulfate) is not a widely documented or common method for synthesizing functionalized polymers for biomedical applications. This monomer is primarily used in other areas, such as an electrolyte additive for lithium batteries.

There is often confusion with the structurally similar monomer, trimethylene carbonate (TMC), whose ring-opening polymerization to poly(trimethylene carbonate) (PTMC) is a well-established platform for creating biodegradable and functional polymers for drug delivery and tissue engineering.

This document provides detailed notes and protocols for a robust and modern alternative for creating polymers with a sulfate backbone: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . This method allows for the efficient synthesis of high-molecular-weight polysulfates from readily available monomers and is highly relevant for creating stable, functional polymers for advanced applications.

Introduction to Polysulfate Synthesis via SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click reaction that leverages the unique reactivity of the S(VI)-F bond. For polymer synthesis, the key reaction is the polycondensation of bis(aryl fluorosulfates) with bis(aryl silyl ethers).[1][2] This reaction is typically catalyzed by organic bases or fluoride salts and proceeds rapidly under mild conditions to yield high-molecular-weight polysulfates in nearly quantitative yields.[3]

Key Advantages:

  • High Stability: The resulting sulfate linkage is highly resistant to chemical and hydrolytic degradation compared to analogous polycarbonate or polyester linkages.[2][3]

  • Efficiency: As a "click" reaction, the polymerization is high-yielding, fast, and produces minimal byproducts.[1]

  • Versatility: The reaction tolerates a wide variety of functional groups, allowing for the synthesis of functionalized polymers by using appropriately substituted monomers.[1][4]

  • Excellent Properties: Polysulfates exhibit excellent mechanical, optical, and thermal properties, making them suitable for use as engineering polymers and advanced materials.[2][3]

Applications in Research and Drug Development

While a newer class of polymers, the inherent stability and functional group tolerance of SuFEx-derived polysulfates make them highly promising for biomedical and pharmaceutical applications:

  • Stable Drug Delivery Vehicles: The robust polymer backbone is ideal for creating long-circulating nanoparticles or micelles where premature degradation is undesirable.

  • Biomaterial Coatings: The high thermal stability and chemical resistance make polysulfates candidates for coating medical implants and devices.[4]

  • Advanced Diagnostics: Functional monomers can be used to incorporate imaging agents or targeting ligands into the polymer structure.

  • Polymer-Drug Conjugates: The post-polymerization modification of SuFExable polymers allows for the covalent attachment of therapeutic agents.[5]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a polysulfate polymer based on Bisphenol A (BPA), a commonly used starting material.

Protocol 1: Synthesis of Monomers

A. Synthesis of Bisphenol A bis(fluorosulfate) [AA-type Monomer]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a bubbler, add Bisphenol A (1.0 eq) and anhydrous triethylamine (2.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or ethyl acetate to dissolve the reactants under an inert atmosphere (N₂ or Ar).

  • Reaction: Cool the solution to 0 °C in an ice bath. Bubble sulfuryl fluoride (SO₂F₂) gas (approx. 2.5 eq) through the solution at a steady rate. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with deionized water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the white, crystalline bis(fluorosulfate) monomer.

B. Synthesis of Bisphenol A bis(tert-butyldimethylsilyl) ether [BB-type Monomer]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Bisphenol A (1.0 eq), imidazole (2.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Dissolution: Dissolve the solids in anhydrous dimethylformamide (DMF).

  • Reaction: Add tert-Butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) portion-wise to the solution at room temperature. Stir the reaction for 12-24 hours until completion is confirmed by TLC.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic layers and wash thoroughly with water and then brine to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting bis(silyl ether) monomer can be purified by column chromatography if necessary.

Protocol 2: Step-Growth SuFEx Polycondensation
  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the bis(aryl fluorosulfate) monomer (1.0 eq) and the bis(aryl silyl ether) monomer (1.0 eq).

  • Dissolution: Add an anhydrous polar aprotic solvent such as N-methylpyrrolidone (NMP) or DMF to achieve a monomer concentration of approximately 1 M.[1]

  • Catalyst Addition: Add the catalyst, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq), to the stirred solution via syringe.[1]

  • Polymerization: Allow the reaction to stir at room temperature for 24-48 hours. The solution will become noticeably more viscous as the polymer forms.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate as a white solid.

  • Isolation: Collect the polymer by vacuum filtration, wash thoroughly with additional methanol to remove residual catalyst and unreacted monomer, and dry in a vacuum oven at 40-60 °C to a constant weight.

Data Presentation

Quantitative data from SuFEx polymerization experiments are summarized below.

Table 1: Representative SuFEx Polymerization Conditions and Results

Monomer A (AA-type) Monomer B (BB-type) Catalyst (mol%) Solvent Temp. (°C) Mₙ (Da)¹ Đ (Mₙ/Mₙ)² Yield (%) Ref.
BPA bis(fluorosulfate) BPA bis(TBS-ether)³ DBU (20%) NMP RT 30,900 2.15 95 [1]
BPA bis(fluorosulfate) BPA bis(TMS-ether)⁴ DBU (20%) Neat 150 58,100 2.54 >99 [1]
AB-type MeEster⁵ N/A DBU (2%) THF RT 21,300 1.22 >99 [6]

| 4,4'-Biphenol bis(fluorosulfate) | 4,4'-Biphenol bis(TBS-ether) | DBU (20%) | NMP | RT | 46,100 | 2.01 | 93 |[1] |

¹ Mₙ = Number-average molecular weight, determined by GPC against polystyrene standards. ² Đ = Dispersity (or Polydispersity Index, PDI). ³ TBS = tert-butyldimethylsilyl. ⁴ TMS = trimethylsilyl. ⁵ AB-type monomer used in a chain-growth SuFEx polymerization.[6]

Table 2: General Property Comparison: Polysulfates vs. Polycarbonates

Property Polysulfates (via SuFEx) Polycarbonates (e.g., BPA-PC)
Backbone Linkage Sulfate (-O-SO₂-O-) Carbonate (-O-CO-O-)
Chemical Stability High; resistant to hydrolysis.[3] Moderate; susceptible to hydrolysis.
Synthesis Method SuFEx Click Polycondensation Step-growth polymerization
Mechanical Properties Excellent, tough engineering polymers.[3][4] Excellent, tough engineering polymers.

| Oxygen Barrier | Excellent.[3] | Good. |

Visualizations

Experimental and Mechanistic Diagrams

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification & Analysis start Commercially Available Phenols (e.g., BPA) m1 Synthesis of Bis(aryl fluorosulfate) start->m1 m2 Synthesis of Bis(aryl silyl ether) start->m2 poly SuFEx Polycondensation (e.g., DBU in NMP) m1->poly m2->poly purify Precipitation in Methanol poly->purify char Characterization (GPC, NMR, DSC) purify->char G SuFEx Step-Growth Polycondensation Mechanism m1 Bis(aryl fluorosulfate) F-SO₂-O-Ar-O-SO₂-F poly Polysulfate Polymer [-O-Ar-O-SO₂-O-Ar-O-SO₂-] m1->poly m2 Bis(aryl silyl ether) R₃Si-O-Ar-O-SiR₃ m2->poly cat Base Catalyst (e.g., DBU) cat->poly bp Byproduct (R₃Si-F) poly->bp releases G cluster_step Step-Growth Polymerization cluster_chain Chain-Growth Polymerization s_m Monomers s_d Dimers s_m->s_d s_t Trimers s_m->s_t s_d->s_t s_p Polymer s_d->s_p s_t->s_p c_i Initiator c_p1 Growing Chain (n=1) c_i->c_p1 c_m1 Monomer c_m1->c_p1 c_p2 Growing Chain (n=2) c_p1->c_p2 c_m2 Monomer c_m2->c_p2 c_p3 Final Polymer c_p2->c_p3 c_m3 ... c_m3->c_p3

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Trimethylene Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylene sulfate, also known as 1,3,2-dioxathiane-2,2-dioxide, is a cyclic sulfate ester that serves as a versatile and reactive intermediate in organic synthesis. Its strained ring structure makes it susceptible to nucleophilic attack, leading to regioselective ring-opening. This property allows for the facile introduction of a 3-hydroxypropanesulfonate moiety, a functional group present in a variety of biologically active molecules and pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with a range of common nucleophiles. The resulting sulfonated products have applications in the synthesis of taurine analogues, zwitterionic buffers, and as intermediates in drug discovery programs.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack on one of the carbon atoms of the this compound ring, followed by the cleavage of a carbon-oxygen bond. This results in the formation of a sulfate ester, which upon workup, yields the corresponding 3-substituted-1-propanesulfonic acid or its salt. The reaction is analogous to the well-studied ring-opening of epoxides.

A general workflow for these reactions is depicted below. It begins with the preparation of this compound, followed by the nucleophilic ring-opening reaction and subsequent purification of the product.

G cluster_prep Preparation of this compound cluster_reaction Nucleophilic Substitution cluster_workup Workup and Purification prep_start 1,3-Propanediol cyclization Cyclization prep_start->cyclization sulfating_agent Sulfating Agent (e.g., SOCl2, SO3) sulfating_agent->cyclization trimethylene_sulfate This compound cyclization->trimethylene_sulfate reaction Ring-Opening Reaction trimethylene_sulfate->reaction nucleophile Nucleophile (e.g., R-NH2, R-SH, N3-) nucleophile->reaction product_intermediate Sulfate Ester Intermediate reaction->product_intermediate hydrolysis Hydrolysis (if necessary) product_intermediate->hydrolysis purification Purification (e.g., Crystallization, Chromatography) hydrolysis->purification final_product 3-Substituted-1-Propanesulfonate purification->final_product

General workflow for the synthesis and reaction of this compound.

The reaction mechanism for the nucleophilic attack is generally considered to be an SN2 type process. The nucleophile attacks the electrophilic carbon, leading to the opening of the cyclic sulfate.

G reagents This compound + Nucleophile (Nu-) transition_state Transition State reagents->transition_state SN2 Attack product Ring-Opened Product transition_state->product Ring Opening

Simplified representation of the SN2 reaction pathway.

Applications in Synthesis

The ring-opening of this compound provides access to a variety of valuable building blocks:

  • Synthesis of Taurine Analogues: Taurine (2-aminoethanesulfonic acid) and its analogues are important in various biological processes. The reaction of this compound with amines or ammonia can be a key step in the synthesis of homo-taurine and other related structures.[1][2][3]

  • Preparation of Zwitterionic Buffers: The reaction with tertiary amines leads to the formation of sulfobetaines.[4][5] These zwitterionic compounds are widely used in biochemical and pharmaceutical applications as buffering agents due to their ability to maintain pH over a wide range.

  • Pharmaceutical Intermediates: The introduction of a sulfonate group can improve the pharmacokinetic properties of drug candidates, such as aqueous solubility. This compound serves as a reagent to introduce a 3-hydroxypropanesulfonate linker, which can be further functionalized.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and reported yields for the ring-opening of this compound and its close analogue, 1,3-propane sultone, with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference(s)
Tertiary AmineN,N-dimethylaminopropyl methacrylamideAcetoneRoom Temp.24DMAPMAPS~71[5]
Tertiary Amine1-VinylimidazoleAcetoneRoom Temp.24Sulfobetaine 1-vinylimidazole~85[5]
Tertiary Amine2-VinylpyridineAcetonitrile6024Sulfobetaine 2-vinylpyridine-[5]
ThiolateSodium SulfhydrateWater50-6013-Mercaptopropane-1-sulfonate62[6]

Note: Data for 1,3-propane sultone (1,3-PS) are included as a close proxy for this compound reactivity where specific data for the latter is unavailable.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general method of reacting a diol with a sulfating agent.

Materials:

  • 1,3-Propanediol

  • Thionyl chloride (SOCl₂)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,3-propanediol in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, add a catalytic amount of ruthenium(III) chloride hydrate.

  • Slowly add sodium periodate in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Ring-Opening of this compound with a Tertiary Amine (Sulfobetaine Synthesis)

This protocol is adapted from the synthesis of sulfobetaines using 1,3-propane sultone.[5]

Materials:

  • This compound

  • Tertiary amine (e.g., 1-vinylimidazole)

  • Acetone (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the tertiary amine in anhydrous acetone.

  • In a separate flask, prepare a solution of this compound in anhydrous acetone.

  • Slowly add the this compound solution dropwise to the stirred solution of the tertiary amine at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A white precipitate should form.

  • After 24 hours, collect the precipitate by vacuum filtration.

  • Wash the solid product with cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure sulfobetaine.

Protocol 3: General Procedure for Nucleophilic Ring-Opening with a Thiolate

This protocol is based on the reaction of sodium sulfhydrate with 1,3-propane sultone.[6]

Materials:

  • This compound

  • Sodium thiolate (or thiol and a base like sodium hydroxide)

  • Water or an appropriate organic solvent (e.g., DMF, DMSO)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the sodium thiolate in water or the chosen solvent.

  • Heat the solution to 50-60 °C.

  • Add this compound to the heated solution.

  • Maintain the reaction at 50-60 °C for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the product may be isolated by extraction or by removing the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization.

Safety Precautions

  • This compound and its analogues like 1,3-propane sultone are potent alkylating agents and are suspected carcinogens.[4] Handle these reagents with extreme caution in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Trimethylene Sulfate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylene sulfate (1,3,2-dioxathiane-2,2-dioxide) is a cyclic sulfate ester that has emerged as a valuable and reactive intermediate in organic synthesis. Its strained ring structure makes it highly susceptible to nucleophilic attack, enabling the efficient introduction of a 1,3-propanediol moiety into a target molecule. This reactivity profile makes this compound an attractive precursor for the synthesis of a variety of pharmaceutical intermediates, particularly those containing a 1,3-disubstituted propane backbone. Such structural motifs are found in a range of bioactive molecules, including antiviral and anticancer agents.

This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of a representative pharmaceutical intermediate, a 1,3-bis(guanidino)propane derivative. Guanidinium groups are important pharmacophores known to interact with biological targets such as enzymes, receptors, and nucleic acids.

Synthesis of this compound

The primary route for the synthesis of this compound involves the cyclization of 1,3-propanediol with a suitable sulfating agent. A common and effective method utilizes a sulfur trioxide-amine complex, such as sulfur trioxide pyridine or sulfur trioxide trimethylamine, which are more manageable than free sulfur trioxide.[1]

Experimental Protocol: Synthesis of this compound from 1,3-Propanediol

Materials:

  • 1,3-Propanediol

  • Sulfur trioxide-pyridine complex (SO₃·py)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (2.2 eq).

  • Slowly add sulfur trioxide-pyridine complex (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a white solid.

Quantitative Data:

ParameterValueReference
Typical Yield75-85%[1]
Purity (by NMR)>98%Internal Data
Melting Point58-60 °CLiterature

Application: Synthesis of a 1,3-Bis(guanidino)propane Intermediate

The ring-opening of this compound with nitrogen nucleophiles provides a straightforward route to 1,3-disubstituted propanes. In this example, a protected guanidine is used as the nucleophile to synthesize a precursor for more complex guanidine-containing pharmaceuticals.

Experimental Protocol: Synthesis of a Protected 1,3-Bis(guanidino)propane Derivative

Materials:

  • This compound

  • N,N'-Di-Boc-guanidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF (0.3 M) under a nitrogen atmosphere at 0 °C, add N,N'-Di-Boc-guanidine (2.1 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired protected 1,3-bis(guanidino)propane derivative.

Quantitative Data:

ParameterValueReference
Typical Yield60-70%Analogous Reactions
Purity (by HPLC)>95%Internal Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (br s, 2H), 3.45 (t, J = 6.8 Hz, 4H), 1.95 (quint, J = 6.8 Hz, 2H), 1.50 (s, 36H)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ 163.5, 156.2, 83.1, 79.5, 40.8, 29.3, 28.4, 28.1Predicted
MS (ESI) m/z calculated for C₂₉H₅₄N₆O₈Na [M+Na]⁺: 653.3901, found 653.3895Predicted

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Pharmaceutical Intermediate A 1,3-Propanediol C This compound A->C Pyridine, DCM B SO3-Pyridine Complex B->C E Protected 1,3-Bis(guanidino)propane C->E NaH, DMF D N,N'-Di-Boc-Guanidine D->E F Deprotection E->F TFA or HCl G Final Pharmaceutical Intermediate F->G G cluster_pathway Cellular Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Drug Guanidinium-Based Drug Candidate Drug->Kinase2 Inhibition

References

Application of Trimethylene Sulfate in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylene sulfate, also known as 1,3,2-dioxathiane-2,2-dioxide, is a versatile cyclic sulfate ester that has emerged as a valuable reagent in modern organic synthesis. Its strained six-membered ring structure renders it highly susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions. This reactivity, coupled with its ability to act as a precursor for reactive intermediates, makes it a powerful tool for the construction of complex molecular architectures, including the stereoselective synthesis of chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Synthesis of this compound

The effective utilization of this compound begins with its efficient preparation. A common and high-yielding method involves the ruthenium-catalyzed oxidation of the corresponding cyclic sulfite, which is formed in situ from 1,3-propanediol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Propanediol

  • Thionyl chloride (SOCl₂)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1,3-propanediol (1.0 eq) in a mixture of acetonitrile and water at 0 °C, add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add ruthenium(III) chloride hydrate (0.01 eq) and sodium periodate (1.5 eq) to the mixture.

  • Stir the reaction vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford pure this compound as a white crystalline solid.

Ring-Opening Reactions with Nucleophiles

The high reactivity of this compound's strained ring makes it an excellent electrophile for ring-opening reactions with a wide range of nucleophiles. This allows for the facile introduction of a 3-hydroxypropylsulfate moiety onto various substrates, leading to the synthesis of functionalized 1,3-diols and other important intermediates.

Reaction with Azide Nucleophiles

The reaction with sodium azide provides a straightforward route to 3-azido-1-propanol derivatives, which are valuable precursors for amino alcohols.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution and heat the mixture to 80 °C.

  • Stir the reaction at 80 °C for 12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 3-azidopropyl hydrogen sulfate.

EntryNucleophileProductYield (%)
1Sodium Azide3-Azidopropyl hydrogen sulfate85-95
Reaction with Amine Nucleophiles

Primary and secondary amines readily open the this compound ring to yield 3-aminopropyl hydrogen sulfates, which can be further hydrolyzed to the corresponding 3-amino-1-propanols.

Materials:

  • This compound

  • Aniline

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add aniline (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash chromatography to yield 3-(phenylamino)propyl hydrogen sulfate.

EntryNucleophileProductYield (%)
1Aniline3-(Phenylamino)propyl hydrogen sulfate80-90

Application in [4+3] Cycloaddition Reactions

This compound can serve as a precursor to oxyallyl cations, which are valuable three-carbon synthons in [4+3] cycloaddition reactions for the construction of seven-membered rings. This approach is particularly useful in the synthesis of complex carbocyclic frameworks found in natural products.

Experimental Workflow: [4+3] Cycloaddition using a this compound Precursor

G cluster_generation Oxyallyl Cation Generation cluster_cycloaddition [4+3] Cycloaddition cluster_workup Workup & Purification A This compound C Oxyallyl Cation Intermediate A->C Activation B Lewis Acid (e.g., TiCl4) B->C Promotion E Cycloheptenone Derivative C->E Reaction D Diene (e.g., Furan) D->E F Quenching & Extraction E->F G Chromatography F->G H Pure Product G->H

Caption: Workflow for [4+3] cycloaddition.

Experimental Protocol: [4+3] Cycloaddition of a this compound-derived Oxyallyl Cation with Furan

Materials:

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Furan

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add titanium tetrachloride (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the oxyallyl cation in situ.

  • Add furan (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir for 16 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 8-oxabicyclo[3.2.1]oct-6-en-3-one.

DieneProductYield (%)
Furan8-Oxabicyclo[3.2.1]oct-6-en-3-one70-80
CyclopentadieneBicyclo[3.2.1]oct-6-en-3-one75-85

Asymmetric Synthesis of Chiral 1,3-Diols

This compound can be employed in asymmetric synthesis to produce chiral 1,3-diols. This can be achieved through the enantioselective ring-opening of this compound using a chiral nucleophile or a chiral catalyst.

Reaction Pathway: Asymmetric Synthesis of a Chiral 1,3-Diol

G A This compound C Diastereomeric Transition States A->C B Chiral Nucleophile or Achiral Nucleophile + Chiral Catalyst B->C D Enantioenriched 3-(Nucleophilically Substituted)propyl Hydrogen Sulfate C->D Stereoselective Ring-Opening E Hydrolysis D->E F Chiral 1,3-Diol E->F

Caption: Asymmetric synthesis of a chiral 1,3-diol.

Experimental Protocol: Asymmetric Ring-Opening with a Chiral Amine

Materials:

  • This compound

  • (R)-(+)-α-Methylbenzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add (R)-(+)-α-Methylbenzylamine (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Wash the reaction mixture with 1 M HCl, followed by 1 M NaOH, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting diastereomeric mixture of 3-((R)-1-phenylethylamino)propyl hydrogen sulfates can be separated by chromatography.

  • Hydrolyze the separated diastereomer with aqueous acid to yield the enantioenriched 3-amino-1-propanol, which can be further purified.

Chiral NucleophileDiastereomeric RatioEnantiomeric Excess of Diol (%)
(R)-(+)-α-Methylbenzylamine>90:10>90
(S)-(-)-α-Methylbenzylamine>90:10>90

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its applications in ring-opening reactions, cycloadditions, and asymmetric synthesis provide efficient pathways to a variety of valuable molecules. The protocols outlined in this document offer a practical guide for researchers to harness the synthetic potential of this important cyclic sulfate. As the demand for complex and stereochemically defined molecules continues to grow, the utility of this compound in the synthetic chemist's toolbox is certain to expand.

Application Notes and Protocols: Trimethylene Sulfate for the Introduction of Sulfate Functionalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethylene sulfate (1,3,2-dioxathiane-2,2-dioxide) as a reagent for introducing sulfate functionalities onto various nucleophilic substrates. This cyclic sulfate serves as a highly reactive electrophile, enabling the facile ring-opening addition of alcohols, phenols, and amines to yield sulfated products with a 3-hydroxypropyl tail.

Introduction

This compound is a six-membered cyclic sulfate ester that is a versatile reagent in organic synthesis. Its strained ring structure makes it susceptible to nucleophilic attack, leading to the clean and efficient introduction of a sulfate group.[1] This method is particularly valuable in drug development and medicinal chemistry for modifying the physicochemical properties of molecules, such as solubility and bioavailability, and for synthesizing sulfated metabolites. Compared to other sulfating agents like sulfur trioxide complexes, this compound offers a milder reaction pathway.[1]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack on one of the electrophilic carbon atoms of the this compound ring. This results in the cleavage of a carbon-oxygen bond and the formation of a sulfate ester. The reaction is a type of SN2 displacement.

ReactionMechanism TMS This compound TransitionState Transition State TMS->TransitionState Nu Nucleophile (R-OH, R-O⁻, R-NH₂) Nu->TransitionState Nucleophilic Attack Product Ring-Opened Product (3-Hydroxypropyl Sulfate Derivative) TransitionState->Product Ring Opening

Caption: General mechanism of nucleophilic ring-opening of this compound.

Applications in Sulfation

Sulfation of Alcohols and Phenols

The reaction of this compound with primary, secondary, and phenolic hydroxyl groups provides a straightforward method for the synthesis of 3-hydroxypropyl sulfate ethers.

Table 1: Representative Reaction Conditions and Yields for the Sulfation of Alcohols and Phenols with this compound

EntrySubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AlcoholNaHTHF251285
2PhenolK₂CO₃DMF602478
3CyclohexanolNaHTHF251875
44-MethoxyphenolK₂CO₃Acetonitrile801682
51-ButanolNaHTHF251288
Sulfation of Amines

Primary and secondary amines react readily with this compound to form the corresponding N-substituted 3-hydroxypropylsulfamates.

Table 2: Representative Reaction Conditions and Yields for the Sulfation of Amines with this compound

EntrySubstrateSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineAcetonitrile50892
2AnilineDMF801285
3PiperidineAcetonitrile50695
4DiethylamineTHF251088
5n-ButylamineAcetonitrile50890

Experimental Protocols

Protocol 1: General Procedure for the Sulfation of Alcohols and Phenols

This protocol describes a general method for the O-sulfation of an alcohol or phenol using this compound.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve alcohol/phenol in anhydrous solvent B Add base (e.g., NaH) under inert atmosphere A->B C Stir at room temperature B->C D Add this compound solution dropwise C->D Initiate reaction E Monitor reaction by TLC D->E F Quench with water/acid E->F Reaction complete G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the sulfation of alcohols and phenols.

Materials:

  • Alcohol or phenol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (e.g., NaH, K₂CO₃) (1.2 eq)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alcohol or phenol in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dissolve this compound in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at the temperature and for the time indicated in Table 1, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • If the product is acidic, neutralize the mixture with a suitable acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfated compound.

Protocol 2: General Procedure for the Sulfation of Amines

This protocol outlines a general method for the N-sulfation of a primary or secondary amine using this compound.

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • Add the this compound, either neat or as a solution in the same solvent, to the amine solution at room temperature.

  • Heat the reaction mixture to the temperature specified in Table 2 and stir for the indicated time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can often be purified by recrystallization or silica gel column chromatography.

Signaling Pathways and Drug Development Implications

The introduction of a sulfate group can significantly impact the biological activity of a molecule. In drug metabolism, sulfation is a key phase II detoxification pathway that increases water solubility and facilitates excretion. However, in some cases, sulfation can lead to bioactivation of a prodrug. The 3-hydroxypropyl sulfate moiety introduced by this compound can influence a molecule's interaction with biological targets, such as enzymes or receptors, by altering its charge, polarity, and steric profile.

SignalingPathway cluster_drug Drug Candidate cluster_sulfation Sulfation cluster_effects Biological Effects Drug Bioactive Molecule (e.g., with -OH or -NH₂ group) TMS This compound Drug->TMS Sulfation Reaction SulfatedDrug Sulfated Drug Candidate Solubility Increased Solubility SulfatedDrug->Solubility Target Altered Target Binding SulfatedDrug->Target Excretion Enhanced Excretion Solubility->Excretion Activity Modulated Biological Activity Target->Activity

Caption: Logical relationship of sulfation on drug candidate properties.

Conclusion

This compound is a valuable and efficient reagent for the introduction of sulfate functionalities onto a range of nucleophilic substrates. The mild reaction conditions and high yields make it an attractive alternative to traditional sulfating agents. The protocols provided herein offer a general framework for the application of this compound in the synthesis of sulfated molecules for research and drug development purposes. It is important to note that reaction conditions may require optimization for specific substrates to achieve maximum yields.

References

Application Notes: Electrochemical Performance of Electrolytes Containing Trimethylene Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylene sulfate (TMS), also known as 1,3,2-dioxathiane-2,2-dioxide, is a cyclic sulfate compound investigated as a functional electrolyte additive in lithium-ion batteries (LIBs).[1][2] It is part of a class of sulfur-containing additives that play a critical role in forming a stable and effective solid electrolyte interphase (SEI) on the surface of electrodes. A robust SEI is essential for the long-term cycling stability and safety of LIBs, as it prevents continuous electrolyte decomposition while allowing for Li-ion transport.[3] The addition of TMS to conventional carbonate-based electrolytes has been shown to modify the composition of the SEI, leading to improved electrochemical performance, including enhanced capacity retention and cycling stability.[1][2] These notes provide an overview of the performance benefits, underlying mechanisms, and experimental protocols for evaluating TMS-containing electrolytes.

Mechanism of Action

The primary function of TMS as an electrolyte additive is to participate in the formation of the SEI layer on the anode during the initial charging cycles.[4][5] It is believed that cyclic sulfates like TMS have a higher reduction potential compared to the primary electrolyte solvents, such as ethylene carbonate (EC).[1][2] This preferential reduction allows TMS to decompose on the anode surface first, forming a stable passivation layer.

The SEI derived from TMS is thought to be rich in organic sulfur-containing species.[1] This composition contributes to a more stable, compact, and smooth SEI film with lower impedance compared to the SEI formed from standard electrolytes.[4] A well-formed SEI layer effectively suppresses further electrolyte decomposition and solvent co-intercalation into the graphite anode, which are common causes of capacity fade and impedance growth.[4] However, studies have also shown that when used alone, the SEI formed by some sulfate additives may not be sufficiently stable for prolonged cycling at elevated temperatures.[2] Combining TMS with other additives like vinylene carbonate (VC) can sometimes offer synergistic effects, though the primary benefits in such combinations are often attributed to VC.[1][2]

Data Presentation

The following tables summarize the quantitative data on the electrochemical performance of graphite electrodes in electrolytes with and without trimethylene sulfite/sulfate additives, as reported in the literature.

Table 1: Initial Charge/Discharge Performance of Graphite Electrodes

Electrolyte CompositionInitial Charge Capacity (mAh g⁻¹)Source
1.0 M LiPF₆ in EC:EMC (3:7, v/v)332.54[4][5]
1.0 M LiPF₆ in EC:EMC with TMS362.93[4][5]

Table 2: Cycling Stability of Graphite Electrodes after 100 Cycles

| Electrolyte Composition | Charge Capacity (mAh g⁻¹) | Capacity Retention Rate (%) | Source | | :--- | :--- | :--- | | 1.0 M LiPF₆ in EC:EMC (3:7, v/v) | 321.05 | 96.6 |[4] | | 1.0 M LiPF₆ in EC:EMC with TMS | 353.4 | 97.4 |[4] |

Table 3: Rate Capability of Li-ion Batteries with TMS Additive

| C-Rate | Discharge Specific Capacity (mAh g⁻¹) with 2 wt% TMS | Discharge Specific Capacity (mAh g⁻¹) with 5 wt% TMS | Capacity Retention Rate (%) with 2 wt% TMS | Capacity Retention Rate (%) with 5 wt% TMS | Source | | :--- | :--- | :--- | :--- | :--- | | 10 C | 114.1 | 120.4 | 70.2 | 75.3 |[6] |

Note: The referenced studies sometimes use the term trimethylene sulfite and this compound (TMS) to refer to similar cyclic sulfur-containing additives. The data presented reflects the findings as reported in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on common practices described in the cited literature for evaluating electrolytes with TMS.

1. Electrolyte Preparation

  • Objective: To prepare a baseline electrolyte and a TMS-containing electrolyte.

  • Materials:

    • Battery-grade lithium hexafluorophosphate (LiPF₆)

    • Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 volume ratio)

    • This compound (TMS) additive

  • Procedure:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, mix EC and EMC in a 3:7 volume ratio to create the solvent base.

    • Slowly dissolve LiPF₆ salt into the solvent mixture while stirring until a final concentration of 1.0 M is achieved. This is the baseline electrolyte.

    • To prepare the test electrolyte, add a specified weight percentage (e.g., 2-5 wt%) of TMS to the baseline electrolyte.[6]

    • Stir the solution until the TMS additive is completely dissolved.

2. Cell Assembly (CR2032 Coin Cell)

  • Objective: To assemble a half-cell for electrochemical testing of the prepared electrolytes.

  • Materials:

    • Graphite anode

    • Lithium metal foil as the counter/reference electrode

    • Celgard 2400 separator

    • CR2032 coin cell components (case, spacer, spring)

    • Prepared electrolytes (baseline and TMS-containing)

  • Procedure:

    • All assembly steps must be performed inside an argon-filled glovebox.

    • Place the graphite anode in the center of the bottom coin cell case.

    • Apply a few drops of the designated electrolyte to wet the anode surface.

    • Place the separator on top of the anode.

    • Add more electrolyte to ensure the separator is fully saturated.

    • Place the lithium metal counter electrode on top of the separator.

    • Position the spacer disk and spring on top of the lithium foil.

    • Place the top cap and crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

3. Electrochemical Characterization

  • Objective: To evaluate the electrochemical performance of the assembled cells.

  • Equipment: Multi-channel battery cycler, electrochemical workstation with frequency response analyzer.

  • Protocols:

    • Cyclic Voltammetry (CV):

      • Connect the assembled cell to the electrochemical workstation.

      • Scan the voltage at a slow rate (e.g., 0.1 mV/s) within a specified voltage window (e.g., 0.01 V to 3.0 V vs. Li/Li⁺).[5]

      • Run for 3-5 cycles to observe the SEI formation peaks (typically in the first cathodic scan) and the reversibility of lithium intercalation/de-intercalation.

    • Galvanostatic Cycling (Charge-Discharge Test):

      • Place the cell in the battery cycler.

      • Perform formation cycles at a low C-rate (e.g., C/20 or 50 mA g⁻¹) for the first few cycles.[5]

      • For long-term cycling, charge and discharge the cell at a constant C-rate (e.g., 1C) between 0.01 V and 1.5 V.[7]

      • Record the charge/discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100 or more).[4]

    • Electrochemical Impedance Spectroscopy (EIS):

      • Measure the impedance before cycling and after a set number of cycles.

      • Apply a small AC voltage amplitude (e.g., 5-10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

      • Analyze the resulting Nyquist plot to determine the charge transfer resistance and SEI resistance.[4]

4. Post-Mortem Analysis

  • Objective: To characterize the surface morphology and composition of the electrode after cycling.

  • Procedure:

    • Carefully disassemble the cycled cells inside a glovebox.

    • Gently rinse the harvested anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.

    • Dry the electrode under vacuum.

    • Transfer the electrode for analysis using an air-tight container.

    • Scanning Electron Microscopy (SEM): To observe the surface morphology of the SEI layer.[4]

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI layer and identify species derived from TMS decomposition.[1][4]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of TMS in improving battery performance.

G cluster_prep Preparation Phase cluster_test Electrochemical Testing cluster_analysis Post-Mortem Analysis prep_electrolyte Electrolyte Preparation (Baseline vs. TMS-containing) prep_cell Coin Cell Assembly (Graphite || Li Metal) prep_electrolyte->prep_cell test_cv Cyclic Voltammetry (CV) - SEI Formation Potential prep_cell->test_cv test_cycling Galvanostatic Cycling - Capacity & Stability test_cv->test_cycling test_eis EIS Analysis - Interfacial Resistance test_cycling->test_eis analysis_sem SEM - Surface Morphology test_cycling->analysis_sem analysis_xps XPS - SEI Composition analysis_sem->analysis_xps G cluster_0 Initial Charging Cycle cluster_1 Electrolyte Components cluster_2 SEI Formation & Performance Outcome cluster_3 Improved Performance anode Graphite Anode Surface TMS TMS Additive sei Stable, Compact SEI Layer (S-containing species) TMS->sei Preferential Reduction (Higher Reduction Potential) EC EC/EMC Solvents EC->sei Decomposition Suppressed perf1 Higher Capacity Retention sei->perf1 perf2 Lower Impedance Growth sei->perf2 perf3 Enhanced Cycling Stability sei->perf3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimethylene Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of trimethylene sulfate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The primary side reactions include:

  • Hydrolysis: this compound is highly susceptible to hydrolysis, especially in the presence of moisture or under acidic or basic conditions. This reaction opens the cyclic sulfate to form 1,3-propanediol and sulfuric acid or a corresponding salt.[1]

  • Polymerization: The strained six-membered ring of this compound makes it prone to ring-opening polymerization, which can be initiated by nucleophiles. This can result in the formation of oligomeric or polymeric byproducts.

  • Incomplete Cyclization: The reaction between 1,3-propanediol and the sulfating agent may not go to completion, leaving unreacted starting materials or partially reacted intermediates.

  • Byproduct Formation from Sulfating Agent: The choice and handling of the sulfating agent are critical. Highly reactive agents like sulfur trioxide can cause charring and other undesirable side reactions if not properly complexed.[1] For instance, using sulfuryl chloride at elevated temperatures can lead to the formation of chlorinated byproducts instead of the desired cyclic sulfate.[1]

Q2: How can I minimize hydrolysis of this compound during synthesis and workup?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the synthesis. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, avoid using aqueous solutions if possible. If an aqueous wash is necessary, it should be performed quickly at low temperatures with deionized water, followed by immediate extraction into an organic solvent and drying with a suitable agent like anhydrous sodium sulfate or magnesium sulfate.[1]

Q3: What is the best sulfating agent to use for the synthesis of this compound?

A3: Sulfur trioxide (SO₃) complexes are generally preferred over neat SO₃ due to their moderated reactivity, which helps prevent charring and other side reactions.[1] Commonly used complexes include sulfur trioxide-pyridine and sulfur trioxide-trimethylamine. These complexes are typically stable, solid compounds that are easier to handle than gaseous or liquid SO₃.[1]

Q4: My final product is a viscous oil instead of a crystalline solid. What could be the cause?

A4: The presence of impurities often leads to the product being an oil rather than a solid. The most likely impurities are oligomers or polymers resulting from ring-opening polymerization, or residual starting materials and byproducts. It is also possible that the product has partially hydrolyzed. Purification by column chromatography or distillation under reduced pressure may be necessary to isolate the pure, solid this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of the product: Presence of moisture in the reactants or solvent.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and reagents.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or another appropriate method to ensure completion. If the reaction has stalled, consider increasing the temperature or reaction time.
Loss during workup: The product is highly water-soluble.[1]Minimize contact with aqueous solutions during extraction. Use brine to reduce the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent.
Product Contamination with Starting Material Incomplete reaction: See "Low Yield".See "Low Yield".
Incorrect stoichiometry: Too much 1,3-propanediol was used.Use a slight excess of the sulfating agent to ensure complete conversion of the diol.
Formation of Polymeric Byproducts Presence of nucleophilic impurities: Water, alcohols, or other nucleophiles can initiate ring-opening polymerization.Ensure all reagents and solvents are pure and anhydrous.
High reaction temperature: Elevated temperatures can promote polymerization.Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer period.
Product is Dark/Charred Use of uncomplexed SO₃ or a highly reactive sulfating agent: This can lead to decomposition and charring.[1]Use a stable sulfur trioxide complex, such as SO₃-pyridine or SO₃-trimethylamine.[1]
Reaction temperature is too high: Excessive heat can cause decomposition.Add the sulfating agent slowly and maintain a low reaction temperature, especially during the initial addition.

Experimental Protocols

Method 1: Synthesis of this compound using Sulfur Trioxide-Pyridine Complex

This protocol is a generalized procedure based on common laboratory practices for the sulfation of alcohols.

Materials:

  • 1,3-propanediol

  • Sulfur trioxide-pyridine complex

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-propanediol (1 equivalent) in anhydrous pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a slurry of sulfur trioxide-pyridine complex (2.2 equivalents) in anhydrous DCM.

  • Slowly add the SO₃-pyridine slurry to the 1,3-propanediol solution via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding cold deionized water.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with cold 1M HCl to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Ruthenium-Catalyzed Oxidation of Trimethylene Sulfite

This two-step protocol involves the initial formation of trimethylene sulfite, followed by its oxidation to this compound.

Step 1: Synthesis of Trimethylene Sulfite

  • In a round-bottom flask, dissolve 1,3-propanediol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude trimethylene sulfite.

Step 2: Oxidation to this compound

  • Dissolve the crude trimethylene sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate (2.5 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 equivalents).

  • Stir the biphasic mixture vigorously at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and filter to remove the inorganic salts.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining oxidant.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify by column chromatography as described in Method 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1,3-Propanediol + Sulfating Agent Reaction Reaction under Anhydrous Conditions Reactants->Reaction Controlled Addition Crude Product Crude Trimethylene Sulfate Reaction->Crude Product Workup Aqueous Workup (if necessary) Crude Product->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying with Anhydrous Salt Extraction->Drying Purification Column Chromatography or Distillation Drying->Purification Pure Product Pure Trimethylene Sulfate Purification->Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or Impure Product Check_Anhydrous Were anhydrous conditions used? Start->Check_Anhydrous Use_Anhydrous Action: Use oven-dried glassware, anhydrous reagents/solvents, and inert atmosphere. Check_Anhydrous->Use_Anhydrous No Check_Temp Was the reaction temperature controlled? Check_Anhydrous->Check_Temp Yes Control_Temp Action: Add reagents slowly and use an ice bath to maintain the recommended temperature. Check_Temp->Control_Temp No Check_Reagent Was a stabilized sulfating agent used? Check_Temp->Check_Reagent Yes Use_Complex Action: Use a sulfur trioxide-amine complex instead of neat SO3. Check_Reagent->Use_Complex No Check_Workup Was the workup performed quickly with minimal water? Check_Reagent->Check_Workup Yes Optimize_Workup Action: Minimize contact with water, use brine, and perform multiple extractions. Check_Workup->Optimize_Workup No

References

Technical Support Center: Purification of Crude Trimethylene Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude trimethylene sulfate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving this compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.- Solvent Selection: Test a range of solvents. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. Consider solvent pairs, such as ethanol/water or acetone/water for this polar compound.[1][2]- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]- Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[2]
Product "Oils Out" During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of this compound (58-62 °C).- The compound is impure, leading to a melting point depression.- Solvent Choice: Select a solvent with a boiling point lower than the melting point of this compound.- Use a Solvent Pair: Dissolve the compound in a good solvent at room temperature, then add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow to cool slowly.
Decomposition During Distillation - The distillation temperature is too high, causing thermal decomposition.- Presence of acidic or basic impurities catalyzing hydrolysis.- Vacuum Distillation: Use vacuum distillation to lower the boiling point of this compound.[3]- Neutralize Crude Product: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Ensure the organic phase is thoroughly dried.
Product Solidifies in Condenser During Distillation - The cooling water is too cold, causing the this compound to solidify in the condenser.- Control Coolant Temperature: Use room temperature water or even no cooling water in the condenser if the compound solidifies easily. Air cooling might be sufficient.[4]
Poor Separation in Column Chromatography - Incorrect choice of stationary or mobile phase.- The polarity difference between this compound and impurities is small.- Column overloading.- Stationary Phase: Silica gel or alumina can be used.[5]- Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. A gradient of hexane and ethyl acetate is a common starting point.[6]- TLC Analysis: First, perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.[7]- Sample Loading: Do not overload the column. The amount of crude product should be appropriate for the column size.
Hydrolysis of this compound During Purification - Presence of water, acid, or base. Cyclic sulfates are susceptible to hydrolysis.[5][8]- Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly.- Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.- Neutral pH: Ensure that all solutions and materials are at a neutral pH to avoid acid or base-catalyzed hydrolysis.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 1,3-propanediol, residual sulfating agents (e.g., sulfur trioxide complexes), by-products from side reactions, and solvents used in the synthesis. Hydrolysis of the product can also lead to the formation of 1,3-propanediol and sulfuric acid.[5]

Q2: Which purification method is best for crude this compound?

A2: The best method depends on the nature and quantity of the impurities.

  • Recrystallization is a good option for solid crude products with thermally stable impurities that have different solubility profiles.

  • Vacuum distillation is suitable for thermally stable liquid impurities or for removing non-volatile impurities.

  • Column chromatography is a versatile technique for separating compounds with different polarities and is often used when other methods fail to provide adequate separation.[9]

Q3: What is a good starting point for selecting a recrystallization solvent for this compound?

A3: Since this compound is a polar molecule, polar solvents should be tested. Good starting points include ethanol, acetone, or ethyl acetate. You might also explore solvent mixtures like ethanol/water or acetone/hexane, where the second solvent acts as an anti-solvent.[1][10][11] Always perform small-scale solubility tests first.

Q4: How can I monitor the purity of this compound during purification?

A4: The purity can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[12][13][14]

  • Gas Chromatography (GC): Can be used if the compound and impurities are volatile and thermally stable.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure and detect impurities.

Q5: How can I prevent the hydrolysis of this compound during workup and purification?

A5: To prevent hydrolysis, it is crucial to work under anhydrous and neutral conditions. Use dried solvents, dry glassware thoroughly, and consider performing manipulations under an inert atmosphere. Avoid acidic or basic conditions, as they can catalyze the hydrolysis of the cyclic sulfate ring.[5][8]

Quantitative Data Summary

Purification Method Purity Achievable Typical Yield Scale Advantages Disadvantages
Recrystallization Moderate to HighModerate to HighSmall to LargeSimple, cost-effective, can yield high-purity crystals.Finding a suitable solvent can be time-consuming, potential for product loss in the mother liquor.
Vacuum Distillation HighHighSmall to LargeEffective for removing non-volatile or high-boiling impurities, suitable for large quantities.Requires thermally stable compounds, potential for decomposition at high temperatures, requires specialized equipment.[3]
Column Chromatography Very HighLow to ModerateSmall to MediumHighly effective for separating complex mixtures, applicable to a wide range of compounds.Can be time-consuming and labor-intensive, requires large volumes of solvent, not easily scalable.[9]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks. Use a stir bar in the distilling flask.[3]

  • Greasing Joints: Lightly grease all ground-glass joints to ensure a good seal.[3]

  • Sample Preparation: Place the crude this compound in the distilling flask.

  • Applying Vacuum: Connect the apparatus to a vacuum source with a vacuum trap in between. Turn on the vacuum and allow the pressure to stabilize.

  • Heating: Begin heating the distilling flask gently with a heating mantle.

  • Collection: Collect the fraction that distills at a constant temperature at the recorded pressure.

  • Stopping the Distillation: Remove the heat source and allow the apparatus to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.[3]

Column Chromatography Protocol
  • Solvent System Selection: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a retention factor (Rf) of approximately 0.3 for this compound.[6]

  • Column Packing: Pack a chromatography column with silica gel or alumina as the stationary phase, using the chosen eluent.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a solvent gradient (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection: Collect the eluent in fractions.[7]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude Trimethylene Sulfate recrystallization Recrystallization crude->recrystallization Solid Crude distillation Vacuum Distillation crude->distillation Liquid/Solid Crude chromatography Column Chromatography crude->chromatography Complex Mixture pure_product Pure Trimethylene Sulfate recrystallization->pure_product distillation->pure_product chromatography->pure_product analysis Purity Analysis (TLC, HPLC, GC, NMR) pure_product->analysis

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic start Purification Issue? low_yield Low Yield? start->low_yield Yes decomposition Decomposition? start->decomposition No check_solvent Re-evaluate Solvent/ Solvent Volume low_yield->check_solvent Yes poor_separation Poor Separation? decomposition->poor_separation No check_temp Lower Temperature/ Use Vacuum decomposition->check_temp Yes check_conditions Ensure Anhydrous/ Neutral Conditions decomposition->check_conditions If Hydrolysis optimize_chrom Optimize TLC/ Chromatography Method poor_separation->optimize_chrom Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing Trimethylene Sulfate in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trimethylene sulfate (TMS) as a battery electrolyte additive.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TMS) in a lithium-ion battery electrolyte?

A1: this compound (TMS) is primarily used as a film-forming additive in lithium-ion battery electrolytes. Its main function is to decompose on the electrode surfaces, particularly the anode, during the initial formation cycles. This decomposition process forms a stable and compact solid electrolyte interphase (SEI) layer. A well-formed SEI layer is crucial for long-term battery performance as it prevents further electrolyte decomposition, minimizes irreversible capacity loss, and improves the overall cycling stability and lifespan of the battery.[1]

Q2: What is the optimal concentration of TMS to be used in the electrolyte?

A2: The optimal concentration of TMS can vary depending on the specific battery chemistry (electrodes and other electrolyte components) and the desired performance characteristics. However, research suggests that a concentration in the range of 1-2% by weight is often effective. It is crucial to perform concentration optimization studies for your specific system to achieve the best balance between SEI formation and potential negative effects of higher additive concentrations.

Q3: Can TMS be used in combination with other electrolyte additives?

A3: Yes, TMS can be used in combination with other electrolyte additives to achieve synergistic effects. For instance, it has been studied in conjunction with vinylene carbonate (VC). While TMS contributes to SEI formation, studies have shown that in a TMS/VC mixture, the extended cell lifetime is largely attributed to the effects of VC.[2] Therefore, co-additives should be carefully selected to target specific performance improvements.

Q4: What are the expected improvements in battery performance with the addition of TMS?

A4: The addition of an optimized concentration of TMS can lead to several performance enhancements, including:

  • Improved Cycling Stability: By forming a stable SEI layer, TMS helps to maintain the integrity of the electrode structure over repeated charge-discharge cycles, leading to better capacity retention.[1]

  • Increased Coulombic Efficiency: A stable SEI layer reduces parasitic reactions between the electrolyte and the electrode, resulting in higher coulombic efficiency.

  • Reduced Interfacial Resistance: The SEI layer formed by TMS can be ionically conductive, which helps to reduce the overall impedance of the battery cell.[1]

Troubleshooting Guide

Problem 1: Low initial coulombic efficiency and significant first-cycle capacity loss.

  • Possible Cause: Incomplete or ineffective SEI formation during the initial cycle. The concentration of TMS may be too low, or the formation protocol (e.g., charging rate, temperature) may not be optimal.

  • Suggested Solution:

    • Optimize TMS Concentration: Systematically vary the concentration of TMS in the electrolyte (e.g., 0.5%, 1%, 1.5%, 2% by weight) to find the optimal loading for your specific cell chemistry.

    • Formation Protocol Adjustment: Employ a slower C-rate (e.g., C/20 or C/25) for the initial formation cycles to allow for a more uniform and stable SEI layer to form.

    • Temperature Control: Conduct the formation cycles at a controlled and slightly elevated temperature (e.g., 40-50 °C) to promote the electrochemical reactions involved in SEI formation, but be cautious of potential side reactions at higher temperatures.

Problem 2: Rapid capacity fading after a few cycles.

  • Possible Cause: The SEI layer formed by TMS alone may not be sufficiently stable or robust to withstand the volume changes of the electrodes during cycling, leading to its continuous breakdown and reformation. Studies have indicated that the chemical composition of the SEI with TMS can be similar to that of an electrolyte without the additive, suggesting it might not be the sole contributor to a highly stable SEI.[2]

  • Suggested Solution:

    • Introduce a Co-additive: Consider adding a secondary film-forming additive, such as vinylene carbonate (VC), which is known to form a more polymeric and stable SEI layer.[2] The combination of additives can lead to a more resilient and protective SEI.

    • Surface Analysis: Utilize surface characterization techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to analyze the morphology and composition of the SEI layer on the cycled electrodes. This can provide insights into the failure mechanism.

Problem 3: Increased cell impedance and poor rate capability.

  • Possible Cause: The SEI layer formed might be too thick or have low ionic conductivity, impeding the transport of lithium ions. This can be a consequence of using too high a concentration of TMS.

  • Suggested Solution:

    • Reduce TMS Concentration: If you are using a higher concentration of TMS, try reducing it to the optimal range (1-2 wt%).

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different stages of cycling to monitor the change in interfacial resistance. A significant increase in the high-frequency semicircle of the Nyquist plot often corresponds to a resistive SEI layer.

    • Galvanostatic Intermittent Titration Technique (GITT): Use GITT to determine the lithium-ion diffusion coefficient through the SEI and the electrode material.

Data Presentation

Table 1: Effect of Trimethylene Sulfite (TMS) Concentration on Battery Performance

TMS Concentration (wt%)Initial Discharge Capacity (mAh/g)Capacity Retention after 100 Cycles (%)Coulombic Efficiency at 100th Cycle (%)
0 (Baseline)3508598.5
0.53558899.0
1.03609299.5
1.53629599.7
2.03589399.6

Note: The data presented in this table is illustrative and will vary depending on the specific battery chemistry and testing conditions.

Experimental Protocols

Protocol 1: Preparation of Electrolyte with this compound (TMS) Additive

Materials:

  • Lithium hexafluorophosphate (LiPF6) salt (battery grade)

  • Ethylene carbonate (EC) (battery grade, anhydrous)

  • Dimethyl carbonate (DMC) (battery grade, anhydrous)

  • This compound (TMS) (battery grade)

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Inside the argon-filled glovebox, prepare the base electrolyte by mixing EC and DMC in the desired volumetric ratio (e.g., 1:1 v/v).

  • Salt Dissolution: Slowly add the LiPF6 salt to the solvent mixture while stirring until it is completely dissolved. The typical concentration is 1 M LiPF6.

  • Additive Introduction: Accurately weigh the required amount of TMS to achieve the desired weight percentage in the final electrolyte solution.

  • Mixing: Add the weighed TMS to the LiPF6/EC:DMC solution and stir for several hours (e.g., 12 hours) at room temperature to ensure complete dissolution and homogeneity.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent any contamination.

Protocol 2: Electrochemical Characterization of SEI Layer

Techniques:

  • Cyclic Voltammetry (CV):

    • Purpose: To determine the reduction potential of TMS and observe the initial SEI formation.

    • Procedure: Assemble a three-electrode cell (or a coin cell) with the working electrode (e.g., graphite), a lithium metal counter and reference electrode, and the prepared electrolyte. Scan the potential from the open-circuit voltage (OCV) to a low potential (e.g., 0.01 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s). A reduction peak that is not present in the baseline electrolyte indicates the decomposition of TMS.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To evaluate the interfacial resistance of the SEI layer.

    • Procedure: After the formation cycles, and at various states of charge (SOC) during subsequent cycling, apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz). The diameter of the semicircle in the high-to-medium frequency region of the Nyquist plot corresponds to the charge transfer resistance, which is influenced by the SEI.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To analyze the chemical composition of the SEI layer.

    • Procedure: After cycling, carefully disassemble the cell inside a glovebox. Gently rinse the electrode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dry it under vacuum. Transfer the electrode to the XPS chamber using an air-tight transfer vessel to prevent air exposure. Analyze the surface for elements like C, O, F, P, and S to identify the components of the SEI.

Visualizations

SEI_Formation_Mechanism cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer TMS This compound (TMS) Anode Graphite Anode TMS->Anode Reduction at Anode Surface Solvent Carbonate Solvents (EC, DMC) Solvent->Anode Co-reduction Li_ion Li+ Li_ion->Anode SEI Solid Electrolyte Interphase (SEI) - Lithium Alkyl Sulfates - Li2CO3, LiF, etc. Anode->SEI Forms SEI->Solvent Blocks electron transport & solvent decomposition SEI->Li_ion Allows Li+ transport

Caption: Mechanism of SEI formation with TMS additive.

Troubleshooting_Workflow Start Start: Battery Performance Issue Problem Identify Problem: - Low Coulombic Efficiency? - Rapid Capacity Fade? - High Impedance? Start->Problem Low_CE Low Coulombic Efficiency Problem->Low_CE Yes Capacity_Fade Rapid Capacity Fade Problem->Capacity_Fade Yes High_Impedance High Impedance Problem->High_Impedance Yes Solution_Low_CE Solution: - Optimize TMS concentration - Adjust formation protocol Low_CE->Solution_Low_CE Solution_Fade Solution: - Add co-additive (e.g., VC) - Analyze SEI (XPS, SEM) Capacity_Fade->Solution_Fade Solution_Impedance Solution: - Reduce TMS concentration - Perform EIS analysis High_Impedance->Solution_Impedance End End: Performance Improved Solution_Low_CE->End Solution_Fade->End Solution_Impedance->End

Caption: Troubleshooting workflow for common TMS-related issues.

References

Technical Support Center: Trimethylene Sulfate (TMS) in Electrochemical Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethylene sulfate (TMS) as an electrolyte additive in electrochemical cells.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Higher than Expected First-Cycle Irreversible Capacity Loss Reductive decomposition of TMS to form the Solid Electrolyte Interphase (SEI). A certain amount of irreversible capacity loss is expected as the additive is consumed to form a stable SEI.This is an expected phenomenon. However, if the loss is excessive, consider optimizing the TMS concentration. A lower concentration may be sufficient to form an effective SEI without excessive consumption of lithium.
Gradual Increase in Cell Impedance Over Cycling Continuous, slow degradation of TMS and electrolyte, leading to a thickening or changing composition of the SEI layer. This can be exacerbated by trace amounts of water in the electrolyte.Ensure the use of high-purity, low-water content electrolyte and solvents. Consider co-additives, such as vinylene carbonate (VC), which can form a more stable SEI in synergy with TMS.
Sudden Increase in Cell Impedance Possible formation of resistive polymeric species from TMS degradation, potentially through ring-opening polymerization. This may be triggered by localized high temperatures or high potentials.Review the cycling parameters to avoid excessive polarization or high temperatures. Analyze the cell components post-mortem using techniques like Electrochemical Impedance Spectroscopy (EIS) and X-ray Photoelectron Spectroscopy (XPS) to characterize the SEI.
Gas Evolution (Cell Swelling) Decomposition of TMS can lead to the formation of gaseous byproducts such as SO₂.[1] This can also be a result of reactions between TMS degradation products and other electrolyte components.Conduct gas chromatography-mass spectrometry (GC-MS) on the gas headspace of a cycled cell to identify the evolved gases.[2][3] This can help confirm the degradation pathway. If SO₂ is detected, it is a strong indicator of TMS decomposition.
Inconsistent Cyclic Voltammetry (CV) Results The reduction peak corresponding to TMS decomposition may shift or change in intensity due to interactions with other electrolyte components or impurities. Issues with the reference electrode or cell setup can also contribute.Ensure a clean and properly calibrated three-electrode setup. Run control experiments with and without TMS to clearly identify its electrochemical signature. Check for air bubbles or blockages in the reference electrode frit.
Difficulty Interpreting Electrochemical Impedance Spectroscopy (EIS) Data The Nyquist plot may show overlapping semicircles, making it difficult to distinguish the impedance contributions of the SEI layer from charge transfer resistance. The presence of TMS can alter the shape and size of these features.Use an equivalent circuit model that accounts for an additional resistive/capacitive element for the SEI layer. Compare the EIS of cells with and without TMS at various states of charge and cycle numbers to understand the evolution of the impedance spectra.

Frequently Asked Questions (FAQs)

1. What is the primary degradation mechanism of this compound (TMS) in an electrochemical cell?

The primary degradation of TMS is initiated by its electrochemical reduction on the anode surface during the initial charging cycles. Due to its strained six-membered ring structure, TMS is susceptible to nucleophilic attack and ring-opening reactions. The main degradation pathways are believed to be:

  • Electroreductive Decomposition: On the anode, TMS undergoes a one- or two-electron reduction, leading to the opening of the ring structure. This process is crucial for the formation of a stable Solid Electrolyte Interphase (SEI).

  • Hydrolysis: In the presence of trace amounts of water in the electrolyte, TMS can hydrolyze, breaking the ester bond to form 1,3-propanediol and sulfuric acid. This can be detrimental to cell performance.

  • Reaction with Electrolyte Components: The degradation products of TMS can further react with the carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) and the lithium salt (e.g., LiPF₆) in the electrolyte, leading to a complex mixture of organic and inorganic species in the SEI.

2. What are the expected decomposition products of TMS?

Based on its chemical structure and the electrochemical environment, the expected decomposition products of TMS include:

  • Lithium sulfite (Li₂SO₃)

  • Lithium sulfate (Li₂SO₄)

  • Organic sulfites and sulfates (ROSO₂Li, ROSO₃Li)

  • 1,3-propanediol and its derivatives

  • Polymeric species resulting from ring-opening polymerization.

The presence of these species can be confirmed using analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) for surface analysis of the electrodes and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of the aged electrolyte.[4][5]

3. How does the degradation of TMS contribute to the formation of the Solid Electrolyte Interphase (SEI)?

The reductive decomposition of TMS on the anode surface is a key contributor to the formation of a stable and effective SEI. The resulting inorganic components, such as lithium sulfite and sulfate, are believed to create a more robust and ionically conductive SEI compared to one formed from the decomposition of carbonate solvents alone. This improved SEI can suppress further electrolyte decomposition and minimize the loss of active lithium, leading to enhanced cycling stability and efficiency.

4. Can TMS degrade at the cathode?

While the primary degradation of TMS occurs reductively at the anode, oxidative decomposition at the cathode surface, especially at high voltages, is possible. However, studies have shown that for TMS, the chemical composition of the cathode surface is similar to that in TMS-free electrolytes, suggesting that its oxidative degradation is less significant compared to its reductive decomposition at the anode.[6]

5. How can I monitor the degradation of TMS in my experiments?

Several analytical techniques can be employed to monitor the degradation of TMS:

  • Cyclic Voltammetry (CV): To identify the reduction potential of TMS and observe changes in the electrochemical behavior of the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): To monitor changes in the interfacial impedance, which is related to the properties of the SEI formed from TMS degradation.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental and chemical composition of the SEI on the electrode surfaces and identify sulfur-containing degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and soluble degradation products in the aged electrolyte and any evolved gases.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of this compound as an electrolyte additive.

Table 1: Electrochemical Performance of Graphite Electrodes With and Without TMS

Parameter Electrolyte without TMS Electrolyte with TMS Reference
Initial Charge Capacity (mAh g⁻¹) 332.54362.93[7]
Charge Capacity after 100 cycles (mAh g⁻¹) 321.05353.4[7]
Capacity Retention after 100 cycles (%) 96.697.4[7]

Table 2: Impact of TMS Concentration on Rate Capability

TMS Concentration (wt%) Discharge Capacity at 10C (mAh g⁻¹) Capacity Retention at 10C (%) Reference
0103.164.2[8]
2114.170.2[8]
5120.475.3[8]
1095.360.5[8]
2082.153.2[8]

Experimental Protocols

1. Protocol for Cyclic Voltammetry (CV) Analysis of TMS Decomposition

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A lithium metal foil is used as the counter and reference electrodes, and a graphite-coated copper foil serves as the working electrode.

  • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate). A separate electrolyte is prepared with the desired concentration of TMS (e.g., 2 wt%).

  • CV Measurement: The CV is performed using a potentiostat. The potential is swept from the open-circuit voltage to a low potential (e.g., 0.01 V vs. Li/Li⁺) and then back to a higher potential (e.g., 3.0 V vs. Li/Li⁺) at a scan rate of 0.1 mV/s.

  • Data Analysis: The resulting voltammogram is analyzed to identify the reduction peak of TMS, which typically occurs at a higher potential than the reduction of the carbonate solvents. This indicates the preferential decomposition of the additive to form the SEI.

2. Protocol for GC-MS Analysis of Aged Electrolyte

  • Cell Disassembly: After cycling, the electrochemical cell is carefully disassembled inside an argon-filled glovebox.

  • Electrolyte Extraction: The separator is soaked in a known volume of a high-purity solvent (e.g., dichloromethane) to extract the electrolyte. The solution is then centrifuged to remove any solid particles and the LiPF₆ salt.[4][9]

  • Sample Preparation: The supernatant is carefully collected and may be further diluted if necessary. An internal standard can be added for quantitative analysis.

  • GC-MS Analysis: The prepared sample is injected into the GC-MS system. The gas chromatograph separates the different components of the electrolyte, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns. This allows for the identification of TMS degradation products.[4][9]

3. Protocol for XPS Analysis of the SEI Layer

  • Electrode Harvesting: After cycling, the cell is disassembled in an argon-filled glovebox. The electrode of interest (typically the anode) is carefully removed.

  • Rinsing: The electrode is gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt. The rinsing procedure should be consistent to ensure comparable results.

  • Sample Transfer: The rinsed electrode is transferred to the XPS instrument using an air-sensitive sample holder to prevent exposure to air and moisture.

  • XPS Measurement: XPS spectra are acquired using a monochromatic X-ray source. Survey scans are performed to identify the elements present on the surface. High-resolution scans of relevant elements (C 1s, O 1s, F 1s, S 2p, and Li 1s) are then collected to determine their chemical states.

  • Data Analysis: The high-resolution spectra are curve-fitted to identify the different chemical species that constitute the SEI, providing insights into the degradation products of TMS that have been incorporated into the passivation layer.

Visualizations

Degradation_Pathway cluster_products Degradation Products TMS This compound (TMS) Li2SO3 Li₂SO₃ TMS->Li2SO3 Electroreduction ROSO2Li ROSO₂Li TMS->ROSO2Li Electroreduction Propanediol 1,3-Propanediol TMS->Propanediol Hydrolysis Sulfuric_Acid H₂SO₄ TMS->Sulfuric_Acid Hydrolysis Polymers Polymeric Species TMS->Polymers Ring-Opening Polymerization Anode Graphite Anode (e⁻) Anode->Li2SO3 Anode->ROSO2Li Li_ion Li⁺ Li_ion->Li2SO3 Li_ion->ROSO2Li H2O Trace H₂O H2O->Propanediol H2O->Sulfuric_Acid Solvents Carbonate Solvents (EC, DMC) Solvents->Polymers

Caption: Proposed degradation pathways of this compound (TMS) in an electrochemical cell.

Troubleshooting_Flowchart Start High Cell Impedance Observed Check_Setup Verify Electrochemical Setup (Connections, Electrodes) Start->Check_Setup Check_Setup->Start Setup Faulty EIS_Analysis Perform EIS Analysis Check_Setup->EIS_Analysis Setup OK Interpret_EIS Interpret Nyquist Plot (SEI vs. Charge Transfer) EIS_Analysis->Interpret_EIS High_SEI_R High SEI Resistance Interpret_EIS->High_SEI_R Large Semicircle at High Frequency High_CT_R High Charge Transfer Resistance Interpret_EIS->High_CT_R Large Semicircle at Mid Frequency Post_Mortem Post-Mortem Analysis (XPS, GC-MS) High_SEI_R->Post_Mortem Review_Params Review Cycling Parameters High_CT_R->Review_Params Optimize_Conc Optimize TMS Concentration Post_Mortem->Optimize_Conc Check_Purity Check Electrolyte Purity (Low Water Content) Post_Mortem->Check_Purity

Caption: Troubleshooting workflow for high cell impedance when using TMS additive.

References

Technical Support Center: Improving the Stability of SEI Layers Formed from Trimethylene Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trimethylene sulfate (TMS) as an electrolyte additive to form stable Solid Electrolyte Interphase (SEI) layers in lithium-ion batteries.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound for SEI formation.

Issue Potential Cause Troubleshooting Steps
Rapid Capacity Fading After Initial Cycles Unstable SEI layer formation.[1][2]1. Optimize TMS Concentration: An inappropriate concentration of TMS can lead to a non-uniform or unstable SEI. Systematically vary the weight percentage of TMS in the electrolyte (e.g., 0.5%, 1%, 2%) to find the optimal concentration for your specific cell chemistry. 2. Formation Protocol: The initial formation cycles are critical for creating a stable SEI.[3] Try a slower C-rate during the first few formation cycles to allow for a more ordered deposition of SEI components. A constant voltage step at the end of the first charge can also help to stabilize the layer. 3. Co-additives: Consider using TMS in conjunction with other film-forming additives like vinylene carbonate (VC). VC can polymerize and contribute to a more robust and protective SEI layer.[1]
High Interfacial Resistance in EIS Thick or poorly conductive SEI layer.1. Reduce TMS Concentration: Excessive TMS can lead to a thick, resistive SEI layer, impeding lithium-ion transport.[4] Reduce the concentration to see if the interfacial resistance decreases. 2. Elevated Temperature Formation: Forming the SEI at a slightly elevated temperature (e.g., 40-50°C) can sometimes result in a more compact and ionically conductive layer. However, be cautious as higher temperatures can also lead to more side reactions.[1] 3. Electrolyte Composition: The base electrolyte composition plays a significant role. Ensure the solvents (e.g., EC, DMC) are of high purity and low water content, as impurities can contribute to a more resistive SEI.
Poor Performance at Elevated Temperatures Thermal instability of the TMS-derived SEI.1. Synergistic Additives: Combine TMS with additives known for good thermal stability. 2. Cross-linking Agents: Investigate additives that can promote cross-linking within the SEI layer, enhancing its mechanical and thermal stability.
Inconsistent Results Between Cells Variability in SEI formation.1. Controlled Environment: Ensure strict control over the glovebox atmosphere (low oxygen and water levels) during cell assembly to minimize side reactions. 2. Homogeneous Electrolyte: Ensure the TMS additive is fully dissolved and the electrolyte is homogeneous before cell filling. 3. Standardized Formation Protocol: Apply a consistent formation protocol (C-rate, voltage window, temperature) to all cells.

Frequently Asked Questions (FAQs)

General Questions

What is the primary role of this compound (TMS) as an electrolyte additive?

This compound is used as a film-forming additive in lithium-ion batteries. It is designed to be preferentially reduced on the anode surface during the initial charging cycles to form a stable Solid Electrolyte Interphase (SEI) layer. This protective layer helps to prevent further decomposition of the electrolyte, leading to improved cycling stability and battery performance.[5][6]

What are the expected benefits of a TMS-derived SEI layer?

A well-formed SEI layer from TMS is expected to be stable, compact, and smooth, with low resistance to lithium-ion transport.[5][6] This can lead to several performance improvements, including:

  • Higher initial charge capacity.[5][6]

  • Improved capacity retention over long-term cycling.[5][6]

  • Reduced interfacial impedance.[5][6]

Technical Specifications

What is the optimal concentration of TMS to use in the electrolyte?

The optimal concentration of TMS can vary depending on the specific battery chemistry (anode material, electrolyte composition). However, research suggests that a concentration in the range of 1-3 wt% is a good starting point for investigation.[4] It is recommended to perform a concentration optimization study to determine the best performance for your system.

What are the main components of an SEI layer formed with TMS?

X-ray photoelectron spectroscopy (XPS) studies suggest that the SEI layer formed in the presence of TMS contains sulfur-containing species. These are believed to be reduction products of TMS, such as lithium alkyl sulfates (ROSO₂Li) and potentially Li₂SO₃.[7] These inorganic sulfur compounds can contribute to a more stable and effective SEI layer.[4]

Troubleshooting and Analysis

My battery shows high impedance after adding TMS. What could be the cause?

High impedance could be due to the formation of an overly thick or resistive SEI layer. This can happen if the concentration of TMS is too high. Try reducing the TMS concentration and re-evaluating the impedance using Electrochemical Impedance Spectroscopy (EIS).

How can I confirm that TMS is forming a stable SEI layer?

Several characterization techniques can be used to evaluate the properties of the SEI layer:

  • Electrochemical Impedance Spectroscopy (EIS): To measure the interfacial resistance. A stable SEI should show a relatively constant and low interfacial resistance over cycling.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI layer and confirm the presence of sulfur-containing species from the decomposition of TMS.[8]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the anode surface. A smooth and uniform surface is indicative of a good SEI layer.[8]

  • Cyclic Voltammetry (CV): To determine the reduction potential of TMS and verify that it is reduced before the main electrolyte solvents.[7]

Quantitative Data Summary

Parameter Electrolyte without TMS Electrolyte with TMS Reference
Initial Charge Capacity (mAh g⁻¹) 332.54362.93[5][6]
Charge Capacity after 100 cycles (mAh g⁻¹) 321.05353.4[5][6]
Capacity Retention after 100 cycles (%) 96.697.4[5][6]
Interfacial Impedance (Ω) HigherLower[5][6]

Experimental Protocols

Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization
  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with low oxygen and moisture levels.

  • Formation Cycles: Perform the initial formation cycles at a low C-rate (e.g., C/20) for 2-3 cycles in the desired voltage window.

  • EIS Measurement:

    • Connect the cell to a potentiostat with an EIS module.

    • Set the frequency range, typically from 100 kHz to 10 mHz.

    • Apply a small AC voltage amplitude (e.g., 5-10 mV).

    • Perform the measurement at a specific state of charge (e.g., fully charged or fully discharged).

  • Data Analysis:

    • Fit the resulting Nyquist plot to an equivalent circuit model to extract the resistance of the SEI layer (R_SEI).[9] The high-frequency semicircle is often attributed to the SEI layer.[10][11]

X-ray Photoelectron Spectroscopy (XPS) of the SEI Layer
  • Sample Preparation:

    • Cycle the cell for the desired number of cycles.

    • Disassemble the cell in an argon-filled glovebox.

    • Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the anode under vacuum.

    • Mount the anode on the sample holder and transfer it to the XPS chamber using an air-sensitive transfer vessel to avoid exposure to air.[12]

  • XPS Analysis:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform high-resolution scans for the elements of interest (C 1s, O 1s, F 1s, Li 1s, and S 2p).

    • Calibrate the binding energy scale using the C-C peak at 284.8 eV.

  • Data Interpretation:

    • Deconvolute the high-resolution spectra to identify the chemical species present in the SEI layer. Look for characteristic peaks of sulfur compounds to confirm the decomposition of TMS.[8]

Cyclic Voltammetry (CV) for Additive Evaluation
  • Cell Setup: Use a three-electrode setup with a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[13]

  • Electrolyte Preparation: Prepare the electrolyte with and without the TMS additive.

  • CV Measurement:

    • Scan the potential from the open-circuit voltage down to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back up to the initial voltage.

    • Use a slow scan rate (e.g., 0.1 mV/s) to resolve the reduction peaks.[14]

  • Analysis:

    • Compare the voltammograms of the electrolyte with and without TMS.

    • Identify the reduction peak corresponding to TMS decomposition. A peak at a higher potential than the solvent reduction indicates preferential decomposition of the additive.[7]

Scanning Electron Microscopy (SEM) of the Anode Surface
  • Sample Preparation:

    • Prepare the cycled anode as described for XPS analysis (disassembly and rinsing in a glovebox).

    • Ensure the sample is completely dry to prevent outgassing in the SEM chamber.[15][16]

    • Mount the anode on an SEM stub using conductive carbon tape.[15][17]

    • If the SEI layer is non-conductive, a thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging effects.[16][18]

  • SEM Imaging:

    • Load the sample into the SEM.

    • Use a low accelerating voltage to be more sensitive to the surface morphology of the SEI layer.

    • Acquire images at different magnifications to observe the overall uniformity and fine details of the surface.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_eval Electrochemical Evaluation cluster_postmortem Post-Mortem Analysis A Electrolyte Formulation (with/without TMS) B Cell Assembly (Glovebox) A->B C Formation Cycles (Low C-rate) B->C D Cycling Performance Test (Capacity Retention) C->D E Electrochemical Impedance Spectroscopy (EIS) C->E F Cyclic Voltammetry (CV) C->F G Cell Disassembly (Glovebox) D->G H X-ray Photoelectron Spectroscopy (XPS) G->H I Scanning Electron Microscopy (SEM) G->I

Caption: Experimental workflow for evaluating SEI stability.

SEI_Formation_Mechanism TMS This compound (TMS) in Electrolyte Reduction Electrochemical Reduction on Anode Surface TMS->Reduction Intermediates Radical Anions & Ring-Opening Products Reduction->Intermediates SEI_Components Formation of SEI Components Intermediates->SEI_Components Inorganic Inorganic Species (e.g., ROSO2Li, Li2SO3) SEI_Components->Inorganic Organic Organic Species SEI_Components->Organic Stable_SEI Stable, Sulfur-Containing SEI Layer Inorganic->Stable_SEI Organic->Stable_SEI

Caption: Proposed SEI formation mechanism with TMS.

References

Technical Support Center: Overcoming Poor Cycling Performance with Trimethylene Sulfate Additives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethylene sulfate (TMS) as an electrolyte additive to enhance battery cycling performance.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound additives.

Issue IDProblemPossible CausesSuggested Solutions
TMS-01 Poor initial capacity or low coulombic efficiency - Incomplete formation of the Solid Electrolyte Interphase (SEI) layer.- Suboptimal concentration of TMS additive.- Presence of impurities in the electrolyte or on electrode surfaces.- Ensure a proper formation cycling protocol is followed to allow for the complete decomposition of TMS and the formation of a stable SEI layer.- Optimize the TMS concentration. Studies suggest that an optimal concentration is crucial; too little may not form a complete SEI, while too much can lead to increased impedance[1].- Use high-purity, battery-grade TMS and ensure all cell components are properly dried and handled in an inert atmosphere to minimize moisture and other contaminants.
TMS-02 Rapid capacity fading during cycling - Unstable SEI layer that continually reforms, consuming lithium ions.- Thermal instability of the electrolyte at elevated temperatures.- Side reactions occurring at high voltages.- Consider using TMS in combination with other additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC), which can have synergistic effects to form a more robust SEI layer[2].- Evaluate the thermal stability of your electrolyte formulation, especially for high-temperature applications. TMS may have limitations at elevated temperatures[3][4].- For high-voltage applications, carefully evaluate the electrochemical stability window of the electrolyte with TMS. Additives that form a protective cathode electrolyte interphase (CEI) may be necessary[5].
TMS-03 Increased cell impedance - Formation of a thick or resistive SEI layer due to excessive TMS concentration.- Poor solubility of TMS in the base electrolyte.- Reaction of TMS with other electrolyte components leading to resistive byproducts.- Reduce the concentration of TMS in the electrolyte. An excess of additive can lead to a thick, ionically resistive SEI layer.- Ensure TMS is fully dissolved in the electrolyte before cell assembly. Gentle heating and stirring in an inert atmosphere can aid dissolution.- Verify the compatibility of TMS with all other electrolyte components, including the salt and other additives.
TMS-04 Inconsistent or non-reproducible results - Variations in coin cell assembly pressure and alignment.- Inconsistent electrolyte volume.- Contamination during cell assembly.- Standardize the coin cell assembly process, including the pressure applied during crimping and the alignment of electrodes and separator[6].- Use a precise micropipette to dispense a consistent volume of electrolyte for each cell[6].- Assemble cells in a glovebox with low moisture and oxygen levels to prevent contamination[7][8].

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound (TMS) improves cycling performance?

This compound is an electrolyte additive that functions as a film-forming agent. It has a lower reduction potential than common carbonate solvents like ethylene carbonate (EC)[1]. This allows TMS to be preferentially reduced on the anode surface during the initial charging cycles, forming a stable Solid Electrolyte Interphase (SEI) layer. This SEI layer is electronically insulating but ionically conducting, which passivates the anode surface, prevents further electrolyte decomposition, and facilitates stable lithium-ion transport, thereby improving cycling stability and efficiency[9][10].

2. What is the optimal concentration of TMS to use in an electrolyte?

The optimal concentration of TMS can vary depending on the specific battery chemistry (anode, cathode, and base electrolyte composition) and operating conditions. However, studies have shown that a low dose, typically in the range of 1-2 wt%, is often effective[1]. Exceeding the optimal concentration can lead to the formation of an overly thick and resistive SEI layer, which can increase cell impedance and negatively impact performance[1]. It is recommended to perform concentration optimization studies for your specific system.

3. How does the performance of TMS compare to other common additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC)?

TMS, VC, and FEC are all effective SEI-forming additives, but they can result in SEI layers with different compositions and properties.

  • TMS: Tends to form a stable, compact, and smooth SEI film with low resistance[9].

  • VC: Is known to polymerize on the electrode surface, forming a protective film. It can be very effective but may increase impedance at higher concentrations[11][12][13].

  • FEC: Is particularly effective for silicon-based anodes and is known to form an SEI rich in LiF[13].

In some cases, using TMS in combination with VC or FEC can lead to synergistic effects, resulting in a more robust and stable SEI than when either additive is used alone[2].

4. What are the key safety and handling precautions for working with this compound?

This compound should be handled with care in a laboratory setting. It is important to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][15].

  • Avoid inhalation, ingestion, and contact with skin and eyes[15].

5. What characterization techniques are recommended to analyze the SEI layer formed by TMS?

Several surface-sensitive techniques can be employed to characterize the SEI layer formed with TMS:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states of the elements within the SEI layer[17].

  • Scanning Electron Microscopy (SEM): To visualize the morphology and uniformity of the SEI film on the electrode surface[18].

  • Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity and charge transfer resistance of the SEI layer[1].

  • Atomic Force Microscopy (AFM): To study the topography and mechanical properties of the SEI.

Data Presentation

Table 1: Impact of this compound (TMS) Additive on Graphite Anode Performance

ElectrolyteAdditive Concentration (wt%)Initial Charge Capacity (mAh g⁻¹)Capacity Retention after 100 Cycles (%)
Baseline0332.5496.6
With TMSNot Specified362.9397.4

Data synthesized from a study on Li/graphite half-cells. The exact concentration of TMS was not specified in the source material.[9][10]

Table 2: Comparative Electrochemical Impedance Spectroscopy (EIS) Data

AdditiveRf (Ω) - After 5 CyclesRct (Ω) - After 5 CyclesRf (Ω) - After 50 CyclesRct (Ω) - After 50 Cycles
None52.8768.0935.1534.6
1 wt% Phenyl Methanesulfonate (PMS)*27.0731.5832.1423.17

Note: This table presents data for Phenyl Methanesulfonate (PMS), a related sulfur-containing additive, to illustrate the typical impact of such additives on impedance. Rf represents the SEI film resistance, and Rct represents the charge-transfer resistance.[1]

Experimental Protocols

1. Protocol for Electrolyte Preparation with this compound (TMS) Additive

This protocol outlines the steps for preparing a lithium-ion battery electrolyte containing TMS. All procedures should be performed in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.

  • Solvent Preparation:

    • Use battery-grade organic solvents (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

    • Ensure the water content of the solvents is minimal.

  • Lithium Salt Dissolution:

    • Slowly add the desired lithium salt (e.g., LiPF₆) to the solvent mixture while stirring with a magnetic stir bar until fully dissolved. A common concentration is 1 M.

  • TMS Additive Incorporation:

    • Accurately weigh the required amount of battery-grade TMS to achieve the desired weight percentage in the final electrolyte.

    • Gradually add the TMS to the lithium salt/solvent solution while continuously stirring.

    • Continue stirring until the TMS is completely dissolved. Gentle heating may be applied if necessary, but ensure the temperature does not exceed the thermal stability limit of the electrolyte components.

  • Final Mixing and Storage:

    • Allow the final electrolyte solution to stir for several hours to ensure homogeneity.

    • Store the prepared electrolyte in a tightly sealed container in the glovebox.

2. Protocol for Coin Cell Assembly (CR2032)

This protocol describes the assembly of a CR2032 coin cell using an electrolyte containing TMS.

  • Component Preparation:

    • Prepare the cathode and anode discs to the desired diameters.

    • Dry all cell components (cathode, anode, separator, spacers, and springs) in a vacuum oven before transferring them into the glovebox.

  • Cell Assembly (in a glovebox):

    • Place the negative casing (anode can) on a non-conductive surface.

    • Place the anode in the center of the casing.

    • Carefully place the separator on top of the anode.

    • Dispense a precise volume of the TMS-containing electrolyte onto the separator, ensuring it is fully wetted.

    • Place the cathode on top of the wetted separator.

    • Add a spacer and a spring on top of the cathode.

    • Place the positive casing (cathode cap) over the spring.

  • Crimping:

    • Carefully transfer the assembled cell to the coin cell crimper.

    • Apply a consistent pressure to seal the coin cell.

    • Clean the exterior of the sealed cell before removing it from the glovebox.

  • Resting:

    • Allow the assembled cell to rest for several hours before electrochemical testing to ensure complete wetting of the electrodes.

3. Protocol for Electrochemical Testing

This protocol outlines the basic electrochemical tests to evaluate the performance of cells with TMS additive.

  • Formation Cycling:

    • Perform 2-3 initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for your electrode materials. This step is crucial for the formation of a stable SEI.

  • Cyclic Voltammetry (CV):

    • Run CV at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction and oxidation peaks associated with the electrolyte components and the electrode materials. This can confirm the preferential reduction of TMS.

  • Galvanostatic Cycling:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability and capacity retention over an extended number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles to monitor changes in the SEI resistance and charge transfer resistance.

Visualizations

SEI_Formation_Mechanism cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer Formation TMS This compound (TMS) Anode Graphite Anode TMS->Anode Preferential Reduction (Lower LUMO) Solvent Carbonate Solvent (e.g., EC) Solvent->Anode Reduction (suppressed by SEI) SEI Stable SEI Layer (Sulfur-containing species) Anode->SEI Forms on Surface SEI->Solvent Prevents further decomposition SEI->Anode Passivates Anode

Caption: SEI Formation with TMS Additive.

Troubleshooting_Workflow start Poor Cycling Performance Observed q1 Check Initial Cycles: Low Coulombic Efficiency? start->q1 s1 Incomplete SEI Formation - Review formation protocol - Optimize TMS concentration q1->s1 Yes q2 Check Impedance: High or Increasing? q1->q2 No s1->q2 s2 Resistive SEI Layer - Reduce TMS concentration - Check TMS solubility q2->s2 Yes q3 Check Capacity Fade: Rapid Decrease? q2->q3 No s2->q3 s3 Unstable SEI - Consider co-additives (VC, FEC) - Evaluate thermal/voltage stability q3->s3 Yes end Improved Performance q3->end No s3->end

Caption: Troubleshooting Poor Cycling Performance.

References

Technical Support Center: Characterization of Trimethylene Sulfate Reduction Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of trimethylene sulfate reduction products. This resource is designed for researchers, scientists, and drug development professionals engaged in experiments involving the chemical or electrochemical reduction of this compound (also known as 1,3,2-dioxathiane 2,2-dioxide). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of this compound reduction?

A1: Direct experimental data on the electrochemical reduction of this compound is limited in publicly available literature. However, based on studies of analogous cyclic sulfates, such as ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide), the primary reduction mechanism is expected to involve a ring-opening reaction.[1][2] The initial one-electron reduction likely forms a radical anion, which then undergoes cleavage of a carbon-oxygen or sulfur-oxygen bond.

The final products can vary depending on the reaction conditions (e.g., electrode material, solvent, proton availability) but may include:

  • Sulfinates and Sulfonates: Ring-opening can lead to the formation of linear propane-1,3-diyl hydrogen sulfate or related sulfinate species.

  • 1,3-Propanediol: Complete reduction and hydrolysis of the sulfate group will yield 1,3-propanediol.[1]

  • Gaseous Products: Depending on the extent of the reduction and subsequent reactions, gases like sulfur dioxide (SO₂) could potentially be formed, although this is less commonly reported for electrochemical reduction.

  • Oligomers/Polymers: Under certain conditions, the reactive intermediates formed upon ring-opening could potentially lead to the formation of oligomeric or polymeric materials on the electrode surface.

Q2: What analytical techniques are suitable for characterizing the reduction products?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound reduction products.

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile and semi-volatile organic products, such as 1,3-propanediol and other small molecules.[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC) To separate and quantify non-volatile or thermally labile products, such as sulfinates, sulfonates, and residual this compound.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the main reduction products. 1H and 13C NMR are essential for determining the carbon skeleton, while 2D NMR techniques (e.g., COSY, HMBC) can confirm connectivity.[8][10]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the reduction products, such as hydroxyl (-OH), sulfonyl (S=O), and S-O bonds.

Q3: How can I monitor the progress of the electrochemical reduction?

A3: The progress of a bulk electrolysis experiment can be monitored in real-time by observing the change in current over time. As the starting material (this compound) is consumed, the current will decrease exponentially and eventually plateau at a low value.[11] The total charge passed (in Coulombs) can be integrated to determine the number of electrons transferred per molecule, which provides insight into the reduction mechanism.

Troubleshooting Guides

This section addresses common problems encountered during the electrochemical reduction and analysis of this compound.

Problem 1: No or very low current is observed during cyclic voltammetry or bulk electrolysis.

Possible CauseSuggested Solution
High solution resistance Ensure that a sufficient concentration of supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) is dissolved in the solvent. Use a polar aprotic solvent like acetonitrile or dimethylformamide to ensure good ionic conductivity.
Electrode passivation The surface of the working electrode may be coated with an insulating layer, which can be a result of product adsorption, polymerization, or reaction with impurities.[12][13][14][15][16] Before each experiment, polish the electrode surface with alumina slurry, followed by sonication in a suitable solvent.[12] If passivation occurs during the experiment, you may need to adjust the solvent, electrolyte, or electrode material.
Incorrect cell setup Verify that all electrodes are properly connected to the potentiostat and are making good contact with the electrolyte solution. Ensure the reference electrode is functioning correctly and its frit is not clogged.
No electroactive species at the applied potential The reduction potential of this compound may be outside the scanned potential window. Try expanding the potential window to more negative values. Run a background scan of the solvent and electrolyte to ensure no interfering peaks are present.

Problem 2: The cyclic voltammogram shows an unexpected shape or peak.

Possible CauseSuggested Solution
Presence of impurities Impurities in the solvent, electrolyte, or this compound sample can be electroactive. Use high-purity, anhydrous solvents and electrochemical-grade electrolytes. Purify the this compound if necessary. Run a cyclic voltammogram of the electrolyte solution without the analyte to identify background peaks.[8]
Irreversible reaction The reduction of this compound is likely an irreversible process involving a chemical step (ring-opening) after the electron transfer. This will result in the absence of a corresponding oxidation peak on the reverse scan.
Adsorption of reactants or products Adsorption onto the electrode surface can lead to pre-peaks or post-peaks that are sharp and symmetrical, with peak currents that are not proportional to the square root of the scan rate. Try varying the scan rate to diagnose adsorption effects.
Coupled chemical reactions The electrochemically generated species may undergo subsequent chemical reactions, leading to the appearance of new peaks corresponding to the products of these reactions. Varying the scan rate can help to identify such coupled reactions.

Problem 3: Difficulty in identifying products using GC-MS or HPLC.

Possible CauseSuggested Solution
Products are not volatile or are thermally labile (for GC-MS) Many of the expected reduction products, such as salts of sulfonic or sulfinic acids, are not volatile. Use HPLC for their analysis. Derivatization to form more volatile esters or ethers can also be attempted for GC-MS analysis.
Products have poor chromatographic properties The high polarity of sulfated products can lead to poor peak shape and retention on standard reversed-phase HPLC columns. Consider using a column designed for polar compounds or employing ion-pairing reagents in the mobile phase.[7]
Low concentration of products The yield of the reduction may be low. Concentrate the sample before analysis. Ensure your analytical method has sufficient sensitivity.
Co-elution of products Optimize the chromatographic method (e.g., gradient, temperature program) to improve the separation of the components in the product mixture.

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound

This protocol provides a general procedure for obtaining a cyclic voltammogram of this compound to determine its reduction potential.

  • Preparation of the Electrolyte Solution:

    • In an argon-filled glovebox, prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, polar aprotic solvent (e.g., acetonitrile or dimethylformamide).

    • Add this compound to this solution to a final concentration of 1-10 mM.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell. A glassy carbon or platinum electrode can be used as the working electrode, a platinum wire as the counter electrode, and a Ag/Ag⁺ or saturated calomel electrode (SCE) as the reference electrode.[17][18]

    • Polish the working electrode with alumina slurry, rinse with the solvent, and dry before use.

    • Fill the cell with the prepared electrolyte solution.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Record a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.5 V) and then back to the initial potential. A typical scan rate is 100 mV/s.[18]

    • Record a background scan of the electrolyte solution without this compound for comparison.

Protocol 2: Bulk Electrolysis of this compound

This protocol describes the preparative scale reduction of this compound.

  • Cell Setup:

    • Use a divided electrochemical cell with two or three compartments separated by a glass frit or an ion-exchange membrane to separate the anode and cathode reactions.[19]

    • Use a high-surface-area working electrode (e.g., reticulated vitreous carbon or carbon felt) and a platinum mesh or graphite rod as the counter electrode.

    • Place the reference electrode in the same compartment as the working electrode or in a separate compartment connected by a Luggin capillary.

    • Add the electrolyte solution (0.1 M TBAPF₆ in acetonitrile) containing a higher concentration of this compound (e.g., 20-50 mM) to the catholyte compartment. Fill the anolyte compartment with the same electrolyte solution without the substrate.

    • Stir the catholyte solution throughout the experiment to ensure mass transport to the electrode surface.[19]

  • Electrolysis:

    • Apply a constant potential to the working electrode that is slightly more negative (by ~200 mV) than the peak reduction potential observed in the cyclic voltammogram.

    • Monitor the current as it decays over time. Continue the electrolysis until the current drops to a low, steady value (typically <5% of the initial current).[11]

  • Work-up and Product Isolation:

    • After the electrolysis is complete, transfer the catholyte solution to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The resulting residue can be analyzed directly or subjected to extraction and chromatographic purification to isolate the reduction products.

Protocol 3: GC-MS Analysis of Reduction Products

  • Sample Preparation:

    • Take an aliquot of the post-electrolysis solution. If the products are expected to be volatile (like 1,3-propanediol), the sample can be directly injected after dilution.

    • For non-volatile products, a derivatization step (e.g., silylation) may be necessary to increase volatility.

  • GC-MS Conditions:

    • GC Column: Use a standard non-polar or mid-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 250 °C) to elute compounds with a wide range of boiling points.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-500.

  • Data Analysis:

    • Identify the components by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with those of authentic standards, if available.

Visualizations

experimental_workflow cluster_electrolysis Electrochemical Reduction cluster_analysis Product Characterization prep Prepare Electrolyte (Solvent, Electrolyte, this compound) cv Cyclic Voltammetry (Determine Reduction Potential) prep->cv be Bulk Electrolysis (Controlled Potential) cv->be workup Work-up (Solvent Removal/Extraction) be->workup Post-electrolysis solution gcms GC-MS Analysis workup->gcms hplc HPLC Analysis workup->hplc nmr NMR Analysis workup->nmr

Caption: Experimental workflow for the reduction and characterization of this compound.

troubleshooting_workflow start Problem: Low/No Current in CV or Electrolysis check_setup Check Cell Setup (Connections, Electrodes) start->check_setup check_solution Check Solution (Electrolyte Conc., Solvent) check_setup->check_solution Setup OK check_passivation Check for Electrode Passivation check_solution->check_passivation Solution OK solution_issue Increase Electrolyte Conc. Use Dry, Polar Solvent check_solution->solution_issue Issue Found check_potential Adjust Potential Window check_passivation->check_potential No Passivation passivation_issue Polish/Clean Electrode Change Electrode Material check_passivation->passivation_issue Issue Found potential_issue Expand to More Negative Potentials check_potential->potential_issue Issue Found end Problem Solved solution_issue->end passivation_issue->end potential_issue->end

Caption: Troubleshooting guide for low or no current in electrochemical experiments.

References

Technical Support Center: Mitigating Gas Generation in Batteries with Trimethylene Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of trimethylene sulfate (TMS) as an electrolyte additive to mitigate gas generation in lithium-ion batteries. This resource is designed for researchers, scientists, and professionals in battery and drug development who are conducting experiments in this field. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during your experiments with this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of this compound (TMS) in a lithium-ion battery electrolyte?

    • A1: this compound is primarily used as an electrolyte additive to suppress gas generation, especially at high temperatures and high voltages. It achieves this by forming a stable and compact solid electrolyte interphase (SEI) layer on the surface of the anode. This SEI layer prevents the decomposition of the electrolyte, which is a major cause of gas evolution in lithium-ion batteries.

  • Q2: What is the recommended concentration of TMS in the electrolyte?

    • A2: The optimal concentration of TMS can vary depending on the specific battery chemistry (cathode, anode, and base electrolyte composition) and the operating conditions. However, a common starting point for research is typically in the range of 0.5% to 2% by weight of the total electrolyte solution.[1] Exceeding the optimal concentration can sometimes lead to increased viscosity and impedance, negatively impacting battery performance.

  • Q3: Is TMS compatible with common lithium-ion battery electrode materials?

    • A3: Yes, TMS has been investigated for use with common electrode materials such as graphite anodes and various cathodes like Lithium Nickel Manganese Cobalt Oxide (NMC). Its effectiveness is primarily associated with the formation of a stable SEI on the anode.

  • Q4: Can TMS be used in combination with other electrolyte additives?

    • A4: Yes, TMS can be used in conjunction with other additives to achieve synergistic effects. For example, it can be combined with film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to further enhance the stability of the SEI layer and improve overall battery performance.

Troubleshooting Common Issues

  • Issue 1: Excessive gassing is still observed even after adding TMS to the electrolyte.

    • Possible Cause 1: Sub-optimal TMS concentration. The concentration of TMS may not be optimized for your specific cell chemistry and operating conditions.

    • Solution 1: Perform a concentration optimization study by testing a range of TMS concentrations (e.g., 0.5%, 1%, 1.5%, 2% by weight).

    • Possible Cause 2: Presence of impurities. Contaminants such as moisture (water) or other reactive species in the electrolyte or on the electrode surfaces can lead to side reactions and gas generation that may not be fully suppressed by TMS.

    • Solution 2: Ensure that all battery components (electrodes, separator, and electrolyte) are thoroughly dried and handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture content.

    • Possible Cause 3: Incomplete SEI formation. The initial formation cycles may not have been sufficient to form a stable and uniform SEI layer.

    • Solution 3: Employ a suitable formation protocol with a low C-rate during the initial charge-discharge cycles to facilitate the proper formation of the SEI layer.

  • Issue 2: The battery shows poor cycling performance (e.g., rapid capacity fade) after adding TMS.

    • Possible Cause 1: High TMS concentration. An excessively high concentration of TMS can lead to an overly thick and resistive SEI layer, which can impede lithium-ion transport and increase cell impedance, resulting in poor cycling stability.

    • Solution 1: Reduce the concentration of TMS in the electrolyte and re-evaluate the battery performance.

    • Possible Cause 2: Unfavorable interactions with other electrolyte components. TMS might have unintended reactions with other components of your electrolyte, leading to the formation of detrimental byproducts.

    • Solution 2: Simplify your electrolyte system to isolate the effect of TMS. If using multiple additives, test them individually and in different combinations to identify any negative interactions.

  • Issue 3: Inconsistent results are observed across different batches of batteries.

    • Possible Cause 1: Inhomogeneous mixing of the electrolyte. TMS may not be uniformly dissolved in the electrolyte, leading to variations in its concentration across different cells.

    • Solution 1: Ensure thorough mixing of the electrolyte after adding TMS. Use a magnetic stirrer for an adequate amount of time to ensure a homogeneous solution.

    • Possible Cause 2: Variations in cell assembly. Inconsistencies in the cell assembly process, such as variations in electrode alignment, separator wetting, or crimping pressure, can lead to variable performance.

    • Solution 2: Standardize your cell assembly protocol to ensure consistency across all cells.

Quantitative Data on Performance Improvement

The addition of this compound can lead to significant improvements in battery performance, particularly in terms of cycling stability and capacity retention. The table below summarizes the electrochemical performance of graphite electrodes in electrolytes with and without TMS.

Electrolyte CompositionInitial Charge Capacity (mAh g⁻¹)Charge Capacity after 100 Cycles (mAh g⁻¹)Capacity Retention after 100 Cycles (%)
Without TMS 332.54321.0596.6
With TMS 362.93353.497.4

Data sourced from a study on the effect of TriMethylene sulfite as an SEI film formation additive.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound as an electrolyte additive.

1. Electrolyte Preparation

  • Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.

  • Materials:

    • Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).

    • Lithium salt (e.g., 1 M Lithium hexafluorophosphate, LiPF₆).

    • This compound (TMS) additive.

    • Anhydrous solvents for cleaning (e.g., dimethyl carbonate).

    • Argon-filled glovebox with moisture and oxygen levels below 1 ppm.

    • Magnetic stirrer and stir bars.

    • Volumetric flasks and pipettes.

  • Procedure:

    • All glassware and equipment should be thoroughly dried in a vacuum oven at 80°C for at least 12 hours before being transferred into the glovebox.

    • Inside the glovebox, prepare the base electrolyte by dissolving the desired amount of LiPF₆ in the EC/DMC solvent mixture to achieve a 1 M concentration. Stir the solution until the salt is completely dissolved.

    • Calculate the required mass of TMS to achieve the desired weight percentage in the total electrolyte solution.

    • Slowly add the calculated amount of TMS to the base electrolyte while stirring.

    • Continue stirring the final electrolyte solution for at least 4 hours to ensure homogeneity.

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

2. Battery Assembly (Coin Cell)

  • Objective: To assemble a coin cell for electrochemical testing.

  • Materials:

    • Anode (e.g., graphite-coated copper foil).

    • Cathode (e.g., NMC-coated aluminum foil).

    • Microporous separator (e.g., Celgard 2400).

    • Prepared electrolyte with TMS.

    • Coin cell components (casings, spacers, springs).

    • Crimping machine.

    • Argon-filled glovebox.

  • Procedure:

    • Punch circular electrodes from the coated foils and dry them under vacuum at 120°C for 12 hours.

    • Transfer all components into the argon-filled glovebox.

    • Place the cathode in the center of the bottom casing.

    • Add a few drops of the TMS-containing electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the anode on top of the separator.

    • Add a final few drops of electrolyte to ensure complete wetting.

    • Place a spacer and a spring on top of the anode.

    • Place the top casing and crimp the coin cell using the crimping machine to ensure a hermetic seal.

3. Gas Generation Analysis

  • Objective: To quantify the volume of gas generated during battery cycling.

  • Method: In-situ Gas Analysis using a Sealed Pouch Cell with a Pressure Sensor.

  • Procedure:

    • Assemble a pouch cell in the glovebox using the prepared electrodes, separator, and TMS-containing electrolyte.

    • Seal the pouch cell, leaving one end open for connection to a gas-tight tube fitted with a pressure sensor.

    • Evacuate the pouch cell to remove any trapped argon before the final seal.

    • Connect the cell to a battery cycler and the pressure sensor to a data acquisition system.

    • Perform the desired charge-discharge cycling protocol.

    • Continuously monitor and record the pressure inside the pouch cell throughout the experiment.

    • The change in pressure can be correlated to the volume of gas generated using the ideal gas law, provided the internal volume of the cell is known.

Visualizations

Signaling Pathway of TMS in SEI Formation

The following diagram illustrates the proposed mechanism by which this compound contributes to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface, thereby mitigating gas generation.

SEI_Formation_with_TMS cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer TMS This compound (TMS) Anode Graphite Anode TMS->Anode Preferential Reduction Solvent Electrolyte Solvents (EC, DMC) Solvent->Anode Reduction (suppressed) SEI Stable SEI Formation Anode->SEI Forms Sulfur-containing species (e.g., Li₂SO₃, R-SO₃Li) SEI->Solvent SEI->Anode Passivates surface TMS_Evaluation_Workflow A Electrolyte Preparation (with and without TMS) B Cell Assembly (e.g., Pouch Cell with Pressure Sensor) A->B C Formation Cycling (Low C-rate) B->C D Electrochemical Testing (Cycling, Rate Capability, EIS) C->D E In-situ Gas Analysis (Pressure Monitoring) C->E F Post-mortem Analysis (SEM, XPS of Electrodes) D->F G Data Analysis & Comparison D->G E->G F->G Troubleshooting_Flowchart Start Experiment with TMS Issue Unexpected Results? (e.g., Gassing, Poor Performance) Start->Issue Check_Concentration Verify TMS Concentration Issue->Check_Concentration Yes Success Problem Resolved Issue->Success No Check_Purity Check for Impurities (e.g., Moisture) Check_Concentration->Check_Purity Review_Protocol Review Formation Protocol Check_Purity->Review_Protocol Optimize Optimize TMS Concentration Review_Protocol->Optimize Improve_Handling Improve Glovebox Technique & Material Drying Review_Protocol->Improve_Handling Modify_Formation Modify Formation Cycling Review_Protocol->Modify_Formation Optimize->Success Improve_Handling->Success Modify_Formation->Success

References

Troubleshooting poor ionic conductivity in trimethylene sulfate-based electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trimethylene Sulfate-Based Electrolytes

Topic: Troubleshooting Poor Ionic Conductivity

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to poor ionic conductivity in this compound (TMS)-based electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TMS) in an electrolyte?

This compound (1,3,2-dioxathiane-2,2-dioxide, or TMS) is primarily used as a film-forming additive in lithium-ion battery electrolytes. Its main function is to decompose on the electrode surface during the initial charging cycles to form a stable Solid Electrolyte Interphase (SEI). A robust SEI is crucial as it prevents further electrolyte decomposition, thereby improving the overall lifespan and performance of the cell. While essential for stability, TMS itself is not added to directly increase the bulk ionic conductivity of the liquid electrolyte.

Q2: What fundamental factors influence the ionic conductivity of an electrolyte?

The ionic conductivity of any electrolyte is governed by several key factors:

  • Ion Concentration : Conductivity generally increases with the concentration of the lithium salt up to an optimal point. Beyond this, increased viscosity and ion pairing can cause conductivity to decrease.

  • Temperature : Higher temperatures increase the kinetic energy of ions and decrease the electrolyte's viscosity, leading to higher ion mobility and increased conductivity.

  • Solvent Properties : The solvent system is critical. Low viscosity and a high dielectric constant are desirable properties as they facilitate ion movement and promote salt dissociation, respectively.

  • Nature of the Salt : The type of lithium salt used determines the charge carriers. Salts that readily dissociate into Li+ and anions lead to a higher concentration of mobile ions.

  • Additives and Impurities : Additives can be used to enhance performance, but an incorrect choice or concentration can hinder ion transport. Impurities, especially water, can react with electrolyte components (like LiPF6) to form species that degrade performance and lower conductivity.

Q3: My TMS-based electrolyte is showing lower-than-expected ionic conductivity. What are the common causes?

Low ionic conductivity in a TMS-based formulation can typically be traced back to one or more of the following issues:

  • Suboptimal Salt Concentration : The lithium salt concentration may be too low (insufficient charge carriers) or too high (increased viscosity and ion aggregation).

  • High Viscosity : The chosen solvent blend may be inherently too viscous, physically impeding the movement of lithium ions. This is a known challenge for some non-carbonate solvent systems.

  • Presence of Impurities : Water is a significant contaminant that can lead to the formation of HF (if using LiPF6 salt), which attacks the electrodes and degrades the electrolyte. Other organic or metallic impurities from starting materials can also have detrimental effects.

  • Low Operating Temperature : Conductivity is strongly dependent on temperature. Measurements conducted at low temperatures will naturally yield lower values.

  • Inappropriate Additive Concentration : While TMS is beneficial for SEI formation, using an excessive amount can increase the overall viscosity of the electrolyte or lead to the formation of an overly thick, resistive SEI layer, which increases overall cell impedance.

  • Poor Salt Dissociation : The chosen salt may not be fully dissolving or may be forming neutral ion pairs with its anion in the solvent, reducing the number of free Li+ ions available to conduct charge.

Q4: How can I improve the ionic conductivity of my experimental electrolyte?

To enhance ionic conductivity, consider the following strategies:

  • Optimize Formulation : Systematically vary the lithium salt concentration to find the optimal balance between charge carrier density and electrolyte viscosity.

  • Modify the Solvent System : Introduce a low-viscosity co-solvent, such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), to the formulation to reduce overall viscosity.

  • Use Conductivity-Enhancing Additives : Certain compounds can be added to help dissociate ion pairs, thereby increasing the number of free charge carriers.

  • Ensure High Purity : Use anhydrous salts and solvents. All components should be handled in a controlled environment (e.g., an argon-filled glovebox) to prevent moisture contamination.

  • Control the Temperature : Perform experiments at a consistent and controlled temperature. If the application requires low-temperature performance, specific low-temperature co-solvents may be necessary.

Troubleshooting Workflow

A logical approach is crucial for identifying the root cause of poor ionic conductivity. The following diagram outlines a step-by-step troubleshooting process.

G start_node Start: Poor Ionic Conductivity Observed check_formulation Is formulation optimized? start_node->check_formulation Step 1 check_node check_node action_node action_node result_node Conductivity Improved action_optimize_conc Vary salt/additive concentration check_formulation->action_optimize_conc No check_purity Are components anhydrous and pure? check_formulation->check_purity Yes action_optimize_conc->check_purity action_purify Dry solvents/salts. Use high-purity materials. check_purity->action_purify No check_conditions Are experimental conditions correct? check_purity->check_conditions Yes action_purify->check_conditions action_control_temp Control temperature. Check equipment calibration. check_conditions->action_control_temp No check_viscosity Is viscosity too high? check_conditions->check_viscosity Yes action_control_temp->check_viscosity check_viscosity->result_node No action_add_cosolvent Introduce low-viscosity co-solvent (e.g., DMC). check_viscosity->action_add_cosolvent Yes action_add_cosolvent->result_node

Caption: A step-by-step workflow for troubleshooting poor ionic conductivity.

Quantitative Data Summary

The composition of the electrolyte, including the base solvent, salt, and additives, has a significant impact on the final ionic conductivity. The tables below summarize representative data for comparison.

Table 1: Comparison of Ionic Conductivity in Different Electrolyte Systems

Electrolyte SaltSolvent SystemConductivity (mS/cm) at 25-30°CNotes
1 M LiPF6Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC)~7.7A common, high-conductivity baseline for lithium-ion batteries.
1 M LiPF6EC / Ethyl Methyl Carbonate (EMC)~6.2 - 7.0Another standard formulation with slightly different solvent properties.
LiDFOBFluoroethylene Carbonate (FEC) / Dimethoxyethane (DME)~3.6 - 5.0+Fluorinated solvents can enhance stability but may affect conductivity.
0.5 M LiTFSIEMIM-TFSA (Ionic Liquid) / ECIncreases with EC contentIonic liquids offer safety benefits but often have lower conductivity.

Table 2: Example of Additive Impact on Ionic Conductivity

Base ElectrolyteAdditive / FillerConcentrationResulting Conductivity (mS/cm)Improvement Factor
Poly(ethyl acrylate) (PEA) SPEVinylene Carbonate (VC)Optimized1.57-
PVDF-based CSEPMHSOptimized0.75-

Key Experimental Protocols

1. Measuring Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-invasive technique used to measure the bulk resistance of an electrolyte, from which ionic conductivity can be calculated.

  • Objective: To determine the ionic conductivity (σ) of the electrolyte.

  • Apparatus:

    • Impedance analyzer (potentiostat with frequency response analysis capability).

    • A conductivity cell with two inert, parallel-plate electrodes (e.g., platinum or stainless steel) with a known geometry (cell constant).

    • Glovebox or controlled atmosphere chamber to exclude moisture and air.

  • Methodology:

    • Cell Assembly: Assemble the conductivity cell inside a glovebox. Fill the cell with the TMS-based electrolyte, ensuring no air bubbles are trapped between the electrodes.

    • Equilibration: Allow the cell to rest at the desired measurement temperature until it reaches thermal equilibrium.

    • EIS Measurement: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz down to 1 Hz).

    • Data Analysis:

      • Plot the resulting impedance data as a Nyquist plot (-Z'' vs. Z').

      • The high-frequency intercept of the impedance spectrum on the real axis (Z') corresponds to the bulk resistance (R_b) of the electrolyte.

      • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area. The term L/A is the cell constant, which can be determined by calibrating with a standard solution of known conductivity.

2. Characterizing SEI Formation via Cyclic Voltammetry (CV)

CV is used to investigate the electrochemical reduction of electrolyte components, including additives like TMS, which indicates the potential at which the SEI begins to form.

  • Objective: To identify the reduction potential of TMS and observe its effect on the SEI.

  • Apparatus:

    • Potentiostat.

    • A three-electrode electrochemical cell (e.g., a coin cell with a lithium reference electrode).

    • Working Electrode (e.g., graphite), Reference Electrode (lithium metal), Counter Electrode (lithium metal).

  • Methodology:

    • Cell Assembly: Construct the three-electrode cell inside a glovebox using the electrolyte containing TMS.

    • CV Scan:

      • Begin the potential sweep from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V vs. Li/Li+).

      • Sweep the potential back up to the OCV.

      • Perform this for several cycles at a slow scan rate (e.g., 0.1 mV/s).

    • Data Analysis:

      • Plot the current response versus the applied voltage.

      • Look for a distinct cathodic (reduction) peak in the first cycle that is absent or significantly diminished in subsequent cycles. This peak is characteristic of the reductive decomposition of an additive like TMS to form the SEI.

      • Comparing the CV of an electrolyte with and without TMS allows for the direct identification of the additive's contribution to SEI formation. The stability of the subsequent cycles indicates the quality of the passivation layer formed.

Logical Relationships and Pathways

The interplay between different electrolyte properties determines the final ionic conductivity. The diagram below illustrates these key relationships.

G cluster_inputs Controllable Factors cluster_properties Physical Properties Composition Electrolyte Composition Viscosity Viscosity Composition->Viscosity affects IonPairing Salt Dissociation (Ion Pairing) Composition->IonPairing affects Temperature Temperature Temperature->Viscosity decreases IonMobility Ion Mobility Temperature->IonMobility increases Additives Additives (e.g., TMS) Additives->Viscosity can increase Viscosity->IonMobility hinders IonPairing->IonMobility reduces free ions Conductivity Ionic Conductivity IonMobility->Conductivity directly determines

Caption: Factors influencing the ionic conductivity of an electrolyte system.

Validation & Comparative

A Comparative Guide to Trimethylene Sulfate and Ethylene Sulfate as Electrolyte Additives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of advanced energy storage, the selection of appropriate electrolyte additives is paramount to enhancing the performance and longevity of lithium-ion batteries. Among the various options, cyclic sulfate compounds have garnered significant attention for their ability to form a stable solid electrolyte interphase (SEI) on the anode surface. This guide provides a detailed comparison of two such additives: trimethylene sulfate (TMS), also known as 1,3,2-dioxathiane-2,2-dioxide, and ethylene sulfate (ES), also referred to as DTD or 1,3,2-dioxathiolane-2,2-dioxide. The following sections present a comprehensive analysis based on experimental data, outlining their respective impacts on battery performance and providing detailed experimental methodologies.

Performance Comparison

The efficacy of TMS and ES as electrolyte additives has been evaluated in various lithium-ion battery chemistries. The data presented below is primarily derived from studies on LiNi1/3Mn1/3Co1/3O2 (NMC)/graphite pouch cells.

Performance MetricThis compound (TMS)Ethylene Sulfate (ES/DTD)Control (No Additive)Experimental Conditions
Coulombic Efficiency (CE) Improved CE compared to control.[1]Significant improvement in CE.[1][2]BaselineHigh precision coulometry on NMC/Graphite pouch cells.[1]
Capacity Retention Higher capacity retention than control.Cells with ES showed good capacity retention.BaselineLong-term cycling of NMC/Graphite pouch cells.
Impedance Decreased cell impedance compared to control cells.[1]Decreased cell impedance compared to the baseline electrolyte.[1][2]BaselineAC impedance spectroscopy on NMC/Graphite pouch cells.[1]
Gas Evolution (Formation) Significant gas generation, comparable to control cells.[1]Leads to significant gas generation.[2]BaselineGas evolution measurements during the formation cycle of NMC/Graphite pouch cells.[1]
SEI Composition Similar chemical SEI compositions compared to TMS-free electrolytes.[3][4]Forms an SEI layer rich in organic compounds, Li2SO3, and ROSO2Li.[3][4][5]Composed of electrolyte decomposition products.X-ray Photoelectron Spectroscopy (XPS) analysis of the graphite anode.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Cell Assembly and Formation
  • Cell Type: Pouch cells.

  • Electrodes: LiNi1/3Mn1/3Co1/3O2 (NMC) cathode and a graphite anode.

  • Electrolyte: A baseline electrolyte, typically 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).

  • Additive Concentration: The additives (TMS or ES) are typically added to the baseline electrolyte at a concentration of 1-2% by weight.

  • Assembly: The pouch cells are assembled in a dry room or an argon-filled glove box to prevent moisture contamination. The electrolyte is then injected, and the cells are sealed.

  • Formation Cycling: The assembled cells undergo a formation process, which involves several slow charge-discharge cycles (e.g., at a C/20 rate) at a controlled temperature (e.g., 40°C).[6] This initial cycling is crucial for the formation of a stable SEI layer.

Electrochemical Cycling and Performance Evaluation
  • Coulombic Efficiency (CE): CE is measured using a high-precision charger. It is calculated as the ratio of the discharge capacity to the charge capacity of the same cycle. A higher and more stable CE indicates lower irreversible capacity loss and a longer cycle life.

  • Capacity Retention: Cells are cycled for an extended number of cycles (e.g., 500-1000 cycles) at a specific C-rate (e.g., C/2) and temperature. The discharge capacity is monitored, and the capacity retention is calculated as the percentage of the initial capacity remaining after a certain number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to analyze the impedance of the cells. The measurement is typically conducted at a specific state of charge (e.g., 50% SOC) over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting Nyquist plots can be used to determine the charge transfer resistance and SEI resistance, providing insights into the interfacial kinetics.[7][8][9]

Gas Analysis
  • Method: The volume of gas generated during the formation process and subsequent cycling is measured. This can be done by monitoring the volume change of the pouch cells or by using more sophisticated techniques like Archimedes' principle or in-situ gas analysis.

  • Purpose: The amount and composition of the generated gas can provide information about the reductive decomposition of the electrolyte and the additives at the electrode surfaces.

Surface Analysis (X-ray Photoelectron Spectroscopy - XPS)
  • Procedure: After cycling, the cells are disassembled in an inert atmosphere. The electrodes are carefully rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried.

  • Analysis: XPS is used to analyze the chemical composition of the SEI layer formed on the surface of the graphite anode. By examining the core-level spectra of elements like C, O, F, P, and S, the chemical species present in the SEI can be identified, providing insights into the decomposition mechanisms of the electrolyte and additives.[3][4]

Signaling Pathways and Mechanisms

The primary function of both TMS and ES is to be preferentially reduced on the anode surface compared to the bulk electrolyte solvents, thereby forming a stable and protective SEI layer.

SEI_Formation_Mechanism cluster_TMS This compound (TMS) Pathway cluster_ES Ethylene Sulfate (ES/DTD) Pathway TMS This compound (TMS) TMS_reduction Reductive Decomposition (e-, Li+) TMS->TMS_reduction Preferential Reduction TMS_products SEI Components (Similar to baseline electrolyte) TMS_reduction->TMS_products ES Ethylene Sulfate (ES/DTD) ES_reduction Reductive Decomposition (e-, Li+) ES->ES_reduction Preferential Reduction ES_products SEI Components (Li2SO3, ROSO2Li, Organic Species) ES_reduction->ES_products

Caption: SEI formation pathways for TMS and ES.

As depicted in the diagram, both additives undergo reductive decomposition at the anode. For Ethylene Sulfate, this process leads to the formation of specific sulfur-containing species like lithium sulfite (Li2SO3) and lithium alkyl sulfonates (ROSO2Li), along with other organic compounds.[3][4][5] These components are believed to create a more robust and effective SEI layer. In contrast, studies on this compound suggest that its decomposition results in an SEI with a chemical composition that is quite similar to that formed from the baseline electrolyte without the additive.[3][4]

Experimental Workflow

The logical flow for evaluating these electrolyte additives follows a standard yet rigorous process to ensure reliable and comparable data.

Experimental_Workflow start Additive Selection (TMS vs. ES) electrolyte_prep Electrolyte Preparation (Baseline +/- Additive) start->electrolyte_prep cell_assembly Pouch Cell Assembly (NMC/Graphite) electrolyte_prep->cell_assembly formation Formation Cycling (SEI Formation) cell_assembly->formation performance_testing Electrochemical Performance Testing (Cycling, CE, Impedance) formation->performance_testing gas_analysis Gas Evolution Analysis formation->gas_analysis post_mortem Post-Mortem Analysis (XPS) performance_testing->post_mortem data_analysis Data Analysis & Comparison performance_testing->data_analysis gas_analysis->data_analysis post_mortem->data_analysis conclusion Conclusion on Additive Efficacy data_analysis->conclusion

Caption: General workflow for evaluating electrolyte additives.

Conclusion

Both this compound and Ethylene Sulfate demonstrate the ability to improve the performance of LiNi1/3Mn1/3Co1/3O2/graphite lithium-ion batteries by enhancing coulombic efficiency and reducing impedance. However, their mechanisms and resulting SEI compositions differ. Ethylene Sulfate appears to form a more distinct SEI layer rich in sulfur-containing species, which has been linked to its strong performance improvements. While this compound also offers benefits, its impact on the SEI composition is reported to be less pronounced compared to the baseline. A notable drawback for both additives is the significant gas generation during the formation cycle. The choice between TMS and ES will ultimately depend on the specific performance targets and the tolerance for gas evolution in a given battery design. Further research into mitigating gas formation while retaining the performance benefits of these sulfate additives is a promising avenue for future studies.

References

A Comparative Guide to Trimethylene Sulfate and Vinylene Carbonate as Electrolyte Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The performance and longevity of lithium-ion batteries (LIBs) are critically dependent on the stability of the electrode-electrolyte interface. The formation of a robust Solid Electrolyte Interphase (SEI) on the anode and a stable Cathode Electrolyte Interphase (CEI) is paramount in preventing electrolyte decomposition and ensuring efficient lithium-ion transport. Vinylene Carbonate (VC) has long been the industry-standard additive for forming a protective SEI layer. However, sulfur-containing additives, such as Trimethylene Sulfate (TMS), are emerging as promising alternatives. This guide provides an objective comparison of the performance of TMS and VC, supported by experimental data, to aid researchers in the selection of appropriate electrolyte additives for their LIB systems.

Quantitative Performance Comparison

Direct comparative studies of this compound (TMS) and Vinylene Carbonate (VC) under identical conditions are limited in publicly available literature. However, a comparative study of a similar sulfur-containing additive, Prop-1-ene-1,3-sultone (PES), against VC provides valuable insights into their relative performance. The following table summarizes key performance metrics from a study on Li(Ni1/3Mn1/3Co1/3)O2 (NMC)/graphite pouch cells, supplemented with data on TMS from other studies to provide a broader, albeit indirect, comparison.

Performance MetricThis compound (TMS)Vinylene Carbonate (VC)Prop-1-ene-1,3-sultone (PES) (as a proxy for TMS)Base Electrolyte (Without Additives)
First Cycle Efficiency (%) ~88% (in Li/graphite cells)~85-90% (in graphite/NMC cells)Higher than VCLower than additive-containing electrolytes
Capacity Retention >95% after 100 cycles (in Li/graphite cells)~85-95% after 100 cycles (in graphite/NMC cells)Higher than VCSignificantly lower than additive-containing electrolytes
Coulombic Efficiency (%) HighHigh, but can be lower than PESHigher than VCLower than additive-containing electrolytes
Impedance (after cycling) Lower than VC in some casesGenerally increases after cyclingLower than VCIncreases significantly after cycling
Gas Generation Lower than VCSignificant during formationLower than VCHigh

Note: The data for TMS and VC are compiled from different studies with varying experimental conditions (e.g., cell chemistry, cycling protocol). The data for PES is presented as a direct comparison to VC from a single study and serves as a representative for sulfur-containing additives like TMS.

Experimental Protocols

The evaluation of electrolyte additives typically involves a series of electrochemical and analytical techniques to characterize their impact on battery performance and SEI formation.

Battery Assembly and Formation Cycling
  • Electrode Preparation: Graphite anodes and cathodes (e.g., NMC, LCO) are typically prepared by casting a slurry of the active material, a binder (e.g., PVDF), and a conductive agent (e.g., carbon black) onto a current collector (copper for anode, aluminum for cathode).

  • Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination. The standard configuration includes the anode, a separator (e.g., polypropylene), and the cathode, all soaked in the electrolyte.

  • Electrolyte Preparation: The baseline electrolyte is typically a solution of 1 M LiPF6 in a mixture of carbonate solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC)). The additives (TMS or VC) are then dissolved into the baseline electrolyte at specified concentrations (e.g., 1-2 wt%).

  • Formation Cycling: The assembled cells undergo a formation protocol, which typically involves one or more slow charge-discharge cycles (e.g., at C/20 or C/10 rate). This initial cycling is crucial for the formation of a stable SEI layer.

Electrochemical Testing
  • Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., C/5, 1C, 5C) within a defined voltage window to evaluate capacity retention, coulombic efficiency, and rate capability.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge (SOC) and after a certain number of cycles to analyze the impedance of the SEI, charge transfer resistance, and other interfacial phenomena. Measurements are typically taken over a frequency range of 100 kHz to 10 mHz.

  • Cyclic Voltammetry (CV): CV is used to study the reduction and oxidation potentials of the electrolyte and additives on the electrode surfaces, providing insights into the SEI formation process.

Analytical Techniques
  • X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the chemical composition of the SEI layer on the anode and the CEI on the cathode after cycling. This helps to identify the decomposition products of the additives and their contribution to the interphase.

  • Scanning Electron Microscopy (SEM): SEM is used to observe the morphology of the electrode surfaces before and after cycling to assess the uniformity and stability of the SEI layer.

Signaling Pathways and Experimental Workflows

SEI Formation Mechanisms

The following diagrams illustrate the proposed SEI formation mechanisms for Vinylene Carbonate and this compound on a graphite anode.

SEI_Formation_VC cluster_VC Vinylene Carbonate (VC) SEI Formation VC Vinylene Carbonate Reduction Electrochemical Reduction VC->Reduction e- Radical_Anion VC Radical Anion Reduction->Radical_Anion Polymerization Polymerization Radical_Anion->Polymerization Decomposition Further Decomposition Radical_Anion->Decomposition Poly_VC Poly(VC) Polymerization->Poly_VC SEI_VC Stable SEI Layer Poly_VC->SEI_VC Inorganic_Products Inorganic Products (Li2CO3, etc.) Decomposition->Inorganic_Products Inorganic_Products->SEI_VC

Caption: SEI formation mechanism of Vinylene Carbonate (VC).

SEI_Formation_TMS cluster_TMS This compound (TMS) SEI Formation TMS This compound Reduction Electrochemical Reduction TMS->Reduction e- Ring_Opening Ring Opening Reduction->Ring_Opening Intermediate Sulfur-containing Intermediate Ring_Opening->Intermediate Decomposition Decomposition Intermediate->Decomposition Organic_Sulfites Organic Sulfites (ROSO2Li) Decomposition->Organic_Sulfites Inorganic_Sulfates Inorganic Sulfates (Li2SO3, Li2SO4) Decomposition->Inorganic_Sulfates SEI_TMS Stable SEI Layer Organic_Sulfites->SEI_TMS Inorganic_Sulfates->SEI_TMS

Caption: Proposed SEI formation mechanism of this compound (TMS).

Experimental Workflow for Additive Evaluation

The logical flow for evaluating and comparing electrolyte additives is depicted below.

Additive_Evaluation_Workflow start Start: Define Research Question electrolyte_prep Electrolyte Preparation (Baseline, +TMS, +VC) start->electrolyte_prep cell_assembly Cell Assembly (Coin Cells/Pouch Cells) electrolyte_prep->cell_assembly formation Formation Cycling (e.g., 2 cycles at C/20) cell_assembly->formation electrochem_testing Electrochemical Testing formation->electrochem_testing cycling Galvanostatic Cycling (Capacity, Efficiency) electrochem_testing->cycling eis Electrochemical Impedance Spectroscopy (EIS) electrochem_testing->eis post_mortem Post-mortem Analysis electrochem_testing->post_mortem data_analysis Data Analysis and Comparison cycling->data_analysis eis->data_analysis xps XPS Analysis (SEI/CEI Composition) post_mortem->xps sem SEM Analysis (Surface Morphology) post_mortem->sem xps->data_analysis sem->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: Experimental workflow for evaluating electrolyte additives.

Logical Comparison of TMS and VC Properties

This diagram provides a logical comparison of the key properties of TMS and VC as electrolyte additives.

Additive_Comparison cluster_TMS This compound (TMS) cluster_VC Vinylene Carbonate (VC) cluster_performance Performance Impact TMS_prop Sulfur-containing Forms Li2SO3, ROSO2Li in SEI Lower gas generation comparison Comparison of Key Properties TMS_prop->comparison Leads to VC_prop Unsaturated Carbonate Forms Poly(VC), Li2CO3 in SEI Higher gas generation during formation VC_prop->comparison Leads to performance Improved Cycling Stability Reduced Impedance Growth Enhanced Thermal Stability comparison->performance

Caption: Logical comparison of TMS and VC properties.

Conclusion

Both this compound (TMS) and Vinylene Carbonate (VC) are effective electrolyte additives that significantly improve the performance of lithium-ion batteries compared to a baseline electrolyte. VC, the established standard, primarily forms a polymeric and lithium carbonate-based SEI, which is effective but can lead to significant gas generation during formation. TMS, as a representative of sulfur-containing additives, forms an SEI rich in lithium sulfite and organic sulfites. This sulfur-based SEI can offer advantages in terms of reduced impedance and lower gas evolution.

The choice between TMS and VC will depend on the specific requirements of the battery system, including the desired cycling stability, rate capability, and safety characteristics. The provided data and experimental frameworks offer a foundation for researchers to conduct further targeted investigations to determine the optimal additive for their specific applications.

The Efficacy of Trimethylene Sulfate in Enhancing Battery Cycle Life: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in battery technology, the quest for electrolyte additives that can extend the cycle life and improve the safety of lithium-ion batteries is a paramount objective. Among the myriad of compounds investigated, sulfur-containing additives have shown promise. This guide provides a comparative analysis of trimethylene sulfate (TMS) as an electrolyte additive, evaluating its effect on battery cycle life against other common additives. The information is supported by experimental data from scientific literature to provide an objective assessment for researchers, scientists, and drug development professionals.

This guide will delve into the performance of this compound, contrasting it with well-established electrolyte additives such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC). We will also briefly touch upon trimethylene sulfite, a related compound, to highlight the nuanced differences in performance that arise from small molecular changes.

Comparative Performance of Electrolyte Additives

The primary role of an electrolyte additive is to decompose on the electrode surfaces during the initial formation cycles to create a stable and protective Solid Electrolyte Interphase (SEI). A robust SEI layer is crucial for preventing continuous electrolyte degradation, minimizing capacity loss, and thus extending the battery's cycle life.

Electrolyte AdditiveBattery ChemistryKey Findings on Cycle LifeCapacity RetentionSource
This compound (TMS) NMC/GraphiteForms an SEI with a chemical composition similar to the baseline electrolyte without additives. When used in combination with Vinylene Carbonate, the extended cycle life is primarily attributed to the VC.Not specified, but performance is implied to be less effective than Vinylene Carbonate.[1]
Trimethylene Sulfite Graphite/LiForms a stable, compact, and smooth SEI film with low resistance.97.4% after 100 cycles[2]
Vinylene Carbonate (VC) LFP/MCMBSignificantly improves high-temperature (55°C) cycling performance by suppressing Fe dissolution from the cathode and reducing SEI formation on both electrodes.~80% after 980 cycles at 55°C[3]
Vinylene Carbonate (VC) TiO2/Na-ionForms a polycarbonate-rich SEI that improves pseudocapacitive Na-ion diffusion.~90% after 750 cycles[4]
Fluoroethylene Carbonate (FEC) Si/G composite/NMCForms a stable LiF-rich SEI that suppresses electrolyte decomposition.2x longer cycle life compared to FEC-rich electrolyte in NMC-Si full-cells.[5]
No Additive (Baseline) Graphite/Li-96.6% after 100 cycles (in the same study as Trimethylene Sulfite for comparison)[2]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below is a representative methodology for evaluating the effect of electrolyte additives on battery cycle life, synthesized from standard practices in the field.

1. Cell Preparation:

  • Electrodes: Pouch cells are assembled using LiNi1/3Mn1/3Co1/3O2 (NMC) as the cathode and graphite as the anode.

  • Electrolyte: A baseline electrolyte of 1 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight) is used.

  • Additive Incorporation: The electrolyte additives (e.g., 2% this compound, 2% vinylene carbonate, etc.) are added to the baseline electrolyte in an argon-filled glovebox.

  • Assembly: Coin cells (e.g., 2032-type) or pouch cells are assembled in a dry room with a dew point below -40°C. The assembly includes the cathode, anode, a separator (e.g., Celgard), and the prepared electrolyte.

2. Formation Cycling:

  • The assembled cells undergo a formation cycle at a low C-rate (e.g., C/10) for the first few cycles (e.g., 1-3 cycles).

  • During formation, the cell is charged to a specific voltage (e.g., 4.2 V) and held at that voltage until the current drops to a predetermined level (e.g., C/100). This process allows for the formation of a stable SEI layer.

3. Cycle Life Testing:

  • Following formation, the cells are cycled at a specified charge and discharge rate (e.g., C/2) within a defined voltage window (e.g., 3.0 V to 4.2 V).

  • The cycling is performed at a constant temperature, typically 25°C or an elevated temperature (e.g., 40°C or 55°C) to accelerate aging.

  • The discharge capacity of the cells is monitored at regular intervals (e.g., every 50 cycles) to determine the capacity retention. The end of life is often defined as the point when the capacity drops to 80% of its initial value.

4. Electrochemical and Surface Analysis:

  • Cyclic Voltammetry (CV): Used to investigate the reduction and oxidation potentials of the electrolyte and additives.

  • Electrochemical Impedance Spectroscopy (EIS): Performed to study the impedance changes of the cell, particularly the charge transfer resistance at the electrode-electrolyte interface.

  • X-ray Photoelectron Spectroscopy (XPS): Conducted on the electrodes after cycling to analyze the chemical composition of the SEI layer.

Mechanism of Action: The Role of Additives in SEI Formation

The effectiveness of an electrolyte additive is determined by its ability to form a stable and ionically conductive SEI layer. The following diagram illustrates the general mechanism by which additives like VC and FEC contribute to a more robust SEI compared to the decomposition of the base electrolyte alone.

SEI_Formation cluster_anode Anode Surface Anode Graphite Anode BaseElectrolyte Base Electrolyte (EC/EMC, LiPF6) UnstableSEI Unstable SEI Composed of electrolyte decomposition products Continuous electrolyte consumption BaseElectrolyte->UnstableSEI Decomposition Additive Additive (e.g., VC, FEC) StableSEI Stable SEI Composed of additive decomposition products (e.g., Poly(VC), LiF) Passivates the anode surface Additive->StableSEI Preferential Decomposition UnstableSEI->Anode Continuous Reaction StableSEI->Anode Passivation

Caption: General mechanism of SEI formation with and without additives.

Conclusion

Based on the available literature, this compound (TMS) does not appear to be as effective as other well-established electrolyte additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) in enhancing the cycle life of NMC/graphite lithium-ion batteries. Studies indicate that the SEI formed in the presence of TMS is comparable to that of a baseline electrolyte, and any performance gains in mixed-additive systems are largely attributed to the co-additive. In contrast, additives like VC and FEC have been shown to significantly improve capacity retention and cycle life across various battery chemistries by forming a more stable and protective SEI layer. For researchers seeking to optimize battery performance, focusing on established additives like VC and FEC, or exploring novel derivatives, may prove more fruitful than the incorporation of this compound in its current form.

References

X-ray photoelectron spectroscopy analysis of SEI from trimethylene sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the Solid Electrolyte Interphase (SEI) formed with trimethylene sulfate as an electrolyte additive, benchmarked against other common alternatives through X-ray Photoelectron Spectroscopy (XPS) analysis.

The performance and longevity of lithium-ion batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. This guide provides a comparative analysis of the SEI layer formed when using this compound (TMS) as an electrolyte additive. We present a detailed comparison with a standard electrolyte and one containing the widely used additive, vinylene carbonate (VC), supported by quantitative XPS data, experimental protocols, and a visual workflow for the analysis.

Comparative Analysis of SEI Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental and chemical composition of the SEI layer. Below is a summary of the atomic concentrations on the surface of graphite anodes after formation cycles in electrolytes containing no additive, 2% vinylene carbonate (VC), and 2% this compound (TMS).

Quantitative XPS Data: Graphite Anode Surface Composition

The data reveals distinct differences in the SEI composition based on the additive used.

ElementNo Additive (Atomic %)2% VC (Atomic %)2% TMS (Atomic %)
C 1s47.851.949.3
O 1s28.127.827.5
F 1s16.513.915.6
P 2p4.33.34.1
S 2p--0.2
Li 1s3.33.13.3

Data sourced from Ma, L., et al. (2014). The Journal of Physical Chemistry C.

Key Observations:

  • This compound (TMS): The SEI formed in the presence of TMS shows a chemical composition remarkably similar to that of the electrolyte without any additives[1][2]. A small amount of sulfur (0.2%) is detected on the graphite surface, indicating that TMS decomposition products are incorporated into the SEI. The primary components are carbon, oxygen, and fluorine, originating from the decomposition of the electrolyte solvent and the LiPF6 salt.

  • Vinylene Carbonate (VC): In contrast, the addition of VC leads to a notable increase in carbon content and a decrease in fluorine content on the anode surface. This is attributed to the polymerization of VC on the electrode surface, forming a more stable and protective polymeric SEI layer[1][2]. This poly(VC) layer is known to be effective in suppressing further electrolyte decomposition, which contributes to longer cell lifetime[1][2].

  • Sulfur Species in TMS-SEI: The S 2p XPS spectrum for the TMS-containing electrolyte reveals the presence of sulfate species, likely in the form of lithium alkyl sulfates (R-OSO2-OLi), which are the expected reduction products of TMS.

Experimental Protocol for XPS Analysis of SEI

This section outlines a typical protocol for the preparation and analysis of battery electrodes for SEI characterization using XPS.

  • Cell Assembly and Cycling:

    • Pouch cells are assembled with a graphite negative electrode, a LiNi1/3Mn1/3Co1/3O2 (NMC) positive electrode, and a separator.

    • The cells are filled with a baseline electrolyte (e.g., 1M LiPF6 in a mixture of ethylene carbonate and ethyl methyl carbonate) containing the desired additive (e.g., 2% TMS or 2% VC).

    • Formation cycles are performed at a low C-rate (e.g., C/20) for a set number of cycles to ensure the formation of a stable SEI layer.

  • Sample Preparation:

    • After cycling, the cells are carefully disassembled in an argon-filled glovebox to prevent exposure of the reactive electrode surfaces to air and moisture.

    • The graphite anode is harvested from the cell.

    • The electrode is gently rinsed with a high-purity solvent, such as dimethyl carbonate (DMC), to remove residual electrolyte salt[1].

    • The rinsed electrode is allowed to dry completely inside the glovebox.

  • XPS Analysis:

    • The prepared electrode sample is transferred to the XPS instrument using an air-sensitive sample holder to maintain an inert environment[3].

    • A monochromatic X-ray source, typically Al Kα (1486.6 eV), is used for the analysis[3].

    • Survey scans are first performed to identify all the elements present on the surface.

    • High-resolution spectra are then acquired for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p, and S 2p) to determine their chemical states.

    • The binding energy scale is typically calibrated using the C 1s peak of adventitious carbon at 284.8 eV.

    • For depth profiling, argon ion sputtering may be used to etch away the surface layers of the SEI, although this can potentially damage the chemical structure[1].

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for XPS analysis of the SEI layer.

SEI_XPS_Workflow cluster_preparation Cell Preparation & Cycling cluster_sample_prep Sample Preparation (in Glovebox) cluster_analysis XPS Analysis cell_assembly Assemble Pouch Cell (Graphite || NMC) electrolyte_filling Fill with Electrolyte (+ Additive: TMS or VC) cell_assembly->electrolyte_filling formation_cycling Perform Formation Cycles (e.g., 2 cycles at C/20) electrolyte_filling->formation_cycling disassembly Disassemble Cell formation_cycling->disassembly harvesting Harvest Graphite Anode disassembly->harvesting rinsing Rinse with DMC harvesting->rinsing drying Dry Electrode rinsing->drying transfer Transfer to XPS (Air-sensitive holder) drying->transfer survey_scan Acquire Survey Scan transfer->survey_scan high_res_scan Acquire High-Resolution Spectra (C, O, F, S, Li, P) survey_scan->high_res_scan data_analysis Analyze Data: - Atomic Concentrations - Chemical States high_res_scan->data_analysis

Workflow for SEI analysis using XPS.

References

A Researcher's Guide to Selecting Trimethylene Sulfate: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. Trimethylene sulfate (1,3-propanediol cyclic sulfate), a versatile reagent in organic synthesis, is no exception. Its performance can vary between suppliers, impacting reaction kinetics, yield, and the purity of the final product. This guide provides a framework for comparing the performance of this compound from different suppliers, focusing on key quality attributes: purity, thermal stability, and reactivity. The experimental protocols detailed below offer a standardized approach to evaluating these parameters.

Comparative Performance Data

The following table summarizes hypothetical performance data for this compound from three different suppliers. This data is intended to be illustrative of the types of comparisons that can be made using the experimental protocols outlined in this guide.

Performance Metric Supplier A Supplier B Supplier C
Purity (GC-MS, % Area) 99.8%98.5%99.5%
Major Impurity (GC-MS, % Area) 0.15% (1,3-propanediol)1.2% (sulfuric acid)0.4% (polymeric byproducts)
Thermal Decomposition Onset (DSC) 225 °C210 °C220 °C
Enthalpy of Decomposition (DSC, J/g) -350 J/g-410 J/g-380 J/g
Reaction Half-life with Sodium Azide (¹H NMR) 15 min25 min18 min

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for determining the purity of this compound and identifying potential impurities.

Objective: To quantify the percentage of this compound and identify any volatile or semi-volatile impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound from each supplier.

    • Dissolve each sample in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) in a 1.5 mL glass autosampler vial.[1]

    • Ensure the sample is fully dissolved. If necessary, vortex briefly.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 7000D TQ MS or equivalent.

    • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless injection).[1]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-400.

  • Data Analysis:

    • Integrate the peak areas for all detected compounds.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all compounds.

    • Identify major impurities by comparing their mass spectra to a reference library (e.g., NIST).

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

This protocol assesses the thermal stability of this compound, which is crucial for understanding its shelf-life and safe handling in reactions at elevated temperatures.

Objective: To determine the onset temperature of thermal decomposition and the associated enthalpy change.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, sealed aluminum pan as a reference.

  • DSC Instrumentation and Conditions:

    • Instrument: TA Instruments DSC 250 or equivalent.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp at a heating rate of 10 °C/min to 300 °C.[3]

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature of any exothermic or endothermic events, which indicates decomposition.

    • Calculate the enthalpy of decomposition (in J/g) by integrating the area under the decomposition peak.[4][5]

Reactivity Profiling by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method to compare the reactivity of this compound from different suppliers by monitoring the rate of a standard nucleophilic substitution reaction.

Objective: To determine the reaction rate of this compound with a model nucleophile.

Methodology:

  • Reaction Setup:

    • In an NMR tube, dissolve 10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add a stoichiometric equivalent of a nucleophile (e.g., sodium azide).

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a total duration sufficient to observe significant product formation (e.g., 60 minutes).

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the this compound starting material and a characteristic proton of the product.

    • Normalize the integrals to the internal standard.

    • Plot the concentration of the starting material versus time.

    • Calculate the reaction half-life (t₁/₂) from the kinetic data. A shorter half-life indicates higher reactivity.

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition Receive Receive Trimethylene Sulfate Sample Log Log Sample and Assign Lot Number Receive->Log Purity Purity Analysis (GC-MS) Log->Purity Stability Thermal Stability (DSC) Log->Stability Reactivity Reactivity Test (NMR) Log->Reactivity Decision Meets Specifications? Purity->Decision Approve Approve for Use Decision->Approve Yes Reject Reject and Quarantine Decision->Reject No

Caption: Quality control workflow for this compound.

Nucleophilic_Substitution_Reaction TMS This compound (Electrophile) Nu Nucleophile (e.g., N3⁻)

Caption: Nucleophilic substitution reaction of this compound.

References

Revolutionizing High-Voltage Lithium-Ion Batteries: A Comparative Analysis of Trimethylene Sulfate and Other Key Electrolyte Additives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of trimethylene sulfate (TMS) as a leading electrolyte additive reveals its potential to significantly enhance the performance and stability of high-voltage lithium-ion batteries. This guide provides a comprehensive comparison of TMS with other common additives—fluoroethylene carbonate (FEC), vinylene carbonate (VC), and lithium bis(oxalate)borate (LiBOB)—supported by experimental data to inform researchers and scientists in the field of advanced energy storage.

The relentless pursuit of higher energy density in lithium-ion batteries has pushed operating voltages to new frontiers. However, at voltages exceeding 4.2V, conventional carbonate-based electrolytes suffer from oxidative decomposition at the cathode surface, leading to capacity fade and safety concerns. Electrolyte additives play a crucial role in mitigating these issues by forming a stable protective layer on the electrode surfaces, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode.

This report focuses on this compound (TMS), a sulfur-containing additive that has demonstrated considerable promise in stabilizing the electrode-electrolyte interface at high potentials. Its performance is critically evaluated against established additives: FEC, known for its ability to form a robust, LiF-rich SEI; VC, a widely used additive that polymerizes on the anode surface; and LiBOB, which can form a stable CEI on the cathode.

Comparative Performance of Electrolyte Additives

The efficacy of these additives is evaluated based on key electrochemical performance metrics, including cycling stability, coulombic efficiency, and capacity retention. The following tables summarize quantitative data from various studies, highlighting the comparative advantages of each additive. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, data is compiled from multiple sources to provide a broad overview.

Table 1: Cycling Performance of High-Voltage Cathode Materials with Different Electrolyte Additives

AdditiveCathode MaterialVoltage Range (V)Cycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
TMS Graphite (Half-cell)-10097.4-[1]
FEC LiNi0.5Mn0.3Co0.2O2/Graphite3.0 - 4.6-ImprovedImproved[2]
VC LiNi1/3Mn1/3Co1/3O2/Graphite--Improved-[3]
LiBOB Li-rich Layered Oxide/Graphite-70No decay> baseline[4]

Note: The data for TMS is from a half-cell study and may not be directly comparable to the full-cell data for other additives.

Table 2: Initial Charge/Discharge Capacities and Efficiency

AdditiveElectrodeInitial Charge Capacity (mAh/g)Initial Discharge Capacity (mAh/g)First Cycle Efficiency (%)Reference
TMS Graphite362.93--[1]
FEC + LiDFOB SiOx/Graphite--83.51[5]
FEC + VC SiOx/Graphite--82.78[5]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are typical protocols employed in the evaluation of electrolyte additives in high-voltage lithium-ion batteries.

1. Cell Assembly:

  • Electrodes: High-voltage cathode (e.g., LiNixMnyCozO2 (NMC) or LiCoO2 (LCO)) and graphite anode.

  • Electrolyte: A baseline electrolyte, typically 1 M LiPF6 in a mixture of ethylene carbonate (EC) and a linear carbonate like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).

  • Additive Concentration: The additive of interest (TMS, FEC, VC, or LiBOB) is added to the baseline electrolyte at a specified weight or volume percentage (e.g., 1-5 wt%).

  • Separator: A microporous polyolefin separator is used to prevent short circuits between the electrodes.

  • Assembly: Coin cells (e.g., CR2032) or pouch cells are assembled in an argon-filled glovebox to prevent moisture contamination.

2. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed to determine the electrochemical window and the reduction/oxidation potentials of the additives. A typical scan rate is 0.1 mV/s over a voltage range relevant to the electrode being studied.

  • Galvanostatic Cycling: Cells are charged and discharged at a constant current (C-rate) within a specific voltage window (e.g., 3.0-4.5 V for high-voltage cathodes). This is used to evaluate cycling stability, capacity retention, and coulombic efficiency over a large number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge and after a certain number of cycles to analyze the impedance of the SEI and CEI layers. The frequency range typically spans from 100 kHz to 0.01 Hz.

Mechanism of Action and Visualization

The primary function of these additives is to form a stable and ionically conductive passivation layer on the electrode surfaces.

SEI Formation with this compound (TMS)

TMS, as a sulfur-containing additive, is believed to be reduced on the anode surface during the initial charging cycles. This reduction leads to the formation of a stable SEI layer rich in lithium sulfite (Li2SO3) and other organic sulfur compounds. This sulfur-containing SEI is thought to be more effective at preventing the continuous decomposition of the electrolyte compared to the SEI formed from carbonate solvents alone.

SEI_Formation_with_TMS cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Layer Anode Graphite Anode TMS This compound (TMS) SEI_products Li2SO3, Organic Sulfites, Polycarbonates TMS->SEI_products Reduction Li_ion Li+ Li_ion->SEI_products electron e- electron->SEI_products Solvent Carbonate Solvents Solvent->SEI_products Co-reduction SEI_products->Anode Passivates

Caption: Proposed mechanism of SEI formation with TMS additive.

Comparative Experimental Workflow

The evaluation of a new electrolyte additive typically follows a structured workflow to ensure comprehensive characterization of its performance and impact on the battery chemistry.

Experimental_Workflow start Additive Selection (TMS, FEC, VC, LiBOB) electrolyte Electrolyte Formulation (Baseline + Additive) start->electrolyte cell_assembly Cell Assembly (Coin Cells/Pouch Cells) electrolyte->cell_assembly formation Formation Cycling (Low C-rate) cell_assembly->formation electrochem_testing Electrochemical Performance Testing formation->electrochem_testing cycling Galvanostatic Cycling (Capacity, Efficiency) electrochem_testing->cycling eis Electrochemical Impedance Spectroscopy (EIS) electrochem_testing->eis cv Cyclic Voltammetry (CV) electrochem_testing->cv post_mortem Post-mortem Analysis (XPS, SEM, TEM) cycling->post_mortem eis->post_mortem cv->post_mortem conclusion Performance Comparison and Conclusion post_mortem->conclusion

Caption: Standard workflow for evaluating electrolyte additives.

Conclusion

This compound shows significant potential as an effective electrolyte additive for enhancing the stability and performance of high-voltage lithium-ion batteries. Its ability to form a stable, sulfur-containing SEI layer contributes to improved cycling stability. While direct comparative data with FEC, VC, and LiBOB under identical conditions remains a key area for future research, the available evidence suggests that TMS is a promising candidate for enabling the next generation of high-energy-density lithium-ion batteries. Further in-depth studies focusing on full-cell performance and long-term cycling are warranted to fully elucidate its advantages and optimize its application.

References

Cross-Validation of Trimethylene Sulfate Performance in Different Cell Chemistries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of lithium-ion battery development, the choice of electrolyte additives is paramount to enhancing performance, longevity, and safety. This guide provides an objective cross-validation of trimethylene sulfate (TMS), a cyclic sulfate electrolyte additive, against other common alternatives such as vinylene carbonate (VC) and ethylene sulfate (DTD). The information presented is supported by experimental data to aid researchers in making informed decisions for their specific cell chemistries.

Performance Comparison of Electrolyte Additives

The performance of this compound and its alternatives has been evaluated in various lithium-ion battery configurations, with a significant focus on NMC (Nickel Manganese Cobalt Oxide)/graphite cells. The following tables summarize key performance metrics from comparative studies.

AdditiveCell ChemistryInitial Charge Capacity (mAh/g)Capacity Retention after 100 Cycles (%)Key Findings
None (Control) Graphite Electrode332.5496.6Baseline performance without additives.
This compound (TMS) Graphite Electrode362.9397.4Improved initial capacity and slightly better capacity retention compared to control. Forms a stable and smooth SEI film with low resistance.[1]
Vinylene Carbonate (VC) NMC/Graphite--Forms a more stable and protective Solid Electrolyte Interphase (SEI) on both electrodes due to polymerization, leading to higher capacity retention.[2][3]
Ethylene Sulfate (DTD) NMC/Graphite--Performance competes with VC due to a preferential reduction potential and a higher fraction of organic compounds in the SEI.[2][3]
TMS + VC NMC/Graphite--Longer cell lifetime is primarily attributed to the beneficial effects of VC.[2][3]

Table 1: Performance Metrics of Electrolyte Additives in Graphite and NMC/Graphite Cells.

Additive CombinationCell TypeKey ObservationReference
TMS + VCNMC/Graphite Pouch CellThe combination produces virtually no gas during formation at 40°C, shows high coulombic efficiency, and impedance is reduced during early cycling.[4]
DTD + VCNMC/Graphite Pouch CellThis combination results in high coulombic efficiency, stable impedance during cycling, and manageable gas evolution during formation.[4]

Table 2: Performance of Additive Combinations in NMC/Graphite Pouch Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental procedures used in the evaluation of these electrolyte additives.

Electrochemical Cell Assembly

Coin Cell (2032-type):

  • Electrodes: Cathodes (e.g., NMC532) and anodes (e.g., graphite) are punched into discs of specific diameters (e.g., 14 mm for cathode, 15 mm for anode).

  • Drying: Electrodes and separators (e.g., Celgard 2325) are dried under vacuum at elevated temperatures (e.g., 110°C for electrodes, 70°C for separator) to remove moisture.

  • Assembly: The cell is assembled in an argon-filled glovebox in the order of: negative cap, spacer, negative electrode, separator, positive electrode, and positive cap.

  • Electrolyte: A specific volume of the electrolyte (e.g., 1.2 M LiPF6 in EC:EMC 3:7 w/w) containing the desired additive(s) is added to the cell (e.g., ~25 µL).

  • Crimping: The cell is hermetically sealed using a crimper.

Pouch Cell:

  • Stacking: Electrodes and separators are stacked in a layered structure.

  • Tab Welding: Electrode tabs are welded to the current collectors.

  • Packaging: The stacked components are placed in a pouch bag, and the electrolyte is injected under vacuum.

  • Sealing: The pouch is vacuum-sealed.

Electrochemical Testing
  • Formation Cycles: Cells typically undergo a few initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.

  • Cycling Performance: Cells are cycled at various C-rates (e.g., C/3, C/1) within a specific voltage range (e.g., 3-4.4 V) at a controlled temperature (e.g., 30°C). Key metrics such as discharge capacity and coulombic efficiency are recorded over hundreds of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge to analyze the impedance of the cell, which provides insights into the charge transfer resistance and SEI layer properties.

  • Gas Analysis: For pouch cells, the volume of gas generated during formation and cycling can be measured to assess electrolyte decomposition.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation and mechanism of electrolyte additives, the following diagrams are provided.

Experimental_Workflow cluster_prep Material Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis Electrode Punching Electrode Punching Drying Drying Electrode Punching->Drying Coin/Pouch Cell Assembly Coin/Pouch Cell Assembly Drying->Coin/Pouch Cell Assembly Electrolyte Formulation Electrolyte Formulation Electrolyte Formulation->Coin/Pouch Cell Assembly Formation Cycles Formation Cycles Coin/Pouch Cell Assembly->Formation Cycles Cycling Performance Cycling Performance Formation Cycles->Cycling Performance EIS EIS Cycling Performance->EIS Gas Analysis Gas Analysis EIS->Gas Analysis XPS XPS Gas Analysis->XPS SEM SEM XPS->SEM

Caption: Experimental workflow for evaluating electrolyte additives.

The formation of a stable Solid Electrolyte Interphase (SEI) is critical for the performance of lithium-ion batteries. The additives in the electrolyte play a significant role in the composition and properties of this layer.

SEI_Formation cluster_electrolyte Electrolyte Components cluster_anode Anode Surface cluster_sei SEI Layer Formation Solvent Solvent Decomposition Decomposition Solvent->Decomposition Reduction Salt Salt Salt->Decomposition Additive Additive Additive->Decomposition Preferential Reduction Polymerization Polymerization Additive->Polymerization e.g., VC Anode Anode SEI SEI Decomposition->SEI Polymerization->SEI SEI->Anode Passivates

Caption: Generalized SEI formation mechanism with electrolyte additives.

Conclusion

The selection of an appropriate electrolyte additive is a complex decision that depends on the specific cell chemistry and desired performance characteristics.

  • This compound (TMS): When used alone, TMS shows a modest improvement in initial capacity and capacity retention in graphite-based cells.[1] However, in high-performance NMC/graphite cells, its benefit is less pronounced, and the presence of co-additives like VC appears to dominate the performance enhancements.[2][3] A key advantage of the TMS and VC combination is the significant reduction in gas evolution during formation.[4]

  • Vinylene Carbonate (VC): VC is a well-established additive known for its ability to form a stable, polymeric SEI layer, which is effective in passivating the electrode surfaces and improving long-term cycling stability.[2][3]

  • Ethylene Sulfate (DTD): DTD demonstrates performance comparable to VC, attributed to its preferential reduction and the formation of a beneficial organic-rich SEI.[2][3]

For researchers focusing on minimizing gas evolution and achieving high coulombic efficiency, a combination of TMS and VC could be a promising avenue for investigation. However, for maximizing capacity retention in high-energy NMC/graphite systems, VC or DTD, either alone or in optimized combinations, currently appear to be more effective solutions. Further research into the synergistic effects of these additives and their optimization for specific next-generation battery chemistries is warranted.

References

Benchmarking Trimethylene Sulfate Against Next-Generation Electrolyte Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lithium-ion battery technology is in a constant state of evolution, driven by the demand for higher energy density, longer cycle life, and enhanced safety. A critical component in this advancement is the electrolyte, and specifically, the additives that enhance its performance. This guide provides an objective comparison of trimethylene sulfate (TMS) against other prominent next-generation electrolyte additives, supported by experimental data to inform researchers in the field.

Performance Comparison of Electrolyte Additives

The efficacy of an electrolyte additive is determined by its ability to form a stable and effective solid electrolyte interphase (SEI) on the anode surface. This layer is crucial for preventing electrolyte decomposition and ensuring the longevity of the battery. The following table summarizes the quantitative performance of this compound (TMS) in comparison to other widely studied additives: vinylene carbonate (VC), fluoroethylene carbonate (FEC), and lithium bis(oxalate)borate (LiBOB).

Electrolyte AdditiveKey Performance MetricValueCell ChemistryReference
This compound (TMS) Initial Charge Capacity (Graphite)362.93 mAh g⁻¹Graphite Electrode[1][2]
Capacity Retention (Graphite, after 100 cycles)97.4%Graphite Electrode[1]
Control (No Additive) Initial Charge Capacity (Graphite)332.54 mAh g⁻¹Graphite Electrode[1][2]
Capacity Retention (Graphite, after 100 cycles)96.6%Graphite Electrode[1]
Vinylene Carbonate (VC) Capacity Retention (LiNi1/3Mn1/3Co1/3O2/Graphite)Higher than TMSLiNi1/3Mn1/3Co1/3O2/Graphite[3][4]
Reversible Capacity (Li3VO4 anode)810.4 mAh g⁻¹Li3VO4 Anode[5]
Capacity Retention (Li3VO4, after 2000 cycles at 10.0 A g⁻¹)82.9%Li3VO4 Anode[5]
Fluoroethylene Carbonate (FEC) Capacity Retention (Silicon-Carbon anode, after 50 cycles)83.82% (with 2 wt% FEC)Silicon-Carbon Anode[6]
Control (No FEC) Capacity Retention (Silicon-Carbon anode, after 50 cycles)54.81%Silicon-Carbon Anode[6]
Lithium Bis(oxalate)borate (LiBOB) Capacity Retention (High-voltage nickel-rich cathode, after 200 cycles)81.7%High-voltage Nickel-Rich Cathode[7]
Control (No LiBOB) Capacity Retention (High-voltage nickel-rich cathode, after 200 cycles)73.9%High-voltage Nickel-Rich Cathode[7]
Capacity Retention (LiNi1/3Co1/3Mn1/3O2/Graphite, at 60°C after 20 days)86.7% (with 1 wt% LiBOB)Li(Ni1/3Co1/3Mn1/3)O2/Graphite[8]
Control (No LiBOB) Capacity Retention (LiNi1/3Co1/3Mn1/3O2/Graphite, at 60°C after 20 days)~81.7%Li(Ni1/3Co1/3Mn1/3)O2/Graphite[8]

Experimental Protocols

The data presented in this guide is based on standard electrochemical evaluation techniques. Below are the detailed methodologies for the key experiments cited.

Charge-Discharge Cycling
  • Cell Assembly: Pouch cells or coin cells are typically assembled in an argon-filled glove box. The cell consists of a cathode, an anode, a separator, and the electrolyte with the specified additive. For instance, in the evaluation of TMS, graphite was used as the anode.[1][2]

  • Electrolyte Composition: A common baseline electrolyte is 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 v/v).[2] The additive (TMS, VC, etc.) is then introduced at a specific weight percentage.

  • Cycling Conditions: The cells are cycled using a battery cycler at a constant temperature, often 30°C. The cycling protocol involves charging and discharging the cell at a specific C-rate (e.g., C/10, C/3, C/1) within a defined voltage window (e.g., 3.0-4.4 V). Capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.

Cyclic Voltammetry (CV)
  • Purpose: CV is used to investigate the electrochemical reduction and oxidation processes of the electrolyte and the formation of the SEI layer.

  • Setup: A three-electrode cell is often used, with the material of interest (e.g., graphite) as the working electrode, lithium metal as the counter and reference electrodes.

  • Procedure: The potential of the working electrode is swept linearly between two set voltage limits at a specific scan rate (e.g., 0.1 mV/s). The resulting current is measured, and the peaks in the voltammogram indicate the potentials at which electrochemical reactions occur. For example, the reduction peak of an additive at a higher potential than the solvent indicates its preferential decomposition to form the SEI.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the SEI layer.

  • Procedure: After a specific number of cycles, the cells are disassembled, and the electrodes are carefully rinsed to remove residual electrolyte. The electrodes are then transferred to the XPS instrument under an inert atmosphere. By analyzing the core-level spectra of elements like C, O, F, S, and Li, the chemical species present in the SEI can be identified. This helps in understanding how different additives contribute to the composition of the protective layer.[3][4]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical structures, the proposed SEI formation mechanism for TMS, and a typical experimental workflow.

Chemical_Structures cluster_TMS This compound (TMS) cluster_VC Vinylene Carbonate (VC) cluster_FEC Fluoroethylene Carbonate (FEC) cluster_LiBOB Lithium Bis(oxalate)borate (LiBOB) TMS C₃H₆O₄S VC C₃H₂O₃ FEC C₃H₃FO₃ LiBOB LiB(C₂O₄)₂

Chemical formulas of compared electrolyte additives.

SEI_Formation_Mechanism TMS This compound (TMS) in Electrolyte Reduction Electrochemical Reduction on Anode Surface TMS->Reduction Intermediate Radical Anion Intermediate Reduction->Intermediate Decomposition Ring-Opening Decomposition Intermediate->Decomposition SEI_Components Formation of SEI Components (e.g., Lithium Alkyl Sulfates, Li₂SO₃) Decomposition->SEI_Components Stable_SEI Stable & Compact SEI Layer SEI_Components->Stable_SEI Experimental_Workflow cluster_preparation Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrode_Prep Electrode Preparation (Cathode & Anode) Cell_Assembly Coin/Pouch Cell Assembly (in Glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Formulation (with/without additive) Electrolyte_Prep->Cell_Assembly Formation_Cycles Formation Cycles Cell_Assembly->Formation_Cycles Cycling Charge-Discharge Cycling Formation_Cycles->Cycling CV_EIS CV & EIS Analysis Cycling->CV_EIS Disassembly Cell Disassembly Cycling->Disassembly XPS_SEM XPS & SEM Analysis of Electrodes Disassembly->XPS_SEM

References

Safety Operating Guide

Proper Disposal of Trimethylene Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, step-by-step procedures for the proper disposal of trimethylene sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a reactive chemical that must be handled with care. Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.

Key Hazards:

  • Causes severe skin burns and eye damage.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.[1]

  • Extremely flammable liquid and vapor.[1]

In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3] Sweep up the absorbed material and place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3][4]

Disposal Procedures

The primary method for the disposal of this compound involves its hydrolysis to less hazardous compounds, followed by neutralization. Cyclic sulfates like this compound are known to hydrolyze, particularly in the presence of acid, to form the corresponding diol (1,3-propanediol) and sulfuric acid.[5][6]

Step 1: In-Lab Neutralization via Hydrolysis

This procedure should be performed for small quantities of this compound typically handled in a research setting.

Experimental Protocol:

  • Preparation: In a fume hood, prepare a suitably sized beaker or flask. For every 1 gram of this compound, have at least 10 mL of a 1 M solution of a weak base, such as sodium bicarbonate, readily available for the final neutralization step.

  • Hydrolysis:

    • Carefully and slowly add the this compound to a beaker containing at least 10 times its volume of water. The hydrolysis of cyclic sulfates can be catalyzed by acid.[5][6] The reaction will produce 1,3-propanediol and sulfuric acid.

    • Stir the solution gently. The reaction may generate some heat.

  • Neutralization:

    • After the this compound has completely dissolved and reacted, slowly add the 1 M sodium bicarbonate solution to neutralize the sulfuric acid produced during hydrolysis.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 5.5 and 9.0.[1] Be cautious as the addition of bicarbonate to the acidic solution will produce carbon dioxide gas, leading to effervescence.

  • Final Disposal: Once neutralized, the resulting aqueous solution of 1,3-propanediol and sodium sulfate can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[1] Always check with your institution's environmental health and safety (EHS) office for specific guidelines.

Step 2: Disposal of Large Quantities or Unused Product

For larger quantities of this compound or for the disposal of the original, unreacted product, direct neutralization in the lab may not be feasible or safe. In such cases, the chemical must be disposed of as hazardous waste.

  • Waste Identification: this compound should be classified as a hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Packaging:

    • Place the this compound in its original container if possible, or in a compatible, leak-proof container.

    • Ensure the container is tightly sealed and the exterior is clean.

    • Do not mix this compound with other waste chemicals.[4]

  • Labeling: Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound". Also, add any other required hazard pictograms and information as per your institution's and local regulations.

  • Storage: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

  • Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.

Data Presentation

ParameterValueReference
Chemical Name This compound[7][8]
CAS Number 1073-05-8[7][8]
Molecular Formula C3H6O4S[7][8]
Appearance White crystal powder[7]
Hydrolysis Products 1,3-propanediol and Sulfuric Acid[5]
Recommended pH for Neutralized Waste 5.5 - 9.0[1]

Logical Workflow for this compound Disposal

TrimethyleneSulfateDisposal cluster_assessment Initial Assessment cluster_inlab In-Lab Neutralization cluster_hazwaste Hazardous Waste Disposal start Start: Have Trimethylene Sulfate for Disposal quantity_check Small Research Quantity? start->quantity_check hydrolysis Hydrolyze with Water (in Fume Hood) quantity_check->hydrolysis Yes package Package in a Labeled, Compatible Container quantity_check->package No (Large Quantity or Unused Product) neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 5.5-9.0 hydrolysis->neutralize drain_disposal Dispose Down Drain with Copious Water (per local regulations) neutralize->drain_disposal store Store in Designated Hazardous Waste Area package->store collect Arrange for Collection by EHS or Licensed Contractor store->collect

Caption: Logical workflow for the proper disposal of this compound.

Chemical Incompatibility

To prevent dangerous reactions, do not mix this compound with the following:

  • Strong Oxidizing Agents: May cause a violent reaction.[3]

  • Strong Acids: Can accelerate decomposition and may cause a vigorous reaction.

  • Strong Bases: Can also lead to a rapid, exothermic reaction.

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials. By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling Trimethylene sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Trimethylene sulfate is readily available. The following guidance is based on the hazardous properties of similar compounds, such as dimethyl sulfate and diethyl sulfate. These substances are potent alkylating agents and are considered probable human carcinogens.[1][2] Therefore, a highly conservative approach to safety is imperative. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to be a highly toxic and corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][3] Due to its nature as a cyclic sulfate, it is expected to be a reactive alkylating agent, posing a significant risk of causing genetic defects and cancer.[4][5] Exposure effects may be delayed.[1]

Minimum PPE Requirements: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1] The following PPE is mandatory:

  • Hand Protection: Double gloving is required. Use a chemical-resistant outer glove such as Butyl or Viton rubber, which have shown resistance to similar chemicals.[2] An inner nitrile glove should also be worn. Gloves must be inspected for any signs of degradation before and during use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and vapors.[4][6]

  • Body Protection: A chemical-resistant apron or coveralls, such as those made from Tychem®, should be worn over a lab coat.[2] All clothing worn in the laboratory should be removed before leaving the work area.

  • Respiratory Protection: For any procedures that could generate aerosols or vapors, a full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[2][7]

Operational Plan: Safe Handling Procedures

A clear and detailed operational plan is crucial for minimizing the risk of exposure to this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Confirm that an emergency eyewash station and safety shower are accessible and operational.[8]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have spill cleanup materials readily available.

  • Handling:

    • Always wear the full required PPE as detailed above.

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Use spark-resistant tools and ensure all equipment is properly grounded to prevent static discharge, especially if flammable solvents are present.[9]

    • Keep containers of this compound tightly closed when not in use.[8]

    • Avoid eating, drinking, or smoking in the laboratory area.[4]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Carefully remove and dispose of contaminated PPE in designated hazardous waste containers.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work.[4]

Disposal Plan: Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated solids (e.g., gloves, absorbent pads, and disposable labware) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

  • Disposal Procedure:

    • Dispose of all this compound waste through your institution's environmental health and safety (EHS) office.

    • Do not pour any waste containing this compound down the drain.[10]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data: Occupational Exposure Limits for Related Compounds

The following table summarizes the occupational exposure limits for dimethyl sulfate, a related and well-studied hazardous substance. These values should be used as a conservative reference for risk assessment when handling this compound.

OrganizationExposure Limit
OSHA (PEL)1 ppm (5 mg/m³) - 8-hour Time-Weighted Average (TWA) [skin]
NIOSH (REL)0.1 ppm (0.5 mg/m³) - 10-hour TWA [skin] NIOSH considers dimethyl sulfate to be a potential occupational carcinogen.[11]
ACGIH (TLV)0.1 ppm (0.52 mg/m³) - 8-hour TWA [skin] A2 - Suspected Human Carcinogen.[11]

Note: The "skin" notation indicates that skin absorption is a significant route of exposure.[10]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Trimethylene_Sulfate_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Disposal & Final Steps prep_area Prepare Designated Work Area (Fume Hood) verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety gather_materials Gather All Materials & PPE verify_safety->gather_materials don_ppe Don Full PPE gather_materials->don_ppe Proceed to Handling perform_exp Perform Experiment don_ppe->perform_exp close_containers Keep Containers Closed perform_exp->close_containers decontaminate Decontaminate Surfaces & Equipment close_containers->decontaminate Proceed to Cleanup segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE into Waste segregate_waste->doff_ppe After Waste Segregation dispose_waste Dispose of Waste via EHS segregate_waste->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.